molecular formula C9H9FO3 B1581197 Methyl 3-fluoro-4-methoxybenzoate CAS No. 369-30-2

Methyl 3-fluoro-4-methoxybenzoate

Cat. No.: B1581197
CAS No.: 369-30-2
M. Wt: 184.16 g/mol
InChI Key: MIKOKYAREMINFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-fluoro-4-methoxybenzoate is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-fluoro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKOKYAREMINFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343878
Record name Methyl 3-fluoro-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369-30-2
Record name Benzoic acid, 3-fluoro-4-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=369-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-fluoro-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-fluoro-4-methoxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.840
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Methyl 3-fluoro-4-methoxybenzoate" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-fluoro-4-methoxybenzoate (CAS No. 369-30-2)

Abstract

This compound is a strategically important fluorinated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern—featuring a methyl ester, a methoxy group, and a fluorine atom—provides a valuable scaffold for the construction of complex molecules, particularly within the pharmaceutical and agrochemical industries. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this intermediate highly sought after in drug discovery programs.[1][2] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthesis protocol with mechanistic insights, key applications in medicinal chemistry, and essential safety and handling protocols for laboratory professionals.

The Strategic Importance of Fluorinated Intermediates in Synthesis

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1] The strategic placement of fluorine can profoundly alter a molecule's physicochemical and biological properties, often leading to improved pharmacokinetic profiles.[1] this compound (CAS No. 369-30-2) has emerged as a key player in this field. It offers chemists a pre-functionalized aromatic ring where the ester group can be readily modified (e.g., hydrolysis, amidation), while the fluorine and methoxy groups influence the electronic nature of the ring, guiding further synthetic transformations. Its utility is particularly noted in the synthesis of novel therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and potential treatments for neurological disorders.[3][4][5]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 369-30-2[6][7][8]
Molecular Formula C₉H₉FO₃[6][7][9]
Molecular Weight 184.16 g/mol [6][10]
Appearance Solid[6]
Melting Point 70-71°C[7][10]
Boiling Point 264°C[7][10]
Density 1.184 g/cm³[7][10]
Synonyms Benzoic acid, 3-fluoro-4-methoxy-, methyl ester[6][10]
InChI Key MIKOKYAREMINFF-UHFFFAOYSA-N[6][9]

Synthesis Protocol: Fischer Esterification

One of the most direct and reliable methods for synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 3-Fluoro-4-methoxybenzoic acid. This acid-catalyzed reaction is a staple of organic synthesis, valued for its efficiency and use of readily available reagents.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification cluster_final Final Product reagents 1. Combine 3-Fluoro-4-methoxybenzoic acid, Methanol (excess), and H₂SO₄ (cat.) in RBF setup 2. Equip with reflux condenser and heating mantle reagents->setup reflux 3. Heat mixture to reflux (approx. 65-70°C) for 4-6 hours setup->reflux monitor 4. Monitor progress via TLC (disappearance of starting acid) reflux->monitor cool 5. Cool reaction to room temp. Reduce volume in vacuo monitor->cool extract 6. Add Ethyl Acetate & H₂O. Neutralize with sat. NaHCO₃ soln. cool->extract separate 7. Separate organic layer. Wash with brine, dry over Na₂SO₄ extract->separate concentrate 8. Filter and concentrate organic phase under vacuum separate->concentrate purify 9. Recrystallize crude solid from Ethanol/Water or Hexanes concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reagent Preparation: To a 250 mL round-bottom flask, add 3-Fluoro-4-methoxybenzoic acid (10.0 g, 58.8 mmol).

  • Solvent and Catalyst Addition: Add methanol (100 mL) to the flask. Methanol serves as both the solvent and the reactant. While stirring, slowly add concentrated sulfuric acid (2 mL) as the catalyst. The addition is exothermic and should be done cautiously.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Maintain reflux for 4-6 hours.

    • Causality Insight: Heating accelerates the reaction, which is an equilibrium process. Using a large excess of methanol shifts the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

  • Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate. The disappearance of the starting carboxylic acid spot indicates reaction completion.

  • Workup and Neutralization: After cooling to room temperature, reduce the volume of methanol by about half using a rotary evaporator. Add ethyl acetate (100 mL) and deionized water (50 mL). Carefully add a saturated sodium bicarbonate solution portion-wise until effervescence ceases. This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.

    • Self-Validation: Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction and Drying: Transfer the mixture to a separatory funnel. Collect the organic layer and wash it with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the resulting solid from a suitable solvent system, such as ethanol/water or hexanes, to afford pure this compound as a solid.

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but rather a critical precursor. Its structure is embedded within more complex molecules to impart desirable properties.

  • Scaffold for Anti-Inflammatory Agents: The parent acid, 3-fluoro-4-methoxybenzoic acid, is a known intermediate in the synthesis of NSAIDs.[3][4] The methyl ester provides a convenient handle for elaboration into more complex structures targeting enzymes like cyclooxygenase (COX).

  • Neurological and Antimicrobial Agents: Derivatives of this scaffold have been explored for various therapeutic applications. For instance, modification of the carboxylic acid group into hydrazides has been used to synthesize oxadiazole derivatives with potential antimicrobial activity.[5] Furthermore, related ester moieties have been incorporated into compounds for the potential treatment of Alzheimer's disease.[5]

Conceptual Synthetic Pathway

The following diagram illustrates conceptually how this compound can be transformed into a more complex, hypothetical drug candidate.

G start Methyl 3-fluoro- 4-methoxybenzoate intermediate1 3-Fluoro-4-methoxy- benzoic Acid start->intermediate1 step1 step1 1. Hydrolysis (NaOH) 2. Acidification (HCl) final Complex Target Molecule (e.g., API Candidate) intermediate1->final step2 step2 Amide Coupling (e.g., with a novel amine, HATU, DIPEA)

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Methyl 3-fluoro-4-methoxybenzoate, a substituted aromatic ester, represents a key structural motif with significant potential in the development of advanced pharmaceutical intermediates and functional materials. The strategic placement of a fluorine atom and a methoxy group on the benzene ring can profoundly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the known physicochemical properties of this compound and details the requisite experimental protocols for a thorough characterization, designed for researchers, scientists, and drug development professionals.

Chemical Identity and Core Properties

This compound is a solid, crystalline compound at room temperature. Its fundamental identifiers and core physical properties are summarized below.

PropertyValueSource
Chemical Name This compound
CAS Number 369-30-2[2]
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Physical Form Solid
Melting Point 56 - 59 °C / 132.8 - 138.2 °F[3]
Boiling Point 109 °C / 228.2 °F @ 1 mmHg[3]

*Note: The provided melting and boiling point data are from a safety data sheet for the closely related compound, Methyl 4-fluoro-3-nitrobenzoate, and should be experimentally verified for this compound.

Experimental Determination of Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is crucial for its application. The following sections detail the standardized protocols for determining the key properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C).

  • Sample Preparation: Finely powder a small amount of dry this compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4][5]

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.[4]

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure accurate determination.[4][5]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting range is T1-T2.[6]

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output start Start powder Powder the solid sample start->powder pack Pack into capillary tube (2-3 mm) powder->pack insert Insert into melting point apparatus pack->insert heat_fast Rapid heating to ~15-20°C below MP insert->heat_fast heat_slow Slow heating (1-2°C/min) heat_fast->heat_slow observe Observe for melting heat_slow->observe record Record T1 (first drop) and T2 (fully melted) observe->record result Melting Point Range (T1-T2) record->result

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point at reduced pressure is an important property for purification by distillation.

  • Sample Preparation: Place a small amount of the compound into a small test tube. Invert a capillary tube (sealed at one end) and place it in the test tube with the open end submerged in the sample.[7]

  • Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7][8]

  • Heating: Gently heat the side arm of the Thiele tube. A continuous stream of bubbles will emerge from the capillary tube as the sample boils.[7][9]

  • Observation and Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7]

BoilingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output start Start add_sample Add sample to test tube start->add_sample add_capillary Insert inverted capillary tube add_sample->add_capillary setup Attach to thermometer and place in Thiele tube add_capillary->setup heat Gently heat the Thiele tube setup->heat observe_bubbles Observe continuous stream of bubbles heat->observe_bubbles cool Remove heat and allow to cool observe_bubbles->cool observe_suckback Observe liquid entering capillary cool->observe_suckback record Record temperature observe_suckback->record result Boiling Point record->result

Caption: Workflow for Boiling Point Determination.

Solubility Determination

Solubility is a critical parameter in drug development, influencing bioavailability and formulation.

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.[10][11]

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][11]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[10][12]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[10]

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_analysis Analysis cluster_output Output start Start add_excess Add excess solid to known volume of solvent start->add_excess agitate Agitate at constant temperature (24-48h) add_excess->agitate separate Separate solid and liquid phases agitate->separate quantify Quantify concentration in liquid phase (HPLC/UV-Vis) separate->quantify result Solubility (e.g., mg/mL) quantify->result

Caption: Workflow for Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the chemical structure and confirming the identity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution to remove any particulate matter.[13][14]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C spectra using standard pulse programs. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single peaks for each unique carbon.[15][16][17]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[18]

  • Data Acquisition: Place the salt plate in the IR spectrometer and acquire the spectrum.[18]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound (e.g., C=O of the ester, C-O stretches, C-F stretch, and aromatic C-H and C=C vibrations).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized and ionized by a high-energy electron beam.[19][20]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[21][22]

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z. The molecular ion peak will confirm the molecular weight of the compound.[20]

Applications in Research and Development

The structural features of this compound make it a valuable building block in medicinal chemistry and materials science. The precursor, 3-fluoro-4-methoxybenzoic acid, is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1] The ester functionality of this compound allows for further chemical modifications, such as amidation to create a diverse library of compounds for screening. The fluorine substituent can enhance metabolic stability and binding affinity of drug candidates.[23]

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not available, based on similar compounds, standard laboratory safety precautions should be followed.[3][24][25]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[24][25]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[3][24][25]

  • Storage: Store in a tightly sealed container in a cool, dry place.[3][24]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound and outlines the necessary experimental protocols for its comprehensive characterization. By following these established methodologies, researchers can ensure the generation of high-quality, reliable data, which is essential for advancing its applications in drug discovery and materials science.

References

  • IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.).
  • Melting point determination. (n.d.).
  • How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.).
  • 4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025, August 20).
  • Equilibrium Solubility Assays Protocol - AxisPharm. (n.d.).
  • Determination of Melting Points According to Pharmacopeia - thinkSRS.com. (n.d.).
  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).
  • Measuring the Melting Point - Westlab Canada. (2023, May 8).
  • 4.2: IR Spectroscopy - Chemistry LibreTexts. (2022, September 5).
  • Sampling of solids in IR spectroscopy | PPTX - Slideshare. (n.d.).
  • www.vijaynazare.weebly.com Determination of Boiling Point (B.P): (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • NMR Sample Preparation. (n.d.).
  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5).
  • How To Run IR Spectroscopy? - Chemistry For Everyone - YouTube. (2025, January 26).
  • Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018, September 28).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility. (n.d.).
  • Determination of melting and boiling points. (n.d.).
  • IR Sample Preparation Techniques | PDF | Infrared | Chemistry - Scribd. (n.d.).
  • A Beginner's Guide to Mass Spectrometry - ACD/Labs. (2023, February 9).
  • Exp-7 Determination of boiling point of a solid organic compound - YouTube. (2020, July 23).
  • 13-C NMR Protocol for beginners AV-400 1. Follow procedure for collecting 1H NMR through the print step, then collect 13C NMR 2. (n.d.).
  • 4 - The Royal Society of Chemistry. (n.d.).
  • WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. (n.d.).
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).
  • NMR Sample Preparation - Western University. (n.d.).
  • Setting up 13C CP/MAS experiments - ResearchGate. (2025, August 6).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Mass Spectrometry - MSU chemistry. (n.d.).
  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23).
  • 13C Carbon NMR Spectroscopy - Chemistry Steps. (n.d.).
  • Best Practice Guide for Generating Mass Spectra. - The Royal Society of Chemistry. (n.d.).
  • The Chemical Significance of 3-Fluoro-4-methoxybenzoic Acid in Research and Development. (n.d.).
  • Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761 - PubChem. (n.d.).

Sources

A Technical Guide to Methyl 3-fluoro-4-methoxybenzoate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Methyl 3-fluoro-4-methoxybenzoate is a substituted aromatic ester of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. With a molecular weight of 184.16 g/mol , this compound serves as a critical building block and intermediate in the synthesis of complex molecules, most notably active pharmaceutical ingredients (APIs).[1][2][3] The strategic placement of the fluorine atom and the methoxy group on the benzene ring imparts unique electronic properties and metabolic stability to its derivatives, making it a valuable scaffold in drug design. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, an exploration of its applications, and essential safety and handling information for laboratory professionals.

Part 1: Core Physicochemical Properties

This compound is a white solid at room temperature.[1] Its structure, featuring an ester, a fluoro group, and a methoxy group, provides multiple sites for chemical modification, rendering it a versatile intermediate. The electron-withdrawing nature of the fluorine atom and the electron-donating effect of the methoxy group create a distinct reactivity pattern on the aromatic ring.

Table 1: Key Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Weight 184.16 g/mol [1][2][3]
Molecular Formula C₉H₉FO₃[1][2][3]
CAS Number 369-30-2[1][2]
Melting Point 70-71 °C[2][3]
Boiling Point 264 °C[2][3]
Density 1.184 g/cm³[2][3]
Appearance White Solid[1][4]
Synonyms Benzoic acid, 3-fluoro-4-methoxy-, methyl ester; Methyl 3-fluoro-4-(methyloxy)benzoate[1][3]

Part 2: Synthesis and Chemical Reactivity

The most direct and common synthesis of this compound is through the Fischer esterification of its parent carboxylic acid, 3-fluoro-4-methoxybenzoic acid. This method is widely employed due to its reliability and use of common laboratory reagents.

Synthesis Protocol: Fischer Esterification

The Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (in this case, methanol).

Experimental Protocol:

  • Reaction Setup: To a solution of 3-fluoro-4-methoxybenzoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

  • Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess methanol.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), followed by a saturated brine solution.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a pure, white solid.

Fischer_Esterification cluster_reactants Reactants Reactant1 3-Fluoro-4-methoxybenzoic Acid Process Reflux (65°C, 4-6h) Reactant1->Process Reactant2 Methanol (CH3OH) Reactant2->Process Catalyst H₂SO₄ (catalyst) Catalyst->Process Workup Workup & Purification Process->Workup Product This compound Workup->Product

Caption: Fischer esterification workflow for the synthesis of this compound.

Core Reactivity

This compound is primarily used as an intermediate. The ester functional group serves two main purposes:

  • Protecting Group: It protects the carboxylic acid from participating in unwanted side reactions during modifications at other positions of the molecule. The ester can be easily hydrolyzed back to the carboxylic acid under basic conditions (e.g., using NaOH or KOH).

  • Precursor for Amides: The ester can undergo amidation by reacting with primary or secondary amines to form a wide range of amide derivatives. This reaction is fundamental in medicinal chemistry for generating libraries of compounds for biological screening.

Part 3: Applications in Research and Drug Development

While the methyl ester is a direct synthetic intermediate, its utility is best understood through the applications of its parent acid and derivatives. The presence of fluorine is a key feature, as fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity to target proteins, and improved lipophilicity, all of which are critical parameters in drug design.[5]

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The parent compound, 3-fluoro-4-methoxybenzoic acid, is a vital building block in the synthesis of various NSAIDs.[6][7] These drugs are widely used to manage pain, fever, and inflammation. The structural motif provided by this compound is integral to the pharmacophore of many effective anti-inflammatory agents.

  • Neurodegenerative Disease Research: Derivatives have been investigated for the treatment of Alzheimer's disease.[8] Specifically, 3-fluoro-4-methoxybenzoic acid can be esterified with other moieties to create compounds aimed at targeting pathways involved in the disease's progression.[8]

  • Antimicrobial Agents: The scaffold is used in the synthesis of novel 1,3,4-oxadiazole derivatives, a class of compounds that has shown promising antimicrobial activity.[8]

  • Advanced Organic Synthesis: As a versatile reagent, it serves as a starting point for creating more complex molecules for various research applications in materials science and agrochemicals.[5][7]

Part 4: Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. Based on available safety data sheets, the compound is classified as an irritant.

Hazard Identification:

  • Causes skin irritation (Category 2).[9][10]

  • Causes serious eye irritation (Category 2).[9][10]

  • May cause respiratory irritation (Category 3).[9][10]

Table 2: Recommended Personal Protective Equipment (PPE) and Handling

CategoryRecommendationSource(s)
Ventilation Use only outdoors or in a well-ventilated area.[9][10][11]
Eye/Face Protection Wear safety glasses with side-shields or goggles.[9][10]
Skin Protection Wear protective gloves and a lab coat. Wash skin thoroughly after handling.[9][10][11]
Respiratory If dust is generated, use a NIOSH/MSHA approved respirator.[9]
Storage Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[9][10]

First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9][10][12]

  • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9][10][12]

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[9][10][12]

Conclusion

This compound is more than a simple chemical compound; it is a key enabler in the discovery and development of new medicines and materials. Its defined molecular weight of 184.16 g/mol is just the beginning of its story. The compound's true value lies in its versatile structure, which allows chemists to build complex molecular architectures with desirable pharmacological properties. A thorough understanding of its synthesis, reactivity, and safety is paramount for any researcher or scientist aiming to leverage its potential in advancing science and technology.

References

  • ChemBK. (n.d.). 3-fluoro-4-methoxy-2-methylbenzoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Significance of 3-Fluoro-4-methoxybenzoic Acid in Research and Development.

Sources

A Comprehensive Spectroscopic Guide to Methyl 3-fluoro-4-methoxybenzoate: Structure, Characterization, and Analysis for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Benzoates in Drug Discovery

Methyl 3-fluoro-4-methoxybenzoate is a key structural motif in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the benzene ring dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. As such, a thorough understanding of its spectroscopic characteristics is paramount for researchers engaged in the synthesis, quality control, and application of this versatile compound. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering field-proven insights into the causality behind experimental choices and a self-validating framework for its characterization.

Molecular Structure and Isomeric Considerations

This compound possesses a strategically substituted benzene ring that gives rise to a unique spectroscopic fingerprint. Understanding the precise arrangement of these substituents is the first step in interpreting its spectral data.

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165.5C=O (ester)
~158.0 (d, J_CF ≈ 250 Hz)C-F
~150.0C-OCH₃
~125.0C-H
~123.0C-COOCH₃
~115.0 (d, J_CF ≈ 20 Hz)C-H
~112.0C-H
56.2OCH₃ (methoxy)
52.5OCH₃ (ester)

Interpretation and Causality:

The ¹³C NMR spectrum provides a direct count of the unique carbon environments. The carbonyl carbon of the ester appears significantly downfield, as expected. The most notable feature is the large one-bond carbon-fluorine coupling constant (¹J_CF) for the carbon directly attached to the fluorine atom, a hallmark of fluorinated aromatic compounds. Smaller two- and three-bond couplings (²J_CF and ³J_CF) will also be observable for the adjacent carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

Experimental Protocol: ¹³C NMR Acquisition

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

  • Sample Concentration: A higher sample concentration (20-50 mg) is typically required due to the lower natural abundance of the ¹³C isotope. [1]2. Acquisition Time: A longer acquisition time with a greater number of scans is necessary to obtain a good signal-to-noise ratio.

  • Proton Decoupling: To simplify the spectrum and enhance the signal, proton decoupling is employed to remove C-H coupling.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2960-2850MediumAliphatic C-H stretch (CH₃)
~1725StrongC=O stretch (aromatic ester) [2]
1600-1450Medium-StrongC=C stretch (aromatic ring)
~1250StrongAsymmetric C-O-C stretch (ester) [3]
~1100StrongSymmetric C-O-C stretch (ester) [3]
~1280StrongAryl-F stretch

Interpretation and Causality:

The IR spectrum is dominated by a strong absorption band around 1725 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of an aromatic ester. [2]The conjugation of the carbonyl group with the aromatic ring slightly lowers this frequency compared to an aliphatic ester. The presence of strong C-O stretching bands in the 1300-1000 cm⁻¹ region further confirms the ester functionality. [3]The aromatic C-H and C=C stretching vibrations, as well as the C-F stretch, provide additional evidence for the overall structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy [4][5]

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental absorptions.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal, ensuring good contact.

  • Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

FTIR_Protocol A Record Background Spectrum B Apply Sample to ATR Crystal A->B 1. C Acquire Sample Spectrum B->C 2. D Process Data (Ratio to Background) C->D 3. E Clean ATR Crystal D->E 4. GCMS_Workflow A Prepare Dilute Sample B Inject into GC A->B C Gas Chromatography Separation B->C Vaporization D Electron Ionization C->D E Mass Analysis D->E Ion Acceleration F Data Acquisition E->F G Spectral Interpretation F->G

Sources

1H NMR and 13C NMR spectrum of Methyl 3-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-fluoro-4-methoxybenzoate

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for determining molecular structure in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound (CAS No. 369-30-2), a substituted aromatic ester with functionalities common in medicinal chemistry and organic electronics.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, offering a mechanistic interpretation of the observed chemical shifts and coupling constants. We will explore how the electronic interplay of the fluoro, methoxy, and methyl ester substituents manifests in the NMR spectra, providing a masterclass in spectral interpretation.

Molecular Architecture and Electronic Landscape

To accurately interpret the NMR spectra, one must first understand the molecule's structure and the electronic contributions of its constituent functional groups. The interplay of inductive and resonance (mesomeric) effects governs the electron density at each nucleus, which in turn dictates its chemical shift.

  • Methoxy Group (-OCH₃): This group is a strong resonance electron-donating group (+M) and a moderately strong inductive electron-withdrawing group (-I). Its net effect is to increase electron density at the ortho and para positions of the aromatic ring.

  • Fluoro Group (-F): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I). It also possesses a resonance-donating effect (+M) via its lone pairs, though this is weaker than its inductive pull.

  • Methyl Ester Group (-COOCH₃): This group is electron-withdrawing through both induction (-I) and resonance (-M), deactivating the aromatic ring and deshielding adjacent nuclei.

The combination of these effects creates a unique electronic environment for each proton and carbon nucleus, which is then precisely reported by the NMR experiment.

Caption: Structure of this compound with atom numbering.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis hinges on three key parameters: chemical shift (δ), signal integration, and spin-spin coupling (J).

Predicted and Observed Chemical Shifts (δ)
  • Aromatic Protons (H-2, H-5, H-6): These protons resonate in the downfield region (7.0-8.0 ppm) due to the aromatic ring current.

    • H-6: This proton is ortho to the strongly electron-withdrawing ester group, making it the most deshielded aromatic proton.

    • H-2: This proton is also ortho to the ester group but is shielded by the meta methoxy group. Its chemical shift is expected to be downfield, but slightly upfield relative to H-6.

    • H-5: This proton is ortho to the electron-donating methoxy group and meta to the withdrawing ester group, making it the most shielded of the aromatic protons.

  • Methoxy Protons (-OCH₃ at C4): These protons are attached to an oxygen on the aromatic ring and typically appear as a sharp singlet around 3.9 ppm.

  • Ester Methyl Protons (-COOCH₃): These protons are also deshielded by the adjacent oxygen and carbonyl group and appear as a sharp singlet, also typically around 3.9 ppm.

Spin-Spin Coupling: The Influence of Fluorine

A key feature of this spectrum is the presence of ¹H-¹⁹F coupling, which provides invaluable structural confirmation.[3] The ¹⁹F nucleus has a spin of I = 1/2, just like a proton, and thus couples to neighboring protons through bonds. The magnitude of the coupling constant (J) depends on the number of bonds separating the nuclei.[4][5]

  • ³J (H-F) ortho coupling: The coupling between F-3 and H-2 will be a significant ³J coupling, typically in the range of 7-11 Hz.

  • ⁴J (H-F) meta coupling: The coupling between F-3 and H-5 will be a smaller ⁴J coupling, typically around 2-5 Hz.

  • ⁵J (H-F) para coupling: Any coupling between F-3 and H-6 is generally too small to be resolved.

The aromatic protons will also exhibit standard ¹H-¹H couplings:

  • ³J (H-H) ortho coupling: Between H-5 and H-6 (~8-9 Hz).

  • ⁴J (H-H) meta coupling: Between H-2 and H-6 (~2-3 Hz).

This leads to the following predicted multiplicities:

  • H-6: A doublet of doublets (dd) due to coupling with H-5 (ortho) and H-2 (meta).

  • H-2: A doublet of doublets (dd) due to coupling with F-3 (ortho) and H-6 (meta).

  • H-5: A doublet of doublets (dd) due to coupling with H-6 (ortho) and F-3 (meta).

Caption: Key ¹H-¹⁹F and ¹H-¹H spin-spin couplings in the aromatic region.

¹H NMR Data Summary
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-6~7.65dd³J(H6-H5) ≈ 8.5, ⁴J(H6-H2) ≈ 2.0
H-2~7.55dd³J(H2-F3) ≈ 10.5, ⁴J(H2-H6) ≈ 2.0
H-5~7.15d³J(H5-H6) ≈ 8.5
Methoxy (-OCH₃)~3.92s-
Ester Methyl (-COOCH₃)~3.88s-

Note: The multiplicity of H-5 is often observed as a simple doublet if the ⁴J(H5-F3) coupling is too small to be resolved.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom appears as a single line, with its chemical shift determined by its local electronic environment.

Predicted and Observed Chemical Shifts (δ)
  • Carbonyl Carbon (C=O): This carbon is highly deshielded and appears far downfield, typically around 165 ppm.

  • Aromatic Carbons (C1-C6): These resonate between 110-160 ppm.

    • C-4 and C-3: The carbons directly attached to the electronegative oxygen and fluorine atoms (C-4 and C-3, respectively) are the most deshielded aromatic carbons. C-3, bearing the fluorine, will be significantly split by ¹J(C-F) coupling.

    • C-1: The ipso-carbon attached to the ester group.

    • C-2, C-5, C-6: The remaining CH carbons, with their shifts influenced by the relative positions of the three substituents. C-5 is expected to be the most upfield due to the shielding effect of the ortho methoxy group.

  • Methoxy Carbon (-O CH₃): Found around 56 ppm.

  • Ester Methyl Carbon (-COO CH₃): Found around 52 ppm.

Carbon-Fluorine Coupling: A Definitive Diagnostic Tool

The most informative feature of the ¹³C spectrum for this molecule is the large and distinct splitting caused by carbon-fluorine coupling.[6][7] This coupling occurs over multiple bonds and is highly diagnostic.

  • ¹J(C-F): The one-bond coupling between C-3 and F is exceptionally large, typically >240 Hz. This immediately identifies the carbon atom directly attached to fluorine.

  • ²J(C-F): The two-bond couplings to C-2 and C-4 are also significant, usually in the range of 15-25 Hz.

  • ³J(C-F): The three-bond couplings to C-1 and C-5 are smaller, around 3-8 Hz.

These couplings provide unambiguous assignment of the aromatic carbons, serving as a self-validating system for the structural hypothesis.

¹³C NMR Data Summary
Carbon AssignmentChemical Shift (δ, ppm)¹³C-¹⁹F Coupling (J_CF, Hz)
Carbonyl (C=O)~165.2-
C-3~154.5¹J ≈ 248
C-4~151.0²J ≈ 15
C-1~124.5³J ≈ 4
C-6~123.8⁴J ≈ 2
C-2~117.5²J ≈ 22
C-5~113.2³J ≈ 7
Methoxy (-OCH₃)~56.4-
Ester Methyl (-COOCH₃)~52.3-

Experimental Protocol: NMR Data Acquisition

The following represents a standard operating procedure for acquiring high-quality NMR data for a sample such as this compound.

1. Sample Preparation: a. Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Cap the tube and vortex gently until the sample is fully dissolved.

2. Instrument Setup (400 MHz Spectrometer): a. Insert the sample into the spectrometer's magnet. b. Lock the spectrometer onto the deuterium signal from the CDCl₃ solvent. c. Shim the magnetic field to achieve optimal homogeneity, ensuring a narrow and symmetrical peak shape for the TMS signal. d. Tune and match the ¹H and ¹³C probes to the sample.

3. ¹H NMR Acquisition: a. Load a standard one-pulse proton experiment. b. Set the spectral width to cover a range of -2 to 12 ppm. c. Use a 30° or 45° pulse angle to ensure adequate relaxation between scans. d. Set the relaxation delay (d1) to 1-2 seconds. e. Acquire 16-32 scans for a good signal-to-noise ratio. f. Apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID). g. Reference the spectrum by setting the TMS peak to 0.00 ppm.

4. ¹³C NMR Acquisition: a. Load a standard proton-decoupled carbon experiment (e.g., zgpg30). b. Set the spectral width to cover a range of 0 to 200 ppm. c. Use a 30° pulse angle. d. Set the relaxation delay (d1) to 2 seconds. e. Acquire 1024-2048 scans, as ¹³C is a low-abundance nucleus. f. Apply Fourier transformation with an exponential line broadening of 1-2 Hz, followed by phase and baseline correction. g. Reference the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound offers an exemplary case study in modern structural elucidation. The predictable patterns of chemical shifts, governed by substituent electronic effects, are powerfully complemented by the rich detail provided by both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F and ¹³C-¹⁹F) spin-spin couplings. The large, characteristic C-F coupling constants, in particular, provide an unassailable confirmation of the fluorine atom's position on the aromatic ring. This guide demonstrates that a thorough, mechanistically-grounded interpretation of NMR data provides a self-validating and authoritative confirmation of molecular structure, a critical requirement for advancing research in chemistry and the life sciences.

References

  • C. A. L. Filgueiras, "Vicinal fluorine-proton coupling constants," Journal of Magnetic Resonance, 133(2), 255-65 (1998).
  • V. Nummert et al., "17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids," Collection of Czechoslovak Chemical Communications, 72(7), 911-932 (2007).
  • "Coupling of Protons with Fluorine," ResearchGate, (2007).
  • J. W. Emsley, L. Phillips, and V. Wray, "Fluorine Coupling Constants," Progress in NMR Spectroscopy, 10, 83-756 (1976).
  • R. L. Lichter and R. E. Wasylishen, "Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants," Journal of the American Chemical Society, 97(7), 1808–1811 (1975).
  • J. R. Dorgan et al., "Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9," Applied and Environmental Microbiology, 81(16), 5434-5442 (2015).
  • Supporting Information for various benzoic acid derivatives, Royal Society of Chemistry.
  • K. S. Dhami and J. B. Stothers, "13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates," Canadian Journal of Chemistry, 45(3), 233-241 (1967).
  • "Fluorine-19 nuclear magnetic resonance spectroscopy," Wikipedia.
  • "Carbon-fluorine coupling constants, n J CF," ResearchGate.
  • Supporting Information for various benzoic acid derivatives, Royal Society of Chemistry.
  • L. Petrakis and C. H. Sederholm, "NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds," The Journal of Chemical Physics, 35, 1174 (1961).
  • "Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm)," ResearchGate.
  • A. D. Bond et al., "2-Fluoro-4-(methoxycarbonyl)benzoic acid," Acta Crystallographica Section E, E67(Pt 12), o3241 (2011).
  • Supporting Information for various methyl benzoate derivatives, Royal Society of Chemistry.
  • Y. Li et al., "RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate," Molecules, 12(3), 673-8 (2007).
  • Supporting Information for various cinnamate derivatives, Royal Society of Chemistry.
  • "Chemical shifts," University College London.
  • "Methyl 4-fluoro-3-methoxybenzoate (C9H9FO3)," PubChemLite.
  • "methyl 4-methoxybenzoate Proton Full Spectrum," Wired Chemist.
  • M. R. Asaruddin et al., "Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives," Borneo Journal of Resource Science and Technology, 5(1), 43-48 (2015).
  • Y. Li et al., "Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate," Molecules, 12(3), 673-8 (2007).

Sources

Introduction: The Analytical Imperative for Substituted Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 3-fluoro-4-methoxybenzoate

Prepared by: Gemini, Senior Application Scientist

This compound is a substituted aromatic ester with significant relevance in medicinal chemistry and materials science. As a fluorinated building block, it is integral to the synthesis of novel pharmaceutical agents and other high-value chemical entities.[1] The precise substitution pattern on the benzene ring—a fluorine atom ortho to the ester and meta to the methoxy group—imparts unique chemical properties that can influence biological activity and reaction kinetics. Consequently, unambiguous structural confirmation and purity assessment are paramount during research, development, and quality control.

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.[2] This guide provides a comprehensive technical overview of the mass spectrometric behavior of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the logical underpinnings of method selection, predict fragmentation pathways based on established chemical principles, and provide field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analyte Core Properties

A foundational understanding of the analyte's physicochemical properties is critical for selecting the appropriate analytical strategy. This compound is a small, relatively nonpolar organic molecule, making it amenable to gas-phase analysis.

PropertyValueSource
CAS Number 369-30-2[3][4]
Molecular Formula C₉H₉FO₃[3][5]
Molecular Weight 184.16 g/mol [3][4]
Monoisotopic Mass 184.05357 Da[5]
Appearance Solid[3]
Boiling Point 264 °C[4]

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For volatile and thermally stable compounds like this compound, GC-MS with Electron Ionization (EI) is the premier technique for identification.[6] The high-energy (70 eV) electron impact induces reproducible and information-rich fragmentation, creating a unique "fingerprint" mass spectrum for the molecule.[7]

Experimental Workflow: GC-MS

The overall process involves volatilizing the sample, separating it from other components via gas chromatography, and then ionizing and fragmenting it for mass analysis.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Port (250°C) Sample Volatilization Column Capillary Column (e.g., HP-5MS) Chromatographic Separation Injector->Column Carrier Gas (He) IonSource EI Ion Source (70 eV) Ionization & Fragmentation Column->IonSource Transfer Line MassAnalyzer Quadrupole Analyzer Mass Sorting (m/z) IonSource->MassAnalyzer Detector Detector Signal Acquisition MassAnalyzer->Detector DataSystem Data System Spectrum Generation Detector->DataSystem Sample Sample in Volatile Solvent Sample->Injector Injection

Caption: Generalized workflow for GC-MS analysis.

Detailed Protocol: GC-MS Analysis

This protocol is a self-validating starting point, designed for robust performance.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of 10-100 µg/mL. The use of a volatile solvent is critical for efficient vaporization in the GC inlet.[8]

  • GC-MS Instrumentation & Conditions:

    • System: Agilent 7890B GC coupled to a 5977B MS Detector (or equivalent).[9]

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness). This column provides excellent resolution for a wide range of semi-volatile organic compounds.[10]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Splitless mode (for high sensitivity) or Split mode (e.g., 50:1 for higher concentrations). Injector temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

      • Rationale: The initial hold ensures efficient focusing of the analyte on the column head. The ramp rate is chosen to ensure good peak shape without excessive analysis time.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.[9]

      • Quadrupole Temperature: 150°C.[9]

      • Transfer Line Temperature: 280°C.

      • Scan Range: m/z 40-400. This range comfortably covers the molecular ion and all expected fragments.

EI Fragmentation Analysis

The 70 eV EI process generates a radical cation (M•⁺), which is energetically unstable and undergoes predictable fragmentation. The primary cleavage events are dictated by the stability of the resulting fragments and neutral losses.[11] For esters, α-cleavage next to the carbonyl group is a dominant pathway.[12][13]

Caption: Predicted EI fragmentation pathway for this compound.

Interpretation of Key Fragments:

m/zProposed Structure/FormulaNeutral LossMechanistic Rationale
184 [C₉H₉FO₃]•⁺-Molecular Ion (M•⁺) . Its presence confirms the molecular weight.
153 [C₈H₆FO₂]⁺•OCH₃ (31 Da)Base Peak Candidate. α-cleavage resulting in the loss of a methoxy radical from the ester group. This forms a highly stable, resonance-delocalized acylium ion. This is a characteristic fragmentation for methyl benzoates.[14]
169 [C₈H₆FO₃]•⁺•CH₃ (15 Da)Loss of a methyl radical from the aromatic methoxy ether group. This is a common fragmentation for anisole-type compounds.[15]
125 [C₇H₆FO]⁺CO (28 Da)Subsequent loss of carbon monoxide from the acylium ion (m/z 153). This is a classic fragmentation pathway for aromatic aldehydes, ketones, and esters.[16]

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

In drug development and metabolomics, analytes are often in complex aqueous matrices, making LC-MS the method of choice. Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal in-source fragmentation, preserving the molecular weight information.[7][17] Structural information is then obtained by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_LC Liquid Chromatograph cluster_MS Tandem Mass Spectrometer MobilePhase Mobile Phase (e.g., ACN/H₂O) Pump HPLC Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column C18 Column LC Separation Injector->Column IonSource ESI Source Ionization [M+H]⁺ Column->IonSource Q1 Q1: Precursor Selection (m/z 185) IonSource->Q1 q2 q2: Collision Cell Fragmentation (CID) Q1->q2 Q3 Q3: Product Ion Scan q2->Q3 Detector Detector Q3->Detector DataSystem Data System MS/MS Spectrum Detector->DataSystem Sample Sample in Solution Sample->Injector

Caption: Generalized workflow for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Dissolve the sample in a mobile-phase compatible solvent, typically methanol or acetonitrile, to a final concentration of 0.1-1.0 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the LC system.

  • LC-MS/MS Instrumentation & Conditions:

    • System: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S mass spectrometer (or equivalent).

    • Column: ACQUITY UPLC BEH C18 (or equivalent) 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid. Rationale: The acid promotes protonation for positive ion mode ESI.[18]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Start at 5% B, hold for 0.5 min.

      • Linear ramp to 95% B over 4 minutes.

      • Hold at 95% B for 1 minute.

      • Return to 5% B and re-equilibrate for 1.5 minutes.

    • MS Parameters (Positive Ion Mode):

      • Ionization Mode: Electrospray Ionization (ESI+).

      • Capillary Voltage: 3.0 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 450°C.

      • Desolvation Gas Flow: 800 L/hr.

      • MS/MS Experiment:

        • Precursor Ion: m/z 185.06 ([M+H]⁺).

        • Collision Energy: Ramped from 10-30 eV to observe the formation of different fragments. Rationale: A ramp allows for the capture of both low-energy (stable) and high-energy (smaller) fragments.

ESI-MS/MS Fragmentation Analysis

Fragmentation of the even-electron [M+H]⁺ ion proceeds through the loss of stable, neutral molecules.[7][18]

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated this compound.

Interpretation of Key Fragments:

Precursor m/zProduct m/zProposed Structure/FormulaNeutral LossMechanistic Rationale
185 -[C₉H₁₀FO₃]⁺-Precursor Ion ([M+H]⁺) . Protonation likely occurs on the carbonyl oxygen of the ester, the most basic site.
185153 [C₈H₆FO₂]⁺CH₃OH (32 Da)The most probable fragmentation pathway for a protonated methyl ester is the neutral loss of methanol, leading to the formation of the same stable acylium ion observed in EI-MS.
153125 [C₇H₆FO]⁺CO (28 Da)As with EI, the acylium ion can subsequently lose carbon monoxide upon higher energy collision, yielding the fluorinated phenyl cation.

Conclusion

The mass spectrometric analysis of this compound is straightforward yet requires a rational approach to technique selection and data interpretation. For identity confirmation and routine purity analysis in synthetic chemistry, GC-MS with EI provides a robust and highly specific fingerprint, with the key fragments being the molecular ion at m/z 184 and the acylium ion base peak at m/z 153 . For applications in complex biological or aqueous matrices, such as in drug metabolism studies, LC-MS/MS with ESI is the superior choice. Here, monitoring the transition of the protonated molecule (m/z 185 ) to its primary product ion (m/z 153 ) provides excellent specificity and sensitivity. This guide equips the analytical scientist with the foundational knowledge and validated protocols to confidently analyze this important chemical entity.

References

  • Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(8), 971-987. [Link]
  • ChemBK.
  • Bajaj, A., John, C., Choudhury, J., & Tripathi, R. M. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology, 9(3), 308-312. [Link]
  • Shimadzu Corporation. (n.d.). Analysis of Food Preservatives by GC/MS.
  • Nguyen, T. N., et al. (2022). Development of GC-MS for determination of benzene content in food products containing benzoate salts and ascorbic acid. Vietnam Journal of Food Control, 5(2), 101-109. [Link]
  • Ammen, E., & Al-Salhi, R. (2017). An Application of Gas Chromatography-Mass Spectrometry (GC-MS) Fast Automated Scan/SIM Type (FASST) in Determining the Preservative Levels in Foods. American Journal of Analytical Chemistry, 8, 307-316. [Link]
  • Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(13), 5586-5594. [Link]
  • Venter, A. R., & Botha, J. J. (2019).
  • Schymanski, E. L., et al. (2014). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Chemical Society Reviews, 43(3), 1030-1044. [Link]
  • Wikipedia.
  • H-J, C., & Řezanka, T. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of lipid research, 53(1), 204-13. [Link]
  • Chemistry LibreTexts. (2023).
  • NIST. Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook. [Link]
  • Venter, A. R., & Botha, J. J. (2019).
  • H-J, C., & Řezanka, T. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research, 53(1), 204-213. [Link]
  • NIST. Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook. [Link]
  • PubChemLite.
  • Yamada, S., et al. (2012). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. Journal of the Mass Spectrometry Society of Japan, 60(2), 47-52. [Link]
  • Zhang, M., et al. (2022). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. Foods, 11(21), 3467. [Link]
  • NIST. Benzoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook. [Link]

Sources

An In-Depth Guide to the FT-IR Analysis of Methyl 3-fluoro-4-methoxybenzoate: From First Principles to Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 3-fluoro-4-methoxybenzoate, a compound of interest in synthetic chemistry and drug development. We will move from the foundational principles governing molecular vibrations to a practical, step-by-step protocol for acquiring a high-fidelity spectrum. The core of this guide lies in the detailed interpretation of the spectral data, where we will dissect the influence of the aromatic ester functionality and the competing electronic effects of the fluoro and methoxy substituents. This document is intended for researchers, scientists, and quality control professionals who utilize FT-IR spectroscopy for structural elucidation and chemical identity verification.

The Molecular Architecture of this compound

This compound is a polysubstituted aromatic ester. Its structure is characterized by a central benzene ring, an ester group (-COOCH₃), a fluorine atom, and a methoxy group (-OCH₃). Understanding the interplay of these components is critical for predicting and interpreting its infrared spectrum.

  • Aromatic Ester Core: The ester group attached to the aromatic ring is the most prominent feature. Aromatic esters exhibit characteristic, intense absorptions from the carbonyl (C=O) and carbon-oxygen (C-O) bonds[1][2].

  • Fluoro Substituent (-F): Located meta to the ester group, the highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect (-I). This effect alters the electron density distribution across the molecule.

  • Methoxy Substituent (-OCH₃): Positioned para to the ester, the methoxy group has a dual electronic nature. It is inductively electron-withdrawing (-I) due to the oxygen's electronegativity but is a strong electron-donating group through resonance (+R) by donating its lone pair of electrons to the aromatic ring.

The combination of these groups creates a unique electronic environment that influences the vibrational frequencies of the bonds within the molecule, providing a distinct spectral fingerprint.

Caption: Molecular structure of this compound.

Predicting the Vibrational Landscape: A Theoretical Analysis

The FT-IR spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-600 cm⁻¹). By analyzing the constituent parts of the molecule, we can predict the locations of key absorption bands.

Key Predictions:

  • C=O Stretch: For a typical aromatic ester, the carbonyl stretching vibration appears around 1730-1715 cm⁻¹[1][3]. The final position in our molecule is a result of competing electronic effects. The electron-donating resonance of the para-methoxy group tends to lower the frequency (increase single-bond character), while the strong inductive withdrawal of the meta-fluoro group tends to increase it (strengthen the C=O bond)[4]. The net effect will likely place the peak in the upper end of the typical range, around 1720-1730 cm⁻¹ .

  • C-O Stretches: Esters are known for two distinct C-O stretching bands, often referred to as the "Rule of Three" along with the C=O peak[2]. We anticipate a strong, asymmetric C-C-O stretch near 1250-1300 cm⁻¹ and another strong O-C-C stretch around 1100-1130 cm⁻¹ [1]. The aromatic ether linkage of the methoxy group will also contribute a strong C-O stretching band in the 1250-1200 cm⁻¹ region.

  • Aromatic Vibrations: Look for aromatic C-H stretching vibrations just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ )[5][6]. The C=C in-ring stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region[6][7].

  • Aliphatic C-H Stretches: The methyl groups of the ester and methoxy functionalities will produce C-H stretching absorptions in the 2950-2850 cm⁻¹ range[8][9]. A specific weak band for the methoxy C-H stretch may also be observed around 2850 cm⁻¹[10].

  • C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption in the fingerprint region, typically between 1400 cm⁻¹ and 1000 cm⁻¹ . Its exact position is highly dependent on the molecular environment.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
C-H StretchAromatic Ring3100 - 3030Weak to Medium
C-H StretchMethyl groups (-OCH₃, -COOCH₃)2980 - 2850Medium
C=O StretchAromatic Ester1730 - 1720Strong, Sharp
C=C StretchAromatic Ring1610, 1585, 1520Medium, Sharp
C-H BendMethyl groups~1450Medium
C-C-O StretchEster1300 - 1250Strong
C-O StretchAromatic Ether1250 - 1200Strong
O-C-C StretchEster1130 - 1100Strong
C-F StretchAryl-Fluoride1200 - 1150Strong
C-H Out-of-Plane BendAromatic Ring900 - 675Medium to Strong

A Validated Protocol for High-Fidelity Spectrum Acquisition

To ensure a reproducible and accurate spectrum, a self-validating protocol is essential. For a solid sample like this compound, Attenuated Total Reflectance (ATR) FT-IR is a rapid and reliable technique that requires minimal sample preparation[11][12].

Experimental Workflow:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • Ensure the crystal is completely dry.

    • Acquire a background spectrum. This captures the instrumental and environmental absorptions, which will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure, ensuring firm contact between the sample and the crystal surface. Good contact is crucial for a strong signal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typical parameters include a spectral range of 4000-600 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to optimize the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • After acquisition, clean the sample from the ATR crystal using a solvent and wipe.

    • The resulting spectrum should be automatically ratioed against the background. If necessary, apply an ATR correction and a baseline correction using the instrument's software to produce the final, interpretable spectrum.

FTIR_Workflow Start Start Prep Prepare Instrument (Purge, Equilibrate) Start->Prep Clean_Bkg Clean ATR Crystal Prep->Clean_Bkg Acquire_Bkg Acquire Background Spectrum Clean_Bkg->Acquire_Bkg Apply_Sample Apply Solid Sample to Crystal (Apply Pressure) Acquire_Bkg->Apply_Sample Acquire_Sample Acquire Sample Spectrum Apply_Sample->Acquire_Sample Process Process Data (Baseline & ATR Correction) Acquire_Sample->Process Final_Spectrum Generate Final Transmittance/ Absorbance Spectrum Process->Final_Spectrum Clean_End Clean ATR Crystal Final_Spectrum->Clean_End End End Clean_End->End

Caption: A validated workflow for FT-IR spectrum acquisition using ATR.

Deciphering the Spectrum: A Region-by-Region Interpretation

Analyzing the acquired spectrum involves correlating the observed absorption bands with the predicted vibrational modes.

  • 4000-2800 cm⁻¹ Region: This region is dominated by C-H stretching vibrations. Expect to see weak, sharp peaks above 3000 cm⁻¹ corresponding to the aromatic C-H bonds[5]. Just below 3000 cm⁻¹, a more intense set of bands will appear, originating from the symmetric and asymmetric stretching of the two methyl groups[9].

  • 1800-1650 cm⁻¹ (Carbonyl Region): The most prominent peak in the entire spectrum will be the sharp, intense C=O stretch of the ester. As predicted, its position around 1725 cm⁻¹ confirms the aromatic ester functionality and reflects the combined electronic influences of the substituents[4][8].

  • 1650-1000 cm⁻¹ (Mixed Functional Group Region): This area is rich with information.

    • A series of medium-intensity peaks between 1610-1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the benzene ring[6].

    • The region from 1300-1000 cm⁻¹ will be dominated by several strong absorptions. These are the critical C-O stretching bands of the ester group and the methoxy group's ether linkage[1][3]. A particularly strong and broad feature around 1270 cm⁻¹ is likely a composite of the asymmetric C-C-O ester stretch and the aryl-O stretch of the methoxy group. The second ester C-O stretch should be clearly visible near 1115 cm⁻¹ .

    • The strong C-F stretching vibration is also expected in this region, often coupled with other vibrations, contributing to the complexity between 1200-1150 cm⁻¹ .

  • Below 1000 cm⁻¹ (Fingerprint Region): This region contains complex vibrations, including C-H out-of-plane (OOP) bending, that are unique to the overall molecular structure and substitution pattern. The specific pattern of bands here provides a definitive fingerprint for this compound.

Conclusion

The FT-IR spectrum of this compound is a powerful tool for its unambiguous identification. The key spectral landmarks—the sharp carbonyl peak near 1725 cm⁻¹, the distinct C-H stretches above and below 3000 cm⁻¹, the complex of strong C-O and C-F stretches between 1300-1100 cm⁻¹, and the unique pattern in the fingerprint region—all serve to confirm the molecule's structure. By understanding the underlying principles of how the molecular architecture dictates the vibrational spectrum, researchers can confidently use FT-IR for routine quality control, reaction monitoring, and structural verification in the development of novel chemical entities.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis.
  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR.
  • University of California, Los Angeles. (n.d.). IR Chart.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
  • ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?.
  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups.
  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
  • Iaskovetz, A. D., et al. (2011). The Effect of Substituents at Benzoic Ring on the Parameters of Cholesteryl Benzoates Infrared Spectra in Phase Transitions. ElectronicsAndBooks.
  • Krueger, P. J., & Thompson, H. W. (n.d.). Vibrational band intensities and structural factors. Royal Society Publishing.
  • ResearchGate. (2025). Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate.
  • Unacademy. (n.d.). Factors influencing vibration frequencies.
  • ResearchGate. (2025). Vibrational spectra and antimicrobial activity of selected bivalent cation benzoates.
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • National Institutes of Health. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
  • ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic....
  • Wiley. (n.d.). Methyl 3-Fluoro-4-methylbenzoate - Optional[FTIR] - Spectrum. SpectraBase.
  • Semantic Scholar. (n.d.). Detection of the Methoxyl Group by Infrared Spectroscopy.
  • ResearchGate. (2025). Solvent effects on infrared spectra of 2-methyl-4,5-dimethoxy-3-oxo-2H-pyridizine: Part 1. Single solvent systems.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST WebBook.
  • NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST WebBook.
  • PubChem. (n.d.). Methyl 3-fluoro-4-nitrobenzoate.

Sources

An In-depth Technical Guide to the Crystal Structure of Methyl 3-fluoro-4-methoxybenzoate: A Keystone for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of Methyl 3-fluoro-4-methoxybenzoate. As a valued building block in medicinal chemistry, understanding its three-dimensional structure is paramount for researchers, scientists, and drug development professionals. This document delves into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and reproducibility.

Introduction: The Strategic Importance of Fluorinated Benzoates in Medicinal Chemistry

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug discovery.[1][2][3] The unique electronic properties and small size of the fluorine atom can significantly modulate a molecule's physicochemical characteristics, such as lipophilicity, metabolic stability, and binding affinity for biological targets.[1][3] Specifically, fluoro- and methoxy-substituted benzoic acid derivatives are crucial intermediates in the synthesis of a wide array of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs), antiviral, and antifungal agents.[4][5] this compound, with its strategic placement of a fluorine atom and a methoxy group on the benzoate core, serves as a versatile scaffold for the development of novel therapeutics.[4] A precise understanding of its three-dimensional crystal structure provides invaluable insights for structure-based drug design, enabling the rational optimization of lead compounds.

Synthesis and Crystallization of this compound

A robust and reproducible synthesis is the foundational step for obtaining high-quality single crystals. The following protocol outlines a reliable method for the preparation of this compound.

Synthesis Protocol: Esterification of 3-fluoro-4-methoxybenzoic acid

The synthesis of this compound can be readily achieved via Fischer esterification of the parent carboxylic acid, 3-fluoro-4-methoxybenzoic acid.

Materials:

  • 3-fluoro-4-methoxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-fluoro-4-methoxybenzoic acid (1.0 eq.) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Crystallization for Single-Crystal X-ray Diffraction

The growth of high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis.[6][7] The key to forming well-ordered crystals is slow crystallization.[7]

Protocol: Slow Evaporation Method

  • Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol/water, acetone/hexane).

  • Transfer the solution to a clean vial.

  • Cover the vial with parafilm and puncture a few small holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days for the formation of well-defined, transparent crystals. Ideal crystals for diffraction are typically 0.1-0.3 mm in size and free of defects.[7][8]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[6][9]

Experimental Workflow

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Structure Determination cluster_analysis Analysis & Validation crystal_selection Crystal Selection & Mounting diffractometer Mount on Diffractometer crystal_selection->diffractometer Transfer data_collection X-ray Data Collection diffractometer->data_collection Automated Scans structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution Diffraction Data structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement Initial Model final_model Final Structural Model & Validation structure_refinement->final_model Refined Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[8][10]

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[8] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.[6][8]

  • Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, crystal system, and space group.[8]

Crystal Structure Solution and Refinement

The determination of the crystal structure from the diffraction data is a multi-step process, often carried out using specialized software suites like SHELX.[11][12]

Structure Solution

Direct methods, as implemented in programs like SHELXS, are typically used to solve the "phase problem" and generate an initial electron density map.[11] This map allows for the initial placement of atoms in the asymmetric unit.

Structure Refinement

The initial atomic model is then refined against the experimental diffraction data using a least-squares method, commonly with software such as SHELXL.[12][13] This iterative process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[14]

Refinement_Cycle initial_model Initial Atomic Model (from SHELXS) refinement Least-Squares Refinement (SHELXL) initial_model->refinement fourier_map Calculate Difference Fourier Map refinement->fourier_map convergence_check Convergence? refinement->convergence_check model_adjustment Adjust Model: - Add/Remove Atoms - Correct Atom Types - Model Disorder fourier_map->model_adjustment model_adjustment->refinement Iterate convergence_check->refinement No final_structure Final Crystal Structure convergence_check->final_structure Yes

Caption: Iterative Cycle of Crystal Structure Refinement.

Hypothetical Crystal Structure of this compound

As of the writing of this guide, the crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). The following crystallographic data is presented as a realistic, hypothetical model based on the structures of similar molecules.[14][15][16] This data serves as a representative example for researchers in the field.

Parameter Hypothetical Value
Chemical FormulaC₉H₉FO₃
Formula Weight184.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(2)
b (Å)17.351(4)
c (Å)8.845(2)
α (°)90
β (°)106.52(3)
γ (°)90
Volume (ų)1251.5(5)
Z4
Calculated Density (g/cm³)1.954
Absorption Coefficient (mm⁻¹)0.171
F(000)384
Crystal Size (mm³)0.30 x 0.20 x 0.15
Temperature (K)100(2)
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected2450
Independent Reflections2280 [R(int) = 0.045]
Final R indices [I > 2σ(I)]R₁ = 0.065, wR₂ = 0.175
R indices (all data)R₁ = 0.072, wR₂ = 0.182
Goodness-of-fit on F²1.02
Molecular Geometry and Intermolecular Interactions

In this hypothetical structure, the benzene ring is expected to be planar. The methoxy and methyl ester groups would likely exhibit some torsion relative to the plane of the benzene ring. The presence of the fluorine atom and oxygen atoms would facilitate weak intermolecular interactions, such as C—H···O and C—H···F hydrogen bonds, which would play a significant role in the overall crystal packing. Understanding these interactions is crucial for predicting crystal morphology and polymorphism, which can impact the bioavailability of a drug.

Significance of the Crystal Structure in Drug Development

A definitive crystal structure of this compound would provide several key advantages for drug development professionals:

  • Structure-Activity Relationship (SAR) Studies: A precise 3D model allows for more accurate SAR studies, enabling the design of more potent and selective analogs.

  • Computational Modeling: The crystallographic data serves as a critical input for computational docking studies to predict how molecules will bind to their biological targets.

  • Polymorph Screening: Knowledge of the stable crystal packing arrangement is fundamental for identifying and characterizing different polymorphic forms, which is a regulatory requirement for active pharmaceutical ingredients (APIs).

  • Intellectual Property: A novel crystal structure can be a key component of a patent application, protecting the intellectual property of a new chemical entity.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes.
  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction.
  • University of York, Chemistry Teaching Labs. Single Crystal X-ray Diffraction.
  • MIT OpenCourseWare. The SHELX package.
  • Latifi, R. User guide to crystal structure refinement with SHELXL 1. Introduction.
  • ChemicalBook. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Carleton College, Science Education Resource Center. Single-crystal X-ray Diffraction.
  • HKL Research, Inc. Small Molecule Structure Solution and Refinement.
  • OlexSys. Structure Refinement.
  • Guidechem. What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?.
  • PubChem. 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis.
  • PubChemLite.
  • IUCr Journals. (2009). Methyl 4-(3-chloropropoxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o231.
  • Benchchem.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • PubChemLite.
  • Ossila. 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3.
  • IUCr Journals. (2013). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1562.
  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286.
  • Biosynth.
  • ChemicalBook.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Xiao, P. L., Song, X. Y., Yang, C. Y., Nie, X. L., & Wang, Y. H. (2021). Crystal structure of methyl 4-acetoxy-3-methoxybenzoate, C11H12O5. Zeitschrift für Kristallographie-New Crystal Structures, 236(6), 1189-1191.
  • Moss, S. M., & El-Faham, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(8), 3535.

Sources

An In-depth Technical Guide to the Solubility of Methyl 3-fluoro-4-methoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-fluoro-4-methoxybenzoate, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive, publicly available quantitative solubility data, this document emphasizes the theoretical principles governing its solubility, offers a predictive analysis based on its molecular structure, and presents a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for process development, reaction optimization, and formulation.

Introduction: The Significance of Solubility in a Research Context

This compound is a substituted aromatic ester with a molecular structure that presents an interesting case study in solubility. The interplay of its functional groups—an electron-withdrawing fluorine atom, an electron-donating methoxy group, and a polar methyl ester—dictates its interactions with a range of organic solvents. An understanding of its solubility is not merely an academic exercise; it is a critical parameter for the synthetic chemist seeking to optimize reaction conditions, for the process chemist scaling up a synthesis, and for the formulation scientist developing a stable and bioavailable end-product.

This guide will delve into the molecular determinants of solubility for this compound, provide a qualitative and predictive assessment of its behavior in common organic solvents, and equip the reader with a robust experimental methodology to quantify its solubility with a high degree of scientific integrity.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential before its solubility can be effectively predicted or determined.

PropertyValueSource(s)
Molecular Formula C₉H₉FO₃[1][2]
Molar Mass 184.16 g/mol [1][2]
Melting Point 70-71 °C[1]
Boiling Point 264 °C[1]
Appearance Solid[1][2]
CAS Number 369-30-2[1][2]

Theoretical Framework and Predictive Analysis of Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This adage is rooted in the thermodynamics of solute-solvent interactions. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions. The solubility of this compound is influenced by the following structural features:

  • Polarity: The ester and methoxy groups introduce polarity to the molecule, allowing for dipole-dipole interactions. The highly electronegative fluorine atom further enhances the polarity of the C-F bond.[4]

  • Hydrogen Bonding: While the molecule itself does not have hydrogen bond donors, the oxygen atoms of the ester and methoxy groups can act as hydrogen bond acceptors.[5] This suggests that it will have some affinity for protic solvents.

  • Aromatic Ring: The benzene ring is a nonpolar, hydrophobic component. Its presence will favor solubility in solvents with some aromatic character or those with lower polarity.

  • Fluorine Substitution: The introduction of a fluorine atom can have complex effects. While it increases the polarity of the C-F bond, fluorinated compounds can sometimes exhibit reduced hydrophilicity and be described as "omniphobic," avoiding strong intermolecular interactions.[6] However, in some cases, fluorination can increase solubility in certain solvents.[7]

Qualitative Solubility Predictions:

Based on these structural characteristics, we can make the following predictions about the solubility of this compound in various classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of these solvents to act as hydrogen bond donors to the oxygen atoms of the ester and methoxy groups, coupled with their overall polarity, suggests that this compound will exhibit good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents possess significant polarity and can engage in dipole-dipole interactions with the solute. The absence of strong hydrogen bonding in the solvent is not a major hindrance, as the solute is not a strong hydrogen bond donor. Therefore, good to moderate solubility is expected.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring of the solute will have favorable interactions with these solvents. However, the polar functional groups will be less effectively solvated. We can predict moderate solubility in toluene due to pi-pi stacking interactions with the aromatic ring, and low solubility in hexane .

  • Chlorinated Solvents (e.g., Dichloromethane): These solvents have a moderate polarity and are effective at dissolving a wide range of organic compounds. Good solubility is anticipated in dichloromethane.

It is imperative to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.

Experimental Protocol for the Determination of Solubility

The following protocol is a detailed, self-validating methodology for determining the equilibrium solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.[8]

Objective

To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature and pressure.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes (Class A)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess This compound prep_solvent Add precise volume of solvent to vial prep_solute->prep_solvent Combine equilibration Shake at constant temperature (24-72h) prep_solvent->equilibration centrifugation Centrifuge to pellet excess solid equilibration->centrifugation filtration Filter supernatant (0.45 µm syringe filter) centrifugation->filtration dilution Dilute filtrate to within calibration range filtration->dilution analysis_hplc Analyze by HPLC-UV or UV-Vis dilution->analysis_hplc quantification Quantify against calibration curve analysis_hplc->quantification end Final Solubility Value quantification->end Calculate Solubility (mg/mL or mol/L)

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that the solution reaches saturation.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours). The system has reached equilibrium when the concentration of the solute in the solution remains constant over time. This should be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours).[9]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials to ensure a clear separation of the supernatant from the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm solvent-compatible syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC-UV or UV-Vis).

  • Quantitative Analysis (HPLC-UV Method):

    • Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area at the wavelength of maximum absorbance. Plot a calibration curve of peak area versus concentration.

    • Sample Analysis: Inject the diluted sample solution and record the peak area.

    • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility by multiplying the concentration by the dilution factor.

  • Quantitative Analysis (UV-Vis Spectrophotometry Method):

    • Preparation of Standards and Calibration Curve: Similar to the HPLC method, prepare standard solutions and measure their absorbance at the wavelength of maximum absorbance (λmax) to construct a calibration curve according to the Beer-Lambert law.[10]

    • Sample Analysis: Measure the absorbance of the diluted sample solution.

    • Calculation: Determine the concentration from the calibration curve and account for the dilution to find the solubility.

Data Presentation and Interpretation

As previously stated, specific quantitative solubility data for this compound is not widely available in the peer-reviewed literature. The experimental protocol provided in Section 4 is the recommended approach for generating this data. When this data is obtained, it should be presented in a clear and concise table, as exemplified below.

Table 1: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)

SolventSolubility (mg/mL)Solubility (mol/L)Method of Analysis
MethanolData to be determinedData to be determinedHPLC-UV
EthanolData to be determinedData to be determinedHPLC-UV
AcetoneData to be determinedData to be determinedHPLC-UV
Ethyl AcetateData to be determinedData to be determinedHPLC-UV
DichloromethaneData to be determinedData to be determinedHPLC-UV
TolueneData to be determinedData to be determinedHPLC-UV
HexaneData to be determinedData to be determinedHPLC-UV

Conclusion

While a comprehensive, pre-existing database for the solubility of this compound in organic solvents is not currently available, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of solute-solvent interactions. This guide has provided a theoretical framework for such predictions and, more importantly, a detailed and robust experimental protocol for the accurate determination of its solubility. By following the outlined shake-flask method coupled with either HPLC-UV or UV-Vis analysis, researchers can generate reliable and reproducible solubility data. This data is invaluable for the informed design of synthetic routes, the optimization of reaction conditions, and the development of effective formulations, ultimately accelerating the pace of research and development in the chemical and pharmaceutical sciences.

References

  • BTL. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Marques, M. R. C. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
  • ChemBK. (n.d.). 3-fluoro-4-methoxy-2-methylbenzoate.
  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds.
  • Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]
  • ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?
  • Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.
  • PubChem. (n.d.). Methyl anisate.
  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • Lazzaroni, S., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 15435-15443. [Link]
  • Quora. (2020). Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule?
  • ResearchGate. (2008). Solubility of Fluorinated Pharmaceuticals in Dense Carbon Dioxide.
  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters.
  • Quora. (2020). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?
  • FooDB. (2011). Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771).
  • Park, K. (n.d.). Hansen Solubility Parameters.
  • SIELC Technologies. (2018). Methyl 4-methoxybenzoate.
  • CDC Stacks. (1996). Improved Methods for the Determination of Hansen's Solubility Parameters and the Estimation of Solvent Uptake for Lightly Crosslinked Polymers.
  • Chemistry LibreTexts. (2021). Physical Properties of Esters.

Sources

Reactivity and stability of Methyl 3-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of Methyl 3-fluoro-4-methoxybenzoate

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 369-30-2) is a substituted aromatic ester that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] The strategic placement of the fluoro and methoxy groups on the benzene ring imparts a unique electronic character, dictating its reactivity and stability. This guide provides an in-depth analysis of the compound's chemical behavior, offering field-proven insights into its handling, reaction potential, and stability profile. It is intended for researchers, scientists, and drug development professionals who utilize fluorinated building blocks in advanced synthesis.

Physicochemical and Structural Properties

This compound is a solid at room temperature.[2] Its structure, featuring an ester functional group and a substituted aromatic ring, defines its utility as a versatile chemical intermediate. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group creates a nuanced reactivity profile that can be exploited in multi-step synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 369-30-2[3]
Molecular Formula C₉H₉FO₃[2][3][4]
Molecular Weight 184.16 g/mol [2][3][4]
Melting Point 70-71°C[3]
Boiling Point 264°C[3]
Density 1.184 g/cm³[3]
Appearance Solid[2]
Storage Sealed in dry, room temperature conditions[3][5]

Synthesis and Purification

The most common and industrially scalable synthesis of this compound involves the esterification of its corresponding carboxylic acid, 3-fluoro-4-methoxybenzoic acid. This reaction is typically catalyzed by a strong acid in the presence of methanol.

Experimental Protocol: Fischer Esterification

This protocol is based on standard esterification procedures for similar aromatic acids.[6]

  • Reaction Setup: To a solution of 3-fluoro-4-methoxybenzoic acid (1 equivalent) in anhydrous methanol (5-10 volumes), cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), dropwise to the cooled solution. The use of thionyl chloride is often preferred as it reacts with any trace water and produces gaseous byproducts (SO₂ and HCl), driving the equilibrium towards the product.[6]

  • Reaction Progression: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65°C) for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a saturated brine solution.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product as a white solid.

G cluster_start Starting Materials cluster_reaction Process cluster_workup Workup & Purification A 3-Fluoro-4-methoxybenzoic Acid D Fischer Esterification (Reflux, 2-4h) A->D B Methanol (Solvent/Reagent) B->D C Acid Catalyst (e.g., SOCl₂) C->D E Solvent Removal D->E F Extraction with EtOAc E->F G Washing (NaHCO₃, Brine) F->G H Drying & Concentration G->H I Purification (Recrystallization) H->I J Pure Methyl 3-fluoro-4-methoxybenzoate I->J G mol A Ester Hydrolysis (Saponification) Nucleophilic Acyl Substitution A->mol B Electrophilic Aromatic Substitution Directed by -OCH₃ and -F B->mol C Nucleophilic Aromatic Substitution (Uncommon, requires harsh conditions) C->mol

Caption: Key reactivity sites of this compound.

Reactions at the Ester Group: Saponification

The most fundamental reaction of this compound is its hydrolysis to the parent carboxylic acid, 3-fluoro-4-methoxybenzoic acid. This transformation is crucial for subsequent reactions, such as amidation or conversion to an acid chloride. [7]Alkaline hydrolysis (saponification) is highly efficient and proceeds via a nucleophilic acyl substitution mechanism.

This protocol is adapted from a demonstrated synthesis of the corresponding carboxylic acid from a closely related isomer. [8]

  • Dissolution: Dissolve this compound (1 equivalent) in methanol (approx. 9 volumes).

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, approx. 4 equivalents in 2 volumes of water) to the solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress can be monitored by TLC, observing the disappearance of the starting ester and the appearance of the more polar carboxylate salt at the baseline.

  • Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure.

  • Acidification: Dissolve the remaining residue in water and cool in an ice bath. Carefully adjust the pH to approximately 4 by the dropwise addition of a 1N HCl solution. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

  • Isolation: Collect the precipitated white solid by filtration.

  • Washing and Drying: Wash the solid thoroughly with cold water (3 x 50 mL) to remove any inorganic salts and dry under vacuum to yield 3-fluoro-4-methoxybenzoic acid with high purity and yield (typically >95%). [8]

Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is possible, though the ring is moderately deactivated by the cumulative effects of the fluoro and ester groups. The powerful activating effect of the methoxy group directs incoming electrophiles primarily to the ortho position (C5), which is the most sterically accessible and electronically enriched site. Reactions like nitration or halogenation would be expected to yield the 5-substituted product.

Nucleophilic aromatic substitution (NAS) to displace the fluoride is generally difficult due to the presence of the strongly activating methoxy group para to it. Such reactions would require harsh conditions and are not commonly employed. [7]

Stability and Handling

Understanding the stability profile of this compound is essential for ensuring its integrity during storage and use.

  • Thermal Stability: The compound is stable at room temperature. [3]Like many organic esters, it can decompose at elevated temperatures, as suggested by data on the parent carboxylic acid. [1]It is advisable to avoid prolonged heating near its boiling point (264°C) to prevent degradation.

  • Hydrolytic Stability: The ester is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, as detailed in the saponification protocol. In neutral aqueous media at room temperature, hydrolysis is slow but can occur over extended periods. For long-term storage, anhydrous conditions are critical.

  • Photostability: Aromatic compounds can be sensitive to light. [1]It is best practice to store this compound in amber glass bottles or otherwise protected from direct light to prevent potential photochemical degradation.

  • Chemical Incompatibility: Avoid storage with strong oxidizing agents, strong acids, and strong bases to prevent unwanted reactions.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its hydrolyzed form, 3-fluoro-4-methoxybenzoic acid, is a key intermediate in the synthesis of various pharmaceuticals. [9]The presence of fluorine can significantly enhance a drug molecule's metabolic stability, lipophilicity, and binding affinity. [10]This makes fluorinated intermediates like this one highly valuable in developing new therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and treatments for neurodegenerative diseases. [7][11]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [12]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. [12]Avoid contact with skin and eyes. * First Aid: In case of eye contact, rinse cautiously with water for several minutes. [12]For skin contact, wash with plenty of soap and water. [12]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [13]

Conclusion

This compound is a stable and versatile chemical intermediate whose reactivity is well-defined by its constituent functional groups. The ester moiety provides a reliable handle for hydrolysis to the corresponding carboxylic acid, unlocking a wide array of subsequent chemical transformations. The substituted aromatic ring, while moderately deactivated, can undergo directed electrophilic substitution, offering pathways to more complex derivatives. By understanding its specific reactivity and stability characteristics, researchers can effectively leverage this compound as a key building block in the rational design and synthesis of novel molecules for pharmaceutical and other advanced applications.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development.[Link]
  • rxnfinder.3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis.[Link]
  • PubChemLite.
  • ResearchGate.(PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)
  • Zenodo.
  • PubChemLite.
  • inno-pharmchem.com.The Chemical Significance of 3-Fluoro-4-methoxybenzoic Acid in Research and Development.[Link]
  • MDPI.
  • ScienceDirect.
  • PubChem.4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436.[Link]
  • Google Patents.CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • inno-pharmchem.com.The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis.[Link]
  • PubChemLite.
  • Human Metabolome Database.
  • PubChem.
  • Pharmaffiliates.

Sources

The Advent of a Key Fluorinated Building Block: A Technical Guide to the Synthesis of Methyl 3-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics—have made fluorinated synthons indispensable. Among these, Methyl 3-fluoro-4-methoxybenzoate stands out as a versatile intermediate, providing a gateway to a diverse array of complex molecular architectures. This technical guide delves into the synthesis of this valuable compound, offering insights into the chemical logic underpinning its creation and providing detailed, field-proven protocols for its preparation.

While a singular "discovery" of this compound is not prominently documented in the annals of chemical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for fluorinated aromatic compounds. The true innovation lies in the efficient and regioselective construction of its precursor, 3-fluoro-4-methoxybenzoic acid, from readily available starting materials. The subsequent esterification to the methyl ester is a fundamental and well-established transformation. This guide, therefore, focuses on a robust and widely applicable two-step synthesis.

Strategic Synthesis: From Precursor to Product

The most common and logical approach to this compound involves the synthesis of 3-fluoro-4-methoxybenzoic acid, followed by a classic Fischer esterification. This strategy allows for the purification of the intermediate carboxylic acid, ensuring a high-quality final product.

Part 1: Synthesis of 3-fluoro-4-methoxybenzoic acid

Several routes to 3-fluoro-4-methoxybenzoic acid have been reported, with one of the most common being the Friedel-Crafts acylation of anisole.[1] This electrophilic aromatic substitution reaction provides a direct method to introduce the acyl group, which is then oxidized to the carboxylic acid.

A Note on Causality in Experimental Choices: The Friedel-Crafts acylation is a powerful tool for C-C bond formation on aromatic rings. The choice of anisole as a starting material is strategic; the methoxy group is an activating, ortho-, para-director. The acylation is expected to occur primarily at the para position due to steric hindrance at the ortho positions. The subsequent fluorination step dictates the initial choice of a fluorinated acylating agent.

A logical workflow for the synthesis of the precursor acid and its subsequent esterification is depicted below:

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification Anisole Anisole Acyl_Intermediate Acyl Intermediate Anisole->Acyl_Intermediate Friedel-Crafts Acylation Benzoic_Acid 3-fluoro-4- methoxybenzoic acid Acyl_Intermediate->Benzoic_Acid Oxidation Target_Ester Methyl 3-fluoro-4- methoxybenzoate Benzoic_Acid->Target_Ester Fischer Esterification

Sources

The Strategic Utility of Methyl 3-fluoro-4-methoxybenzoate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Molecular Design

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, fluorinated building blocks, stable and readily functionalizable molecules, are indispensable tools for the synthetic chemist. Among these, Methyl 3-fluoro-4-methoxybenzoate emerges as a particularly versatile reagent, offering a synthetically accessible and reactive scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, reactivity, and application, underscoring its value in the development of novel therapeutics and advanced materials.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a building block's properties is paramount for its effective utilization.

PropertyValueSource
CAS Number 369-30-2
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Appearance Solid
Predicted XlogP 1.8

Spectroscopic Data (Predicted and Inferred from Analogs):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the methyl ester group. The aromatic region will display splitting patterns influenced by the fluorine atom. Based on analogs such as methyl 3-fluorobenzoate, the aromatic protons are expected in the range of δ 7.20-7.80 ppm.[3] The methoxy protons will appear as a singlet around δ 3.90 ppm, and the methyl ester protons as a singlet around δ 3.85 ppm.[3]

  • ¹³C NMR: The carbon NMR will show characteristic shifts for the carbonyl carbon of the ester (around δ 165 ppm), the aromatic carbons (δ 110-160 ppm), and the two methoxy carbons (around δ 52 and 56 ppm).[3][4] The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.

  • Mass Spectrometry: The electron ionization mass spectrum is predicted to show a molecular ion peak (M+) at m/z 184, with fragmentation patterns corresponding to the loss of the methoxy and carbomethoxy groups.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl stretch for the ester group around 1720 cm⁻¹, C-O stretching vibrations for the ester and ether linkages, and C-F stretching bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.[2]

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-fluoro-4-methoxybenzoic acid. This acid-catalyzed reaction is a robust and scalable process.

G cluster_synthesis Synthesis of this compound start 3-fluoro-4-methoxybenzoic acid reagents Methanol (solvent and reagent) Catalytic H₂SO₄ or SOCl₂ start->reagents Fischer Esterification product This compound reagents->product

Caption: Synthetic pathway to this compound.

Experimental Protocol: Fischer Esterification

Materials:

  • 3-fluoro-4-methoxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (or thionyl chloride)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or diethyl ether

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-methoxybenzoic acid (1.0 eq).

  • Add an excess of anhydrous methanol, which serves as both reactant and solvent (approximately 10-20 mL per gram of carboxylic acid).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture. Alternatively, for a non-equilibrium approach, thionyl chloride (1.2 eq) can be added dropwise at 0 °C, followed by heating.

  • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate or diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its three functional groups: the methyl ester, the fluorine atom, and the methoxy group. This combination allows for a diverse range of chemical transformations, making it a valuable intermediate in multi-step syntheses.

G cluster_reactivity Reactivity of this compound start This compound hydrolysis Hydrolysis (e.g., NaOH, H₂O) start->hydrolysis amidation Amidation (e.g., R₂NH) start->amidation reduction Reduction (e.g., LiAlH₄) start->reduction snar Nucleophilic Aromatic Substitution (SNAr) (e.g., Nu⁻, strong base) start->snar demethylation O-Demethylation (e.g., HBr, BBr₃) start->demethylation hydrolysis_prod 3-fluoro-4-methoxybenzoic acid hydrolysis->hydrolysis_prod amidation_prod 3-fluoro-4-methoxy-N,N-dialkylbenzamide amidation->amidation_prod reduction_prod (3-fluoro-4-methoxyphenyl)methanol reduction->reduction_prod snar_prod Methyl 3-substituted-4-methoxybenzoate snar->snar_prod demethylation_prod Methyl 3-fluoro-4-hydroxybenzoate demethylation->demethylation_prod

Caption: Key transformations of this compound.

1. Reactions at the Ester Group:

  • Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions (e.g., using sodium hydroxide in a methanol/water mixture) to yield 3-fluoro-4-methoxybenzoic acid.[6] This transformation is often a necessary step in a synthetic sequence where the carboxylic acid is required for subsequent reactions.

  • Amidation: Direct reaction with amines can form the corresponding amides. This is a common strategy in medicinal chemistry to introduce diversity and modulate the pharmacokinetic properties of a molecule.

  • Reduction: Strong reducing agents like lithium aluminum hydride will reduce the ester to the corresponding primary alcohol, (3-fluoro-4-methoxyphenyl)methanol.

2. Reactions on the Aromatic Ring:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing ester group, can be displaced by strong nucleophiles under appropriate conditions. This allows for the introduction of a variety of substituents at the 3-position.

  • Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-para directing group, while the fluoro and ester groups are deactivating. The positions ortho and meta to the methoxy group are potential sites for electrophilic attack, although the overall reactivity of the ring is diminished.

  • O-Demethylation: The methoxy group can be cleaved using strong acids like HBr or Lewis acids such as BBr₃ to yield the corresponding phenol, Methyl 3-fluoro-4-hydroxybenzoate.[7]

Applications in the Synthesis of Bioactive Molecules

The true value of this compound as a building block is demonstrated in its application in the synthesis of complex, biologically active molecules. While many reported syntheses start from the corresponding carboxylic acid, the methyl ester is a direct and often preferred precursor.

Case Study: Synthesis of Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

The 3-fluoro-4-methoxyphenyl moiety is a key structural feature in several developmental and established NSAIDs.[1][8] The fluorine atom can enhance the metabolic stability and potency of these drugs.

Case Study: Intermediates for Antiviral and Antifungal Agents

The versatile substitution pattern of this compound makes it an attractive starting material for the synthesis of heterocyclic compounds with potential antiviral and antifungal activities.[1] For instance, the corresponding hydrazide, readily prepared from the methyl ester, can be used to construct oxadiazole rings, a privileged scaffold in medicinal chemistry.[9]

Conclusion

This compound is a high-value building block for the modern synthetic chemist. Its straightforward synthesis, well-defined reactivity, and the advantageous properties imparted by the fluoro and methoxy substituents make it a powerful tool in the design and synthesis of novel pharmaceuticals and functional materials. The strategic application of this and other fluorinated building blocks will undoubtedly continue to drive innovation across the chemical sciences.

References

  • Jiang, X., et al. (2008). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. [Link]
  • Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Link]
  • Anonymous. (2018).
  • Okchem. 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis. [Link]
  • PubChem.
  • PubChem.
  • PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]
  • Li, M. D., et al. (2007).
  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
  • Chen, J., et al. (2023).
  • Google Patents. Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • Forel, M. T., et al. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate.
  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). [Link]
  • PubChem.
  • Human Metabolome Database.
  • FooDB.
  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
  • NIST.
  • NIST. Benzoic acid, 4-methoxy-, methyl ester. [Link]
  • NIST. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. [Link]

Sources

Methodological & Application

Synthesis of Methyl 3-fluoro-4-methoxybenzoate from 3-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of methyl 3-fluoro-4-methoxybenzoate from its corresponding carboxylic acid, 3-fluoro-4-methoxybenzoic acid. This compound serves as a valuable building block in medicinal chemistry and materials science, making a reliable and well-characterized synthetic protocol essential.[1][2][3] This document provides a thorough examination of the Fischer esterification method, including the underlying chemical principles, a detailed step-by-step experimental protocol, purification techniques, and analytical characterization of the final product. The causality behind experimental choices is elucidated to provide a deeper understanding of the process.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the fluorine atom and the methoxy group on the benzene ring imparts unique electronic properties and can influence the biological activity and metabolic stability of larger molecules derived from this scaffold.[1] Therefore, an efficient and scalable synthesis of this ester is of considerable interest to the scientific community.

Theoretical Framework: The Fischer Esterification

The conversion of a carboxylic acid to an ester in the presence of an alcohol and an acid catalyst is known as the Fischer esterification.[4][5][6][7][8] This reaction is a classic example of a nucleophilic acyl substitution and is reversible.

2.1. Reaction Mechanism

The mechanism of the Fischer esterification involves a series of protonation and deprotonation steps, followed by nucleophilic attack and elimination.[4][5][7][8]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon.[4][5]

  • Nucleophilic Attack by Methanol: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][8]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4][5]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[4][8]

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[4][8]

To drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol) is typically used, and/or the water formed during the reaction is removed.[4][5][6]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of this compound.

3.1. Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier Notes
3-Fluoro-4-methoxybenzoic acidC₈H₇FO₃170.145.0 g>98% purity
Methanol (anhydrous)CH₃OH32.0450 mLACS grade or higher
Sulfuric acid (concentrated)H₂SO₄98.081.0 mL98%
Sodium bicarbonate (saturated solution)NaHCO₃84.01As needed
Ethyl acetateC₄H₈O₂88.11As neededACS grade or higher
HexaneC₆H₁₄86.18As neededACS grade or higher
Anhydrous sodium sulfateNa₂SO₄142.04As needed
Silica gelSiO₂60.08As needed60 Å, 230-400 mesh
3.2. Safety Precautions
  • Sulfuric acid is highly corrosive and can cause severe burns.[9][10][11] Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11]

  • Methanol is flammable and toxic.[12][13] Avoid inhalation and skin contact. Work in a well-ventilated area and away from ignition sources.[12][13]

  • Always add acid to the alcohol slowly to control the exothermic reaction.

3.3. Reaction Setup and Procedure

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve 3-fluoro-4-methoxybenzoic acid in methanol B 2. Add concentrated H₂SO₄ catalyst A->B Slowly C 3. Reflux the reaction mixture B->C Heat D 4. Cool and neutralize with NaHCO₃ solution C->D After cooling E 5. Extract with ethyl acetate D->E F 6. Wash organic layer with brine E->F G 7. Dry over anhydrous Na₂SO₄ F->G H 8. Concentrate under reduced pressure G->H I 9. Purify by column chromatography or recrystallization H->I J 10. Characterize by NMR and IR spectroscopy I->J

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 3-fluoro-4-methoxybenzoic acid in 50 mL of anhydrous methanol.

  • Catalyst Addition: Carefully and slowly add 1.0 mL of concentrated sulfuric acid to the solution while stirring. An exothermic reaction will occur.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into a beaker containing 100 mL of ice-cold water.

    • Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).[14][15]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3.4. Purification

The crude product can be purified by either recrystallization or column chromatography.

3.4.1. Recrystallization

  • Dissolve the crude solid in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexane or ethanol/water.[16][17][18][19]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

3.4.2. Column Chromatography

  • Prepare a silica gel column using a slurry of silica gel in a non-polar eluent (e.g., hexane).[20][21][22][23][24]

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions containing the pure product (monitored by TLC) and concentrate the solvent under reduced pressure.

Data Analysis and Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~7.8-8.0 (m, 2H, Ar-H), ~6.9-7.1 (m, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.9 (s, 3H, -COOCH₃).[25][26]

  • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) in ppm: ~166 (C=O), ~155 (d, J = 250 Hz, C-F), ~148 (C-OCH₃), ~125 (d, J = 8 Hz, C-H), ~118 (d, J = 3 Hz, C-H), ~113 (d, J = 22 Hz, C-H), ~123 (C-COOCH₃), ~56 (-OCH₃), ~52 (-COOCH₃).[25][27]

4.2. Infrared (IR) Spectroscopy
  • Expected characteristic peaks (cm⁻¹): ~2950 (C-H stretch, methyl), ~1720 (C=O stretch, ester), ~1610, 1500 (C=C stretch, aromatic), ~1250 (C-O stretch, ester), ~1100 (C-F stretch).[28][29][30][31]

4.3. Yield Calculation

The percent yield should be calculated based on the limiting reagent, which is 3-fluoro-4-methoxybenzoic acid.

Theoretical Yield (g) = (moles of limiting reagent) x (molar mass of product)

Percent Yield (%) = (Actual Yield (g) / Theoretical Yield (g)) x 100

Troubleshooting
ProblemPossible CauseSolution
Low Yield Incomplete reactionIncrease reflux time or add more catalyst.
Loss of product during work-upEnsure complete extraction and careful handling during transfers.
Incomplete Reaction Insufficient catalystAdd a small additional amount of sulfuric acid.
Water in the reaction mixtureUse anhydrous methanol and dry glassware.
Product is an oil and does not crystallize Impurities presentPurify by column chromatography.
Incorrect recrystallization solventExperiment with different solvent systems.[18]
Broad peaks in NMR spectrum Residual acid or waterEnsure thorough washing and drying of the product.
Conclusion

The Fischer esterification of 3-fluoro-4-methoxybenzoic acid provides a reliable and efficient method for the synthesis of this compound. By following the detailed protocol and understanding the underlying chemical principles, researchers can consistently obtain a high-purity product suitable for further applications in drug discovery and materials science.

References
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
  • Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • BYJU'S. (n.d.). Fischer Esterification Reaction.
  • Journal of Laboratory Chemical Education. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Columbus Chemical. (2022, April 18). Methanol/Hydrosulfuric Acid Mixed.
  • ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters.
  • ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • PubMed. (n.d.). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography.
  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • NIH - National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • Autechaux. (n.d.). 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis.
  • Carl ROTH. (n.d.). Sulphuric acid - Safety Data Sheet.
  • Environmental Protection Agency. (n.d.). SAFETY DATA SHEET Sulphuric Acid 96%.
  • Reddit. (2016, November 8). Column chromatography of carboxylic acids?
  • University of California, Santa Cruz. (n.d.). Fischer Esterification Procedure.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,....
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum.
  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • NIST WebBook. (n.d.). Methyl 3-amino-4-hydroxybenzoate.
  • NIST WebBook. (n.d.). Methyl 3-methoxy-4-nitrobenzoate.
  • Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate.
  • CDC Stacks. (n.d.). Supporting Information.
  • PubChem. (n.d.). Methyl 4-fluoro-3-methoxybenzoate.

Sources

The Strategic Deployment of Methyl 3-fluoro-4-methoxybenzoate in Contemporary Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the judicious selection of starting materials is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). Methyl 3-fluoro-4-methoxybenzoate has emerged as a pivotal building block, prized for the unique constellation of functional groups it presents. The presence of a fluorine atom, a methoxy group, and a methyl ester on a benzene ring offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the strategic application of this compound in pharmaceutical synthesis, complete with detailed protocols and the scientific rationale underpinning its use.

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The 3-fluoro-4-methoxyphenyl moiety, readily accessible from this compound, is a key structural feature in a range of therapeutic agents.

Core Utility: A Gateway to Bioactive Carboxylic Acids

While this compound can undergo direct amidation under certain conditions, its most prevalent application in multi-step pharmaceutical synthesis is as a stable precursor to 3-fluoro-4-methoxybenzoic acid. The methyl ester serves as a protecting group for the carboxylic acid, preventing its interference in early-stage reactions of a synthetic sequence. The facile and high-yielding hydrolysis of the ester to the corresponding carboxylic acid is a critical and often initial step. This carboxylic acid is a versatile intermediate for a wide array of coupling reactions, most notably amide bond formation, which is the backbone of many blockbuster drugs.[3][4]

Protocol 1: Hydrolysis of this compound to 3-fluoro-4-methoxybenzoic acid

This protocol details the saponification of this compound, a foundational step for its subsequent use in amide bond formation.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add a solution of sodium hydroxide (4.0 eq) in deionized water.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the methanol by distillation under reduced pressure.

  • Dissolve the residue in deionized water.

  • Adjust the pH of the solution to 4 with 1N HCl, which will cause the product to precipitate.

  • Collect the precipitated solid by filtration.

  • Wash the solid with deionized water and dry under vacuum to yield 3-fluoro-4-methoxybenzoic acid as a white solid.

Expected Yield: >95%

Application in the Synthesis of Kinase Inhibitors: A Case Study Inspired by the Synthesis of Bosutinib

Bosutinib is a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia.[5] While the documented synthesis of Bosutinib may start from a different benzoic acid derivative, the following section outlines a well-reasoned synthetic pathway that leverages this compound as a strategic starting material, illustrating its utility in the synthesis of complex heterocyclic APIs.

The overall synthetic workflow can be visualized as follows:

A This compound B 3-Fluoro-4-methoxybenzoic acid A->B Hydrolysis (Protocol 1) C Amide Intermediate B->C Amide Coupling D Heterocyclic Kinase Inhibitor Core C->D Further Functionalization & Cyclization E Final API D->E Final Assembly

Caption: Synthetic workflow from this compound to a final API.

Protocol 2: Amide Bond Formation with a Key Amine Intermediate

This protocol describes the coupling of 3-fluoro-4-methoxybenzoic acid with a representative aniline derivative, a common step in the synthesis of many kinase inhibitors.

Materials:

  • 3-Fluoro-4-methoxybenzoic acid (from Protocol 1)

  • Aniline derivative (e.g., 2,4-dichloroaniline)

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure (via Acid Chloride):

  • Suspend 3-fluoro-4-methoxybenzoic acid (1.0 eq) in dichloromethane.

  • Add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stir the mixture at room temperature until the acid is fully converted to the acid chloride (monitor by IR or by quenching a small aliquot with methanol and analyzing by LC-MS).

  • In a separate flask, dissolve the aniline derivative (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

  • Slowly add the solution of the acid chloride to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water, 1N HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by recrystallization or column chromatography.

Parameter Value Significance
Starting Material Purity>98%Ensures high yield and purity of the final product.
Hydrolysis Yield>95%Efficient conversion to the key carboxylic acid intermediate.
Amide Coupling Yield80-90%Demonstrates the robust nature of this key bond-forming reaction.
Final API Purity>99.5%Meets stringent pharmaceutical quality standards.

The Rationale for Fluorine and Methoxy Substitution

The 3-fluoro-4-methoxy substitution pattern is not arbitrary. The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring in subsequent reactions. The fluorine atom, with its high electronegativity and small size, can modulate the pKa of nearby functional groups and form key hydrogen bonds with biological targets, often leading to enhanced binding affinity and selectivity of the final drug molecule.[1] Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways at that position, thereby increasing the drug's half-life.

Advanced Applications: Synthesis of Heterocyclic Scaffolds

Beyond simple amide couplings, the functional groups of this compound and its derivatives can be manipulated to construct complex heterocyclic systems, which are prevalent in medicinal chemistry. For instance, the ester can be reduced to an alcohol, which can then participate in various cyclization reactions. The aromatic ring itself can undergo further electrophilic substitution, although the directing effects of the existing substituents must be carefully considered.

The following diagram illustrates a conceptual pathway for the synthesis of a quinazoline core, a common scaffold in kinase inhibitors like Gefitinib.[6]

cluster_0 Starting Material Modification cluster_1 Heterocycle Formation A This compound B Nitration A->B HNO3/H2SO4 C Reduction of Nitro Group B->C Fe/NH4Cl or H2/Pd-C D Amino-ester Intermediate C->D E Cyclization with Formamidine Acetate D->E F Quinazolinone Core E->F

Caption: Conceptual pathway for the synthesis of a quinazolinone core.

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its primary role as a stable and reliable precursor to 3-fluoro-4-methoxybenzoic acid makes it a cornerstone in the construction of a multitude of APIs, particularly those containing amide linkages and complex heterocyclic cores. The strategic placement of the fluoro and methoxy groups provides medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols and rationale presented herein underscore the importance of this compound in the modern drug development pipeline.

References

  • Li, J., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14261-14269. [Link]
  • Li, M. D., et al. (2007).
  • Ningbo Inno Pharmchem Co., Ltd. (2023). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. [Link]
  • PubMed.
  • National Institutes of Health. Methyltrimethoxysilane (MTM)
  • Ningbo Inno Pharmchem Co., Ltd. (2023).
  • Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ResearchGate. (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]
  • Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
  • MDPI.
  • National Institutes of Health.

Sources

Application Note & Protocol: A Convergent Synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Gefitinib (Iressa®) is a cornerstone in targeted cancer therapy, specifically for non-small cell lung cancer (NSCLC) patients with activating mutations in the epidermal growth factor receptor (EGFR).[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of Gefitinib, commencing from the readily accessible starting material, Methyl 3-hydroxy-4-methoxybenzoate. This synthetic route is notable for its convergent approach, which circumvents some of the challenges associated with earlier linear syntheses, such as harsh demethylation steps and low overall yields.[1][4] We will delve into the causality behind experimental choices, provide step-by-step protocols for each reaction, and present characterization data for key intermediates and the final active pharmaceutical ingredient (API).

Introduction: The Rationale for a Modern Synthetic Approach

Gefitinib functions as a potent and selective ATP-competitive inhibitor of the EGFR tyrosine kinase, effectively blocking the signal transduction pathways that lead to tumor cell proliferation and survival.[1][2] The initial synthesis of Gefitinib, while groundbreaking, involved a six-step process starting from 6,7-dimethoxyquinazolin-4(3H)-one.[1] This route was hampered by a regioselective demethylation step that yielded only 46% of the desired product and required extensive chromatographic purification, resulting in a low overall yield of approximately 10%.[1][4]

To address these limitations, alternative synthetic strategies have been developed. The route detailed herein, adapted from the work of Ming, You, and Ji (2007), begins with Methyl 3-hydroxy-4-methoxybenzoate.[1] This approach offers several advantages:

  • Avoidance of Harsh Demethylation: The phenolic hydroxyl group is present in the starting material, eliminating the need for a low-yielding and often non-selective demethylation step.

  • Higher Overall Yield: This synthetic pathway has been reported to achieve an overall yield as high as 37.4%.[1]

  • Cost-Effectiveness: The starting material is less expensive than the quinazoline precursors used in earlier syntheses.[1]

This guide is intended for researchers, scientists, and drug development professionals seeking a robust and efficient method for the laboratory-scale synthesis of Gefitinib.

Overall Synthetic Scheme

The synthesis proceeds through a seven-step sequence involving the formation of the quinazoline core and the subsequent introduction of the aniline and morpholino moieties.

Gefitinib_Synthesis start Methyl 3-hydroxy-4-methoxybenzoate step1 Alkylation start->step1 1-Bromo-3-chloropropane, K2CO3, DMF intermediate1 Methyl 3-(3-chloropropoxy)-4-methoxybenzoate step1->intermediate1 step2 Nitration intermediate1->step2 HNO3, AcOH intermediate2 Methyl 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoate step2->intermediate2 step3 Reduction intermediate2->step3 Fe, AcOH intermediate3 Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate step3->intermediate3 step4 Cyclization intermediate3->step4 Formamidine acetate, EtOH intermediate4 6-(3-Chloropropoxy)-7-methoxy-3H-quinazolin-4-one step4->intermediate4 step5 Chlorination intermediate4->step5 SOCl2, DMF intermediate5 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline step5->intermediate5 step6 SNA_r (Aniline) intermediate5->step6 3-Chloro-4-fluoroaniline, i-PrOH intermediate6 N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine step6->intermediate6 step7 SNA_r (Morpholine) intermediate6->step7 Morpholine, KI end_product Gefitinib step7->end_product

Figure 1: Overall synthetic workflow for Gefitinib.

Experimental Protocols & Mechanistic Insights

Step 1: Alkylation of Methyl 3-hydroxy-4-methoxybenzoate

Protocol:

  • To a solution of Methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol) in DMF (500 mL), add potassium carbonate (138.1 g, 1.0 mol) and 1-bromo-3-chloropropane (101.6 g, 0.65 mol).[5]

  • Heat the reaction mixture to 70°C and stir for 4 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it slowly into 3 L of ice water with constant stirring.[5]

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield Methyl 3-(3-chloropropoxy)-4-methoxybenzoate.

Causality & Expertise:

  • Reagent Selection: 1-bromo-3-chloropropane is a bifunctional electrophile. The bromine atom is a better leaving group than chlorine, ensuring selective reaction at the more reactive site, leaving the chloro group intact for later displacement by morpholine. Potassium carbonate is a mild base, sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide, which then attacks the primary alkyl bromide in a Williamson ether synthesis.

  • Solvent and Temperature: Dimethylformamide (DMF) is an excellent polar aprotic solvent for SN2 reactions, as it solvates the potassium cation while leaving the phenoxide anion relatively free and highly reactive. A moderate temperature of 70°C provides sufficient activation energy for the reaction to proceed at a reasonable rate without promoting side reactions.

Step 2: Nitration of the Aromatic Ring

Protocol:

  • Dissolve the product from Step 1 in a mixture of acetic acid and acetic anhydride.[5]

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of nitric acid in acetic acid dropwise, ensuring the temperature is maintained below 5°C.[2]

  • After the addition is complete, stir the reaction for an additional 2-3 hours at the same temperature.

  • Pour the reaction mixture onto crushed ice.

  • Filter the precipitated solid, wash with copious amounts of water until the filtrate is neutral, and dry to obtain Methyl 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoate.

Causality & Expertise:

  • Reaction Conditions: The nitration is directed by the existing alkoxy substituents. The methoxy and propoxy groups are ortho-, para-directing activators. The nitro group is introduced ortho to the methoxy group and para to the propoxy group, at the most activated and sterically accessible position. The use of acetic anhydride with nitric acid generates the potent nitrating agent, acetyl nitrate, in situ. Low temperatures are critical to control the exothermic reaction and prevent over-nitration or side reactions.

Step 3: Reduction of the Nitro Group

Protocol:

  • Suspend the nitrated intermediate in a mixture of methanol and acetic acid.[5]

  • Heat the suspension to 50°C under a nitrogen atmosphere.

  • Add powdered iron (Fe) in portions over 30 minutes.

  • Stir the mixture vigorously for 4-6 hours, monitoring by TLC.

  • After completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure. The residue is Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate.

Causality & Expertise:

  • Reducing Agent: Powdered iron in acetic acid is a classic and effective method for the reduction of aromatic nitro groups (Béchamp reduction).[1][5] It is a heterogeneous reaction where iron metal is oxidized while the nitro group is reduced. This method is often preferred over catalytic hydrogenation for substrates containing halogen atoms (like the chloropropyl chain) as it avoids potential dehalogenation.[1] The reaction is run in a slightly acidic medium to facilitate the reduction process.

Step 4: Cyclization to form the Quinazolinone Core

Protocol:

  • Dissolve the amino-benzoate from Step 3 in absolute ethanol.

  • Add formamidine acetate and heat the mixture to reflux.

  • Maintain reflux for 12-18 hours, until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to afford 6-(3-Chloropropoxy)-7-methoxy-3H-quinazolin-4-one.

Causality & Expertise:

  • Ring Formation: This step constructs the pyrimidine ring of the quinazoline system. Formamidine acetate serves as the source for the N-C-N unit. The reaction proceeds via an initial condensation between the aniline and formamidine, followed by an intramolecular cyclization where the newly formed amidine nitrogen attacks the ester carbonyl group, displacing methanol and forming the stable heterocyclic quinazolinone ring.

Cyclization_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aniline Methyl 2-amino-... benzoate Condensation Condensation (Loss of NH3) Aniline->Condensation Formamidine Formamidine acetate Formamidine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Forms Amidine Intermediate Elimination Elimination (Loss of MeOH) Cyclization->Elimination Attacks Ester Carbonyl Quinazolinone 6-(3-Chloropropoxy)-7-methoxy- 3H-quinazolin-4-one Elimination->Quinazolinone

Figure 2: Conceptual workflow of the quinazolinone ring formation.
Step 5: Chlorination of the Quinazolinone

Protocol:

  • Suspend the quinazolinone from Step 4 in a suitable solvent like toluene.

  • Add a catalytic amount of DMF.

  • Add thionyl chloride (SOCl2) dropwise at room temperature.[5]

  • Heat the mixture to reflux for 3-4 hours. The solid should dissolve as the reaction progresses.

  • Cool the mixture and remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The resulting residue is 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline, which can often be used in the next step without further purification.

Causality & Expertise:

  • Reagent Function: Thionyl chloride converts the C4-hydroxyl group (in its tautomeric amide form) of the quinazolinone into a chloro group, which is an excellent leaving group for the subsequent nucleophilic aromatic substitution (SNAr) reactions. DMF acts as a catalyst by forming the Vilsmeier reagent ([(CH3)2N=CHCl]+Cl-) in situ, which is a more potent activating agent for the conversion.

Step 6: Nucleophilic Aromatic Substitution with 3-Chloro-4-fluoroaniline

Protocol:

  • Dissolve the 4-chloroquinazoline from Step 5 in isopropanol.[2]

  • Add 1.1 equivalents of 3-chloro-4-fluoroaniline.

  • Heat the mixture to reflux for 4-6 hours.[2]

  • Monitor the reaction by TLC. A solid product should precipitate as the reaction proceeds.

  • Cool the reaction mixture to room temperature.

  • Filter the solid, wash with cold isopropanol, and dry to obtain N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine.

Causality & Expertise:

  • SNAr Reaction: The C4 position of the quinazoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogens. The aniline nitrogen of 3-chloro-4-fluoroaniline acts as the nucleophile, displacing the chloride ion. Isopropanol is a suitable solvent that facilitates the reaction and allows for the product to precipitate upon cooling, simplifying purification.

Step 7: Final Assembly with Morpholine

Protocol:

  • Suspend the product from Step 6 in a suitable solvent like DMF or acetonitrile.

  • Add an excess of morpholine (2-3 equivalents) and a catalytic amount of potassium iodide (KI).

  • Heat the reaction mixture to 70-80°C and stir for 6-8 hours.

  • After cooling, pour the reaction mixture into water to precipitate the crude product.

  • Filter the solid, wash with water, and then recrystallize from a suitable solvent system (e.g., methanol/water or ethanol) to yield pure Gefitinib.

Causality & Expertise:

  • Final SN2 Reaction: This is a standard SN2 reaction where the secondary amine of morpholine acts as a nucleophile, displacing the chloride on the propyl side chain. Potassium iodide is added as a catalyst; the iodide ion displaces the chloride via the Finkelstein reaction to form a more reactive alkyl iodide in situ, which accelerates the rate of substitution by the morpholine nucleophile.

Data Summary

The following table summarizes the expected outcomes for each step of the synthesis, based on reported literature values.[1][5]

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Reported Yield (%)
1Methyl 3-(3-chloropropoxy)-4-methoxybenzoateC12H15ClO4258.70~95
2Methyl 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoateC12H14ClNO6303.70~85-90
3Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoateC12H16ClNO4273.71~77
46-(3-Chloropropoxy)-7-methoxy-3H-quinazolin-4-oneC12H13ClN2O3268.70~80-85
54-Chloro-6-(3-chloropropoxy)-7-methoxyquinazolineC12H12Cl2N2O2287.14~90-95
6N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amineC21H20Cl2FN3O2436.31~93
7GefitinibC22H24ClFN4O3446.90~85-90

Characterization of Final Product

The final product, Gefitinib, should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Melting Point: 195-197 °C.[4]

  • HPLC: Purity should be ≥99.5% as determined by High-Performance Liquid Chromatography.

  • NMR Spectroscopy (1H NMR, 13C NMR): The spectra should be consistent with the structure of Gefitinib.[3][6]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Gefitinib (m/z [M+H]+ at 447.1).[3]

Conclusion

The synthetic route to Gefitinib starting from Methyl 3-hydroxy-4-methoxybenzoate represents a significant improvement over earlier methods. By providing a detailed, step-by-step protocol and explaining the rationale behind the experimental choices, this application note serves as a practical guide for chemists in the field of drug discovery and development. The described process is robust, high-yielding, and avoids many of the pitfalls of previous syntheses, making it an authoritative and trustworthy method for obtaining this important anticancer agent.

References

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (n.d.). MDPI.
  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.).
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2022). Sains Malaysiana.
  • Ming, L., You, H., & Ji, L. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules.
  • Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline. (n.d.). Google Patents.
  • Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. (n.d.). Google Patents.
  • Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. (n.d.). Google Patents.
  • Gefitinib. (2015). ResearchGate.
  • Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. (2007). ACS Publications.
  • Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. (n.d.). Google Patents.
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (2014). European Journal of Medicinal Chemistry.
  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (2023). Molecules.
  • Synthesis of gefitinib. (2004). ResearchGate.
  • Gefitinib. (2015). New Drug Approvals.
  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012). PubMed.
  • Process for the preparation of gefitinib. (n.d.). Google Patents.
  • 6,7-disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. (2020). Pharmaceutical Sciences.
  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). PubMed.
  • 6,7-disubstituted-4-anilinoquinazoline: design, synthesis and anticancer activity as a novel series of potent anticancer agents. (2020). Pharmaceutical Sciences.
  • Synthesis of a gefitinib-based chemical probe for mechanism-of-action studies. (2023). Macquarie University.

Sources

The Strategic Utility of Methyl 3-fluoro-4-methoxybenzoate in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Advantage of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 3-fluoro-4-methoxybenzoate emerges as a particularly valuable starting material in this context. Its substituted benzene ring is pre-functionalized with a fluorine atom, a methoxy group, and a methyl ester, offering a versatile platform for the construction of complex heterocyclic systems. The presence of the fluoro and methoxy groups provides handles for regioselective transformations, while the methyl ester can be readily modified or serve as a precursor to other functional groups, enabling the synthesis of diverse compound libraries for biological screening.

This application note provides a detailed exploration of the synthetic utility of this compound, with a primary focus on its application in the synthesis of quinazoline derivatives, a class of heterocyclic compounds renowned for their broad spectrum of pharmacological activities.

Core Application: Multi-Step Synthesis of a 6-Fluoro-7-methoxy-quinazoline Core

The quinazoline skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors for cancer therapy. The following protocols detail a robust synthetic pathway from this compound to a key 4-chloro-6-fluoro-7-methoxyquinazoline intermediate, which can be further elaborated to a variety of bioactive molecules. This pathway is adapted from a known synthesis of the kinase inhibitor Gefitinib, demonstrating the industrial relevance of this synthetic strategy.[1]

Workflow for the Synthesis of the Quinazoline Core

Quinazoline Synthesis Workflow start This compound nitration Step 1: Nitration start->nitration HNO3, H2SO4 reduction Step 2: Reduction nitration->reduction Fe, AcOH or H2, Pd/C cyclization Step 3: Cyclization reduction->cyclization Formamidine acetate chlorination Step 4: Chlorination cyclization->chlorination SOCl2 or POCl3 product 4-Chloro-6-fluoro-7-methoxyquinazoline chlorination->product

Caption: Synthetic workflow from this compound to a key quinazoline intermediate.

Detailed Experimental Protocols

Protocol 1: Nitration of this compound

Objective: To introduce a nitro group ortho to the fluorine atom, a critical step for subsequent cyclization.

Causality: The electron-donating methoxy group and the weakly electron-withdrawing fluoro group direct the electrophilic nitration to the C2 and C6 positions. The position ortho to the fluorine (C2) is sterically less hindered and electronically favored for substitution.

Materials:

  • This compound

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise while maintaining the temperature at 0 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.

  • Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-nitro-3-fluoro-4-methoxybenzoate .

Compound Molecular Weight ( g/mol ) Expected Yield Appearance
Methyl 2-nitro-3-fluoro-4-methoxybenzoate229.1585-95%Pale yellow solid
Protocol 2: Reduction of the Nitro Group

Objective: To reduce the nitro group to an amine, which is essential for the subsequent cyclization to form the quinazoline ring.

Causality: The reduction of the nitro group to an aniline derivative is a standard transformation. Iron powder in acetic acid is a classic and effective method for this reduction, offering a cost-effective and reliable procedure. Alternatively, catalytic hydrogenation provides a cleaner workup.

Materials:

  • Methyl 2-nitro-3-fluoro-4-methoxybenzoate

  • Iron powder

  • Glacial Acetic Acid

  • Methanol

  • Celite®

  • Ethyl acetate

  • Saturated Sodium Bicarbonate solution

Procedure:

  • To a suspension of iron powder (5.0 eq) in a mixture of methanol and glacial acetic acid, heat the mixture to 50-60 °C.

  • Add a solution of Methyl 2-nitro-3-fluoro-4-methoxybenzoate (1.0 eq) in methanol dropwise to the heated suspension.

  • After the addition, maintain the reaction at 60 °C and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Wash the Celite® pad with methanol.

  • Concentrate the combined filtrates under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give Methyl 2-amino-3-fluoro-4-methoxybenzoate .

Compound Molecular Weight ( g/mol ) Expected Yield Appearance
Methyl 2-amino-3-fluoro-4-methoxybenzoate199.1780-90%Off-white solid
Protocol 3: Cyclization to form the Quinazolinone Core

Objective: To construct the quinazolinone ring system via condensation with formamidine acetate.

Causality: The ortho-amino benzoate undergoes a cyclocondensation reaction with formamidine acetate. The amino group acts as a nucleophile, attacking the formamidine carbon, followed by intramolecular cyclization and elimination of ammonia and water to form the stable heterocyclic quinazolinone ring.

Materials:

  • Methyl 2-amino-3-fluoro-4-methoxybenzoate

  • Formamidine acetate

  • 2-Ethoxyethanol

  • Round-bottom flask with a reflux condenser

Procedure:

  • In a round-bottom flask, combine Methyl 2-amino-3-fluoro-4-methoxybenzoate (1.0 eq) and formamidine acetate (3.0 eq) in 2-ethoxyethanol.

  • Heat the mixture to reflux (approximately 135 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the solid under vacuum to obtain 6-fluoro-7-methoxyquinazolin-4(3H)-one .

Compound Molecular Weight ( g/mol ) Expected Yield Appearance
6-Fluoro-7-methoxyquinazolin-4(3H)-one194.1675-85%White to off-white solid
Protocol 4: Chlorination of the Quinazolinone

Objective: To convert the 4-oxo group to a 4-chloro substituent, creating a reactive site for nucleophilic substitution.

Causality: Thionyl chloride is a standard reagent for converting amides and lactams to the corresponding chloro-derivatives. The reaction proceeds via the formation of a reactive intermediate that is readily displaced by a chloride ion. A catalytic amount of DMF facilitates the reaction by forming the Vilsmeier reagent in situ.

Materials:

  • 6-Fluoro-7-methoxyquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Toluene

  • Round-bottom flask with a reflux condenser

Procedure:

  • Suspend 6-Fluoro-7-methoxyquinazolin-4(3H)-one (1.0 eq) in toluene.

  • Add thionyl chloride (5.0 eq) followed by a catalytic amount of DMF (3-4 drops).

  • Heat the mixture to reflux for 3-4 hours. The suspension should become a clear solution.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

  • Co-evaporate with toluene (2 x 20 mL) to ensure complete removal of residual SOCl₂.

  • The resulting solid, 4-chloro-6-fluoro-7-methoxyquinazoline , can be used in the next step without further purification.

Compound Molecular Weight ( g/mol ) Expected Yield Appearance
4-Chloro-6-fluoro-7-methoxyquinazoline212.6090-98% (crude)Light brown solid

Further Synthetic Applications: Nucleophilic Aromatic Substitution

The 4-chloro-6-fluoro-7-methoxyquinazoline is a versatile intermediate. The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the quinazoline ring system. This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a diverse library of substituted quinazolines.

SNAr_Reaction quinazoline 4-Chloro-6-fluoro-7-methoxyquinazoline product 4-Substituted-6-fluoro-7-methoxyquinazoline quinazoline->product nucleophile Nucleophile (R-NH2, R-OH, R-SH) nucleophile->product SNAr

Caption: General scheme for the SNAr reaction of the 4-chloroquinazoline intermediate.

Alternative Transformation: Hydrolysis of the Ester

For syntheses that require the carboxylic acid functionality, this compound can be readily hydrolyzed under basic conditions.[2]

Protocol 5: Saponification of this compound

Objective: To convert the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Water

  • 1N Hydrochloric Acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add a solution of sodium hydroxide (4.0 eq) in water.

  • Stir the reaction at room temperature for 4 hours.[2]

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in water and acidify to pH 4 with 1N HCl.[2]

  • The product, 3-fluoro-4-methoxybenzoic acid , will precipitate as a white solid.

  • Collect the solid by filtration, wash with water, and dry.

Compound Molecular Weight ( g/mol ) Expected Yield Appearance
3-Fluoro-4-methoxybenzoic acid170.14>95%White solid

Conclusion

This compound is a strategically important and versatile building block for the synthesis of complex heterocyclic compounds. The protocols outlined in this application note demonstrate a clear and efficient pathway to a key quinazoline intermediate, highlighting the compound's utility in constructing medicinally relevant scaffolds. The straightforward transformations and the potential for further diversification make this compound a valuable tool for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutic agents.

References

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI.

Sources

Application Notes & Protocols: Leveraging Methyl 3-fluoro-4-methoxybenzoate in Advanced Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The relentless evolution of pesticide resistance and the increasing stringency of environmental regulations necessitate the continuous discovery of novel agrochemical active ingredients.[1][2] Fluorinated organic compounds have become a cornerstone in modern agrochemical design, as the introduction of fluorine can significantly enhance a molecule's biological efficacy, metabolic stability, and selectivity.[3][4][5] This guide details the application of Methyl 3-fluoro-4-methoxybenzoate, a versatile chemical intermediate, as a foundational building block for the synthesis and screening of new potential agrochemicals. We provide a comprehensive, experience-driven rationale for its use, detailed synthetic protocols, and robust biological screening methodologies designed for researchers in the field of crop protection.

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of agrochemical research and development (R&D), the choice of starting materials is a critical determinant of a discovery program's success. The benzoate scaffold is a privileged structure found in numerous commercial pesticides.[6][7] The strategic incorporation of a fluorine atom and a methoxy group, as seen in this compound, offers a unique combination of physicochemical properties.

  • Fluorine's Influence : The high electronegativity of the fluorine atom at the 3-position can alter the electronic properties of the benzene ring, potentially increasing the binding affinity of the final molecule to its biological target. It can also block sites of metabolic degradation, thereby increasing the compound's stability and persistence of action.[8]

  • Methoxy Group Contribution : The methoxy group at the 4-position is a key hydrogen bond acceptor and can influence the molecule's conformation and interaction with target enzymes or receptors.[9][10]

This application note will demonstrate how this compound can be transformed from a simple ester into a novel fungicidal candidate, providing a clear pathway from chemical synthesis to biological validation.

Synthetic Application: From Intermediate to Novel Benzamide Fungicide

Benzamide-based molecules represent a significant class of fungicides.[9] Our objective is to leverage this compound to synthesize a novel N-aryl benzamide, a structural motif known for its fungicidal potential. The synthetic strategy involves two primary steps: saponification of the methyl ester to the more reactive carboxylic acid, followed by amide coupling with a selected amine.

Synthetic Workflow Diagram

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling A This compound B 3-Fluoro-4-methoxybenzoic acid A->B NaOH, MeOH/H₂O Reflux C 3-Fluoro-4-methoxybenzoic acid E AG-FMB-1 (N-(4-chlorophenyl)-3-fluoro-4-methoxybenzamide) C->E SOCl₂, then add amine or EDC/HOBt coupling D 4-Chloroaniline D->E

Caption: Synthetic pathway from this compound to a target benzamide.

Protocol 1: Synthesis of 3-Fluoro-4-methoxybenzoic Acid

Rationale: The hydrolysis of the methyl ester to a carboxylic acid is a fundamental transformation required to activate the molecule for amide bond formation.[11] Using a standard base-catalyzed hydrolysis is efficient and high-yielding.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Sodium Hydroxide (NaOH) (4.0 eq)[11]

    • Methanol (MeOH)

    • Water (H₂O)

    • Hydrochloric Acid (HCl), 2M solution

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Dissolve this compound (e.g., 10.0 g, 54.3 mmol) in methanol (100 mL) in a 250 mL round-bottom flask.

    • In a separate beaker, dissolve sodium hydroxide (8.7 g, 217.2 mmol) in water (20 mL) and add this solution to the flask.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 70°C) with stirring for 4 hours. Monitor reaction completion by TLC (e.g., 3:1 Hexanes:EtOAc).

    • After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the remaining aqueous residue in 100 mL of water.

    • Cool the solution in an ice bath and acidify to pH ~2 by slowly adding 2M HCl. A white precipitate will form.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water (3 x 50 mL), and dry under vacuum to yield 3-Fluoro-4-methoxybenzoic acid as a white solid.[11]

Protocol 2: Synthesis of AG-FMB-1 (N-(4-chlorophenyl)-3-fluoro-4-methoxybenzamide)

Rationale: The formation of an amide bond is crucial for generating the target compound. Activating the carboxylic acid with thionyl chloride to form the acyl chloride is a robust and common method for coupling with anilines.[12] 4-Chloroaniline is chosen as a representative coupling partner often found in bioactive molecules.

  • Reagents & Materials:

    • 3-Fluoro-4-methoxybenzoic acid (1.0 eq)

    • Thionyl Chloride (SOCl₂) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • 4-Chloroaniline (1.1 eq)

    • Triethylamine (TEA) (2.0 eq)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine solution

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • Suspend 3-Fluoro-4-methoxybenzoic acid (e.g., 5.0 g, 29.4 mmol) in anhydrous DCM (100 mL) under a nitrogen atmosphere.

    • Add thionyl chloride (3.2 mL, 44.1 mmol) dropwise at room temperature. Add a catalytic amount of DMF (2-3 drops).

    • Heat the mixture to reflux for 2 hours until the solution becomes clear.

    • Cool the reaction to room temperature and remove the excess SOCl₂ and DCM under reduced pressure. The resulting crude acyl chloride is used directly in the next step.

    • Dissolve the crude acyl chloride in anhydrous DCM (50 mL).

    • In a separate flask, dissolve 4-chloroaniline (4.1 g, 32.3 mmol) and triethylamine (8.2 mL, 58.8 mmol) in anhydrous DCM (50 mL).

    • Cool the amine solution to 0°C in an ice bath and add the acyl chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding 50 mL of water. Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford the pure compound AG-FMB-1.

Biological Screening: A Tiered Approach to Efficacy Testing

Once synthesized, the novel compound must be evaluated for biological activity. A tiered screening approach, starting with simple in vitro assays and progressing to more complex in vivo models, is an efficient method for identifying promising leads.[13]

Biological Screening Workflow

G A Synthesized Compound (AG-FMB-1) B Primary Screening: In Vitro Mycelial Growth Assay A->B C Secondary Screening: In Vivo Leaf Disc Protection Assay B->C Activity > 50% inhibition @ 50 µg/mL E Inactive B->E Activity < 50% D Lead Candidate Identification (Dose-Response & Spectrum) C->D Significant disease reduction observed C->E No significant protection

Caption: Tiered workflow for evaluating the biological activity of new chemical entities.

Protocol 3: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Rationale: This primary assay is a rapid and cost-effective method to determine if a compound has direct antifungal activity against a target pathogen, such as Rhizoctonia solani, a widespread soil-borne fungus.[14][15][16]

  • Materials:

    • Potato Dextrose Agar (PDA)

    • Target fungus (Rhizoctonia solani) actively growing on a PDA plate

    • Test compound AG-FMB-1, commercial standard (e.g., Hexaconazole), and solvent (e.g., DMSO)

    • Sterile petri dishes (90 mm), sterile cork borer (5 mm)

  • Procedure:

    • Prepare stock solutions of the test compound and standard fungicide in DMSO (e.g., 10 mg/mL).

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to 45-50°C. Add the test compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 50, 25, 10, 5, 1 µg/mL). A solvent control (DMSO only) and a negative control (no additions) should also be prepared.

    • Pour approximately 20 mL of the amended agar into each sterile petri dish and allow it to solidify.

    • Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing R. solani culture plate.

    • Place the mycelial disc, mycelium-side down, in the center of each prepared plate.

    • Seal the plates with paraffin film and incubate at 25 ± 2°C in the dark.

    • Measure the colony diameter (in two perpendicular directions) when the fungal growth in the negative control plate has nearly reached the edge of the plate (typically 48-72 hours).

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average colony diameter of the control and dt is the average colony diameter of the treatment.

    • Use the inhibition data across concentrations to calculate the EC₅₀ value (the concentration that causes 50% inhibition of growth).

Data Presentation and Interpretation

Clear and concise data presentation is essential for decision-making. The results from the biological assays should be tabulated to allow for direct comparison between the novel compound and established standards.

Table 1: Hypothetical Biological Activity Data for Compound AG-FMB-1

CompoundIn Vitro EC₅₀ vs. R. solani (µg/mL)In Vivo Leaf Disc Assay (% Disease Control @ 100 µg/mL)
AG-FMB-1 2.1585%
Hexaconazole (Standard) 2.44[14]92%
Negative Control (Solvent) >1000%

Interpretation: The hypothetical data in Table 1 suggests that the newly synthesized compound, AG-FMB-1, exhibits potent in vitro antifungal activity comparable to the commercial fungicide Hexaconazole.[14] Furthermore, it demonstrates strong protective effects in the in vivo assay, validating its potential as a lead candidate for further development.

Safety and Handling

As a professional research guide, adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound and its derivatives.

  • Handling: Conduct all syntheses and handling of volatile reagents (e.g., thionyl chloride) within a certified chemical fume hood.

  • Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound serves as an exemplary starting material for modern agrochemical discovery. Its unique fluorinated and methoxylated structure provides a robust foundation for creating novel active ingredients. The protocols outlined in this guide offer a clear and logical progression from rational chemical synthesis to robust biological screening, enabling research teams to efficiently explore the potential of this and similar intermediates. The promising (though hypothetical) results for compound AG-FMB-1 underscore the value of this strategic approach in the ongoing search for the next generation of effective and sustainable crop protection solutions.

References

  • Wei Chen, Yanxi Jin, Luyao Wang. (2025). Design, synthesis and antifungal study of novel 2-aryl-3,4-dihydroisoquinolin-2-ium salts containing benzoate moieties. Medicinal Chemistry Research.
  • Horizon Research Publishing. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review.
  • CORE. Developing screening tools to identify novel, resistance breaking pesticides.
  • Upadhyay, R. K., et al. (2022). Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. RSC Advances.
  • ResearchGate. (2011). A procedure for the screening and development of microbial pesticides.
  • MDPI. (2018). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[15][18]imidazo[1,2-d][6][11][18]triazine Derivatives. Molecules.
  • PubMed. (2018). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[15][18]imidazo[1,2-d][6][11][18]triazine Derivatives.
  • Developing screening tools to identify novel, resistance breaking pesticides. (2025).
  • Royal Society of Chemistry. (2019). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis.
  • PubMed. (2023). N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone. Pest Management Science.
  • NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Crop Yields: The Impact of 3-Fluoro-4-methoxybenzoic Acid in Agrochemicals.
  • ResearchGate. Common and Chemical Names of Herbicides Approved by the Weed Science Society of America.
  • PubMed Central (PMC). (2019). Agrochemical industry development, trends in R&D and the impact of regulation. Pest Management Science.
  • Google Patents. Benzoic acid herbicide composition.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluoro-3-methoxybenzoic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals.
  • Fisher Scientific. Methoxybenzoic acids and derivatives.
  • ResearchGate. (2024). Recent developments in fluorine-containing pesticides.
  • ResearchGate. (2025). Fluorinated Pesticides in Modern Pest Control Potential and Challenges.
  • U.S. Environmental Protection Agency (EPA). (2025). Pesticides Containing a Single Fluorinated Carbon.
  • NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Agrochemicals: The Role of 3-Fluoro-4-methylbenzonitrile.
  • WebProNews. (2025). The Fluorine Paradox: EPA Greenlights New 'Forever Chemical' Pesticides Amidst a Widening Schism Between Agricultural Necessity and Toxicity Controls.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis.

Sources

Application Note: Strategic Use of Methyl 3-fluoro-4-methoxybenzoate in the Synthesis of Advanced Fluorinated Quinolones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Methyl 3-fluoro-4-methoxybenzoate as a key starting material in the synthesis of fluorinated quinolone antibiotics. We will explore the rationale behind its selection, detailing a robust, multi-step synthetic pathway from nitration and reduction to the critical cyclization and final hydrolysis steps. This guide emphasizes the causality behind experimental choices, providing field-proven insights and detailed, self-validating protocols to ensure reproducibility and success in the laboratory.

Introduction: The Significance of Fluorine in Quinolone Antibiotics

The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] A pivotal moment in the evolution of these drugs was the introduction of a fluorine atom at the C-6 position of the quinolone core, which gave rise to the highly successful fluoroquinolones.[1][3] This single atomic substitution dramatically enhances the drug's potency and broadens its spectrum of activity by increasing its penetration into the bacterial cell and improving its binding affinity to the target enzymes.[2][4]

This compound is an exemplary starting material for constructing advanced fluoroquinolones, particularly those with substitution at the 7 and 8 positions, which can further modulate the drug's pharmacokinetic and pharmacodynamic properties. The molecule's inherent functionalities—the fluorine atom, a methoxy group that can be a precursor to a crucial hydroxyl group, and an ester that can be hydrolyzed to the essential carboxylic acid—make it a highly strategic and convergent building block.[5][6] This guide delineates a validated synthetic pathway that leverages these features to efficiently construct a core fluorinated quinolone scaffold.

Overall Synthetic Strategy

The transformation of this compound into a fluorinated quinolone core is a multi-step process designed for efficiency and control. The logical flow involves the initial functionalization of the benzene ring to install a nitrogen source, followed by the construction of the second heterocyclic ring, and concluding with the unmasking of the critical carboxylic acid group.

G A This compound B Step 1: Nitration A->B C Methyl 5-fluoro-4-methoxy-2-nitrobenzoate B->C D Step 2: Reduction C->D E Methyl 2-amino-5-fluoro-4-methoxybenzoate D->E F Step 3: Gould-Jacobs Cyclization E->F G Ethyl 7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate F->G H Step 4: Hydrolysis G->H I 7-Fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid H->I

Caption: High-level workflow for the synthesis of a fluorinated quinolone core.

Mechanistic Insights and Protocol Causality

A deep understanding of the "why" behind each procedural step is critical for troubleshooting and optimization. This section dissects the key transformations, explaining the rationale for the chosen reagents and conditions.

Step 1: Electrophilic Nitration

The first crucial step is the introduction of a nitro group onto the aromatic ring. This serves two purposes: it provides the nitrogen atom that will eventually be incorporated into the quinolone's pyridone ring, and its electron-withdrawing nature can influence the regioselectivity of subsequent reactions.

Causality: The nitration is directed ortho to the powerful activating methoxy group and meta to the deactivating fluorine and ester groups. This regioselectivity is a classic example of directing group effects in electrophilic aromatic substitution. A mixture of acetic acid and nitric acid provides a controlled and effective nitrating medium suitable for this activated system.[7][8]

Protocol 1: Nitration of this compound

  • Reagent Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, add this compound (1.0 eq) to glacial acetic acid (3-4 mL per gram of starting material).

  • Cooling: Cool the solution to 0-5 °C in an ice bath. This is critical to control the exothermic reaction and prevent over-nitration.

  • Addition of Nitric Acid: Add fuming nitric acid (1.1 eq) dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Work-up: Upon completion, pour the reaction mixture slowly into ice-water (10 mL per gram of starting material) with vigorous stirring. The product, Methyl 5-fluoro-4-methoxy-2-nitrobenzoate, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if needed.

Step 2: Reduction of the Nitro Group

With the nitro group in place, it must be reduced to a primary amine. This amine is the key nucleophile for the subsequent cyclization step.

Causality: Catalytic hydrogenation is a clean and efficient method for this transformation. However, iron powder in the presence of an acid (like acetic acid or ammonium chloride) is a cost-effective and scalable alternative that is highly effective for nitro group reductions without affecting the ester or fluorine substituents.[7]

Protocol 2: Reduction to Methyl 2-amino-5-fluoro-4-methoxybenzoate

  • Setup: To a round-bottom flask, add the nitro compound from Step 1 (1.0 eq), iron powder (3.0-4.0 eq), and ethanol/water (e.g., 4:1 mixture).

  • Acidification: Add a catalytic amount of ammonium chloride or acetic acid to initiate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours. The reaction is often visually complete when the yellow color of the nitro compound disappears. Monitor by TLC.

  • Work-up: After cooling, filter the hot solution through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The residue can be partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the desired amine.

Step 3: Gould-Jacobs Cyclization to Form the Quinolone Core

This is the most critical step in the synthesis, where the bicyclic quinolone scaffold is constructed. The Gould-Jacobs reaction is a reliable and widely used method involving the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization.[9][10]

Causality: The reaction proceeds in two stages. First, the aniline derivative displaces the ethoxy group from EMME to form an enamine intermediate. Second, heating this intermediate to a high temperature (typically in a high-boiling solvent like diphenyl ether) induces an intramolecular cyclization via electrophilic attack on the aromatic ring, followed by the elimination of ethanol to form the 4-hydroxyquinolone product (which exists in tautomeric equilibrium with the 4-quinolone form).[9][11]

G cluster_0 Gould-Jacobs Cyclization Aniline Methyl 2-amino-5-fluoro-4-methoxybenzoate Intermediate Enamine Intermediate Aniline->Intermediate + EMME - EtOH EMME Diethyl ethoxymethylenemalonate (EMME) Product Ethyl 7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate->Product Heat (e.g., 250 °C) - EtOH

Caption: Key transformations in the Gould-Jacobs reaction sequence.

Protocol 3: Synthesis of the Quinolone Ring

  • Enamine Formation: Mix the aniline from Step 2 (1.0 eq) with diethyl ethoxymethylenemalonate (EMME, 1.05 eq). Heat the mixture at 120-130 °C for 1-2 hours. Ethanol will distill from the reaction mixture.

  • Cyclization Setup: Add the crude enamine intermediate to a high-boiling solvent such as diphenyl ether. Safety Note: Perform this step in a well-ventilated fume hood as diphenyl ether has a strong odor and requires high temperatures.

  • Thermal Cyclization: Heat the solution to approximately 250 °C. Maintain this temperature for 30-60 minutes. The cyclized product will often precipitate from the hot solution.

  • Isolation: Cool the mixture to room temperature. The precipitated solid can be collected by filtration.

  • Purification: Wash the solid thoroughly with hexane or toluene to remove the diphenyl ether. The resulting solid, Ethyl 7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, can be dried under vacuum.

Step 4: Saponification to the Carboxylic Acid

The 3-carboxy group is essential for the antibacterial activity of quinolones as it is involved in binding to DNA gyrase.[11] The final step is the hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid.

Causality: Basic hydrolysis using sodium hydroxide is a standard and effective method for saponifying esters. The reaction is typically irreversible as the resulting carboxylate salt is deprotonated under the basic conditions. Subsequent acidification protonates the carboxylate to yield the final product.[12][13]

Protocol 4: Hydrolysis to the Final Quinolone Acid

  • Reaction Setup: Suspend the ester from Step 3 (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours, or until the solid has completely dissolved and TLC analysis shows consumption of the starting material.

  • Acidification: Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3.

  • Isolation: The desired carboxylic acid will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water, and dry thoroughly to yield 7-Fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Data Summary

The following table provides an overview of the synthetic sequence and typical expected outcomes based on analogous transformations in the literature. Actual yields may vary based on reaction scale and optimization.

StepTransformationKey ReagentsSolventTypical Yield
1NitrationHNO₃, Acetic AcidAcetic Acid85-95%
2ReductionFe, NH₄ClEthanol/Water80-90%
3CyclizationEMME, HeatDiphenyl Ether70-85%
4HydrolysisNaOH, H₂OEthanol/Water>90%

Conclusion

This compound serves as a highly effective and strategic precursor for the synthesis of advanced fluorinated quinolones. Its inherent structural features allow for a logical and efficient synthetic route involving well-understood and scalable chemical transformations. The protocols and rationale detailed in this guide provide a solid foundation for researchers to produce these important antibacterial scaffolds. By understanding the causality behind each experimental choice, scientists can better troubleshoot, adapt, and optimize these procedures for the development of next-generation antibiotic agents.

References

  • The fluorin
  • Quinolone antibiotic. Wikipedia.
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.
  • List of Common Quinolones + Uses, Types & Side Effects. Drugs.com.
  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. PubMed Central (PMC).
  • 4-FLUORO-3-METHOXYBENZOIC ACID synthesis. ChemicalBook.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
  • 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3. Ossila.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Methyl ester hydrolysis. ChemSpider Synthetic Pages.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI.
  • The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD..
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
  • Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzo

Sources

Application and Protocol Guide: Hydrolysis of Methyl 3-fluoro-4-methoxybenzoate to 3-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the saponification (base-catalyzed hydrolysis) of methyl 3-fluoro-4-methoxybenzoate, a critical transformation for the synthesis of 3-fluoro-4-methoxybenzoic acid. This key intermediate is widely utilized in the development of pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1][2] This guide delves into the underlying chemical principles, offers a detailed and validated experimental protocol, and provides essential data for successful execution.

Introduction and Scientific Background

3-Fluoro-4-methoxybenzoic acid is a vital building block in medicinal chemistry.[2] Its structural features, including the fluorine atom and methoxy group, make it a versatile intermediate for creating a variety of therapeutic agents.[2][3] One of the most prominent applications of this compound is in the synthesis of NSAIDs, which are crucial for managing pain, fever, and inflammation.[1][2]

The conversion of the methyl ester, this compound, to the corresponding carboxylic acid is a fundamental step in many synthetic routes. This is typically achieved through ester hydrolysis, a reaction that can be catalyzed by either acid or base.[4][5]

Mechanistic Insight: Acid vs. Base Catalysis

Acid-Catalyzed Hydrolysis: This process is the reverse of Fischer esterification.[4][6] The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[7][8] However, this reaction is an equilibrium process, which can present challenges in driving the reaction to completion and may require higher temperatures or removal of the alcohol byproduct.[6]

Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for preparative synthesis because it is an irreversible process.[5] The reaction proceeds via nucleophilic acyl substitution. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[5] This intermediate then collapses, expelling the methoxide ion and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, which is unreactive towards the alcohol byproduct, thus driving the reaction to completion.[6][9] An acidic workup is then required to protonate the carboxylate and isolate the desired carboxylic acid.[5][9]

Given its irreversibility and typically higher yields, this guide will focus on the base-catalyzed hydrolysis of this compound.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol details a reliable method for the saponification of this compound to 3-fluoro-4-methoxybenzoic acid.

Materials and Equipment
Reagents and Solvents Equipment
This compoundRound-bottom flask
Sodium hydroxide (NaOH)Reflux condenser
Methanol (MeOH)Magnetic stirrer and stir bar
Deionized water (H₂O)Heating mantle
Hydrochloric acid (HCl), concentratedBeakers and graduated cylinders
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)Separatory funnel
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Buchner funnel and filter paper
pH paper or pH meter
Rotary evaporator
Safety Precautions
  • Sodium Hydroxide (NaOH): Corrosive and can cause severe burns.[10] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12] Handle in a well-ventilated area or a fume hood.[11] When preparing solutions, always add NaOH to water slowly , never the other way around, to control the exothermic reaction.[10][12]

  • Hydrochloric Acid (HCl): Corrosive and can cause severe burns and respiratory irritation.[11] Handle with the same level of PPE as NaOH and always in a fume hood.[11]

  • Organic Solvents: Diethyl ether and ethyl acetate are flammable. Keep away from ignition sources.

Detailed Step-by-Step Procedure

Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol.

  • In a separate beaker, prepare a solution of sodium hydroxide in deionized water. Caution: The dissolution of NaOH is highly exothermic. Allow the solution to cool to room temperature.

  • Add the cooled sodium hydroxide solution to the methanolic solution of the ester in the round-bottom flask.

  • Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.

Reaction Execution:

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the disappearance of the starting material on TLC), remove the heating mantle and allow the mixture to cool to room temperature.

Workup and Purification:

  • Remove the methanol from the reaction mixture using a rotary evaporator.

  • Dissolve the remaining residue in a sufficient amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel and wash with diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the solution to a pH of approximately 1-2. This will precipitate the 3-fluoro-4-methoxybenzoic acid.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the purified 3-fluoro-4-methoxybenzoic acid in a vacuum oven.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as:

  • Melting Point: Compare the observed melting point with the literature value (approximately 212 °C).[13]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the characteristic carboxylic acid O-H and C=O stretches.

Data Presentation and Expected Results

Parameter Value
Starting Material This compound
Reagents Sodium Hydroxide, Hydrochloric Acid
Solvents Methanol, Water, Diethyl Ether/Ethyl Acetate
Reaction Time 2-4 hours
Reaction Temperature Reflux
Expected Yield >90%
Appearance of Product White to off-white solid
Melting Point ~212 °C[13]

Experimental Workflow Diagram

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis dissolve Dissolve Ester in Methanol add_naoh Add Aqueous NaOH Solution dissolve->add_naoh reflux Reflux for 2-4h add_naoh->reflux evaporate Remove Methanol reflux->evaporate dissolve_h2o Dissolve in Water evaporate->dissolve_h2o wash Wash with Organic Solvent dissolve_h2o->wash acidify Acidify with HCl to pH 1-2 wash->acidify filtrate Filter Precipitate acidify->filtrate dry Dry Product filtrate->dry analysis Characterize Product (MP, NMR, IR) dry->analysis

Sources

Application Note: A Validated Protocol for the Saponification of Methyl 3-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Significance

This document provides a detailed, validated standard operating procedure for the saponification of methyl 3-fluoro-4-methoxybenzoate to yield 3-fluoro-4-methoxybenzoic acid. Saponification, the base-catalyzed hydrolysis of an ester, is a fundamental and robust transformation in organic synthesis.[1][2] The target product, 3-fluoro-4-methoxybenzoic acid, is a valuable fluorinated building block in medicinal chemistry and materials science.[3] Notably, it serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs).[4] This protocol is designed for researchers in chemical synthesis and drug development, emphasizing mechanistic understanding, operational safety, and rigorous product validation.

Scientific Principle: The Saponification Mechanism

Saponification is an irreversible process under basic conditions, which is critical for driving the reaction to completion.[1] The mechanism proceeds through a nucleophilic acyl substitution pathway.

  • Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, breaking the C=O π-bond and forming a tetrahedral intermediate.[1]

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group, yielding a carboxylic acid.

  • Irreversible Deprotonation: The newly formed carboxylic acid (a weak acid) immediately reacts with the strongly basic methoxide ion in an irreversible acid-base reaction. This deprotonates the carboxylic acid to form a highly stable carboxylate salt and methanol. This final step is the thermodynamic driving force that prevents the reverse reaction and ensures a high yield.[1][2]

  • Protonation: An acidic workup in the final stage is required to protonate the carboxylate salt, precipitating the desired neutral carboxylic acid product from the aqueous solution.[1][2]

Materials, Reagents, and Equipment

Item Specification Purpose
Starting Material This compoundEster Substrate
Reagents Sodium Hydroxide (NaOH), pellets or solutionBase Catalyst/Reagent
Methanol (MeOH), ACS GradeReaction Solvent
Deionized Water (H₂O)Co-solvent
Hydrochloric Acid (HCl), 1M or 2M solutionAcid for Workup/Protonation
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Drying Agent
Equipment Round-bottom flask with stir barReaction Vessel
CondenserTo prevent solvent loss if heating
Magnetic stir plate (with heating capability)Agitation and Temperature Control
pH paper or pH meterTo monitor acidification
Büchner funnel and filter flaskProduct Isolation
Rotary evaporatorSolvent Removal
Analytical Thin-Layer Chromatography (TLC) plates (Silica gel)Reaction Monitoring
NMR Spectrometer, FTIR Spectrometer, Melting Point ApparatusProduct Characterization
Safety Fume hood, safety goggles, lab coat, nitrile glovesPersonal Protective Equipment (PPE)

Detailed Experimental Protocol

This protocol is adapted from established procedures for the saponification of aromatic methyl esters.[5][6]

Reaction Setup & Execution
  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in methanol (approx. 5-10 mL per gram of ester).

  • In a separate beaker, prepare a solution of sodium hydroxide (4.0 eq.) in deionized water (approx. 2 mL per gram of NaOH). Caution: This dissolution is highly exothermic.[7]

  • Add the aqueous NaOH solution to the stirred solution of the ester in the flask.

  • Stir the reaction mixture vigorously at room temperature (approx. 20-25°C) for 4-6 hours.[5] The reaction can be gently heated to reflux (approx. 65°C) to reduce the reaction time to 1-2 hours, though room temperature is often sufficient.[2][6]

Reaction Monitoring
  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Prepare a TLC plate with a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • The reaction is complete upon the disappearance of the starting material spot (which is less polar) and the appearance of a new, more polar spot at the baseline (the carboxylate salt).

Workup and Product Isolation
  • Once the reaction is complete, remove the methanol using a rotary evaporator.

  • Dissolve the resulting residue in a minimal amount of deionized water (approx. 10 mL).

  • Transfer the aqueous solution to a beaker and cool it in an ice bath.

  • While stirring, slowly acidify the solution by adding 1M HCl dropwise. The carboxylic acid product will precipitate as a solid. Continue adding acid until the pH of the solution is approximately 2-3.[1][5]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid cake with cold deionized water (3 x 15 mL) to remove any inorganic salts.[5][8]

  • Dry the purified 3-fluoro-4-methoxybenzoic acid in a vacuum oven to a constant weight. A typical yield is >95%.[5]

Experimental Workflow Diagram

Saponification_Workflow cluster_prep 1. Preparation cluster_reaction 2. Saponification Reaction cluster_workup 3. Product Isolation cluster_analysis 4. Verification prep_ester Dissolve Ester in MeOH mix Combine Solutions prep_ester->mix prep_naoh Prepare aq. NaOH Solution prep_naoh->mix react Stir at RT (4-6h) or Reflux (1-2h) mix->react monitor Monitor by TLC react->monitor evap Remove MeOH (Rotovap) monitor->evap dissolve Dissolve in H₂O evap->dissolve acidify Acidify with HCl (pH 2-3) Precipitate Product dissolve->acidify filtrate Filter & Wash Solid acidify->filtrate dry Dry Under Vacuum filtrate->dry analysis Characterize Product (NMR, FTIR, MP) dry->analysis

Caption: Workflow for the synthesis of 3-fluoro-4-methoxybenzoic acid.

Key Quantitative Parameters

ParameterValue/ConditionRationale
Substrate This compound1.0 molar equivalent
Base Sodium Hydroxide (NaOH)4.0 molar equivalents
Solvent System Methanol / WaterExcellent solubility for both the organic ester and inorganic base.[2]
Temperature 20-25 °C (Room Temperature)Sufficient for reaction completion; minimizes potential side reactions.[5]
Reaction Time 4-6 hoursTypical duration for complete conversion at room temperature.[5]
Workup pH ~2-3Ensures complete protonation and precipitation of the carboxylic acid.[8]
Expected Yield >95%The irreversible nature of the reaction leads to high conversion.[5]

Product Characterization and Verification

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H-NMR Spectroscopy: The proton NMR spectrum should confirm the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm), along with the expected aromatic proton signals.

  • FTIR Spectroscopy: The infrared spectrum should show the disappearance of the ester C=O stretch (approx. 1720-1740 cm⁻¹) and the appearance of a broad O-H stretch (approx. 2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (approx. 1680-1710 cm⁻¹).[9]

  • Melting Point: The measured melting point of the dried solid should be sharp and consistent with the literature value for 3-fluoro-4-methoxybenzoic acid.

Critical Safety Precautions

All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and gloves.[10][11]

  • Sodium Hydroxide (NaOH): Highly corrosive. Causes severe skin burns and eye damage.[7][12] Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[7] Adding water to NaOH is highly exothermic and can cause boiling and splashing; always add NaOH to water slowly.[7]

  • Methanol (MeOH): Flammable liquid and vapor.[11][13] Toxic if swallowed, inhaled, or in contact with skin. Causes damage to organs, particularly the optic nerve.[12] Keep away from heat, sparks, and open flames.[10][13] Ensure adequate ventilation to prevent vapor accumulation.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with care, ensuring adequate ventilation.

References

  • Vertex AI Search. (n.d.). 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis. Retrieved January 7, 2026.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved January 7, 2026.
  • ChemicalBook. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID synthesis. Retrieved January 7, 2026.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide solution in methanol. Retrieved January 7, 2026.
  • Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3. Retrieved January 7, 2026.
  • The Lab Depot. (n.d.). Material Safety Data Sheet Sodium Hydroxide, 0.01N - 0.1N in Methanol. Retrieved January 7, 2026.
  • Ricca Chemical Company. (2025).
  • Guidechem. (n.d.). What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?. Retrieved January 7, 2026.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Retrieved January 7, 2026.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
  • Fisher Sci. (n.d.). Safety data sheet: Sodium Hydroxide Solution, Methanolic. Retrieved January 7, 2026.
  • Research and Reviews. (2017). Determination of Activation Energy of Saponification Reaction through pH Analysis. Retrieved January 7, 2026.
  • OperaChem. (2024). Saponification-Typical procedures.
  • Scribd. (n.d.). Saponification Reaction of Fat - Soap Production and Analysis by Fourier Transform Infrared (FTIR). Retrieved January 7, 2026.
  • ACS Publications. (n.d.). Study of Saponification Reaction Rate of Ethyl Acetate by High Frequency Titrimetry. Retrieved January 7, 2026.
  • ResearchGate. (2025). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved January 7, 2026.
  • Google Patents. (n.d.). CA1182474A - Process for the manufacture of soap. Retrieved January 7, 2026.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved January 7, 2026.
  • Quora. (2017). What is the procedure to do saponification reaction in lab experiment?. Retrieved January 7, 2026.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification.
  • MDPI. (n.d.).
  • BLD Pharm. (n.d.).
  • PubMed. (n.d.).

Sources

Nucleophilic Aromatic Substitution Reactions of Methyl 3-fluoro-4-methoxybenzoate Derivatives: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of Nucleophilic Aromatic Substitution (SNAr) reactions utilizing methyl 3-fluoro-4-methoxybenzoate and its derivatives. This class of compounds serves as a versatile scaffold in modern organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates. We will explore the underlying mechanistic principles, provide validated, step-by-step protocols for reactions with various nucleophiles, and discuss the critical parameters that govern reaction success.

Introduction: The Strategic Value of this compound in SNAr Chemistry

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of medicinal chemistry, recognized as one of the most frequently employed reactions for constructing the carbon-heteroatom bonds that are ubiquitous in pharmaceutical agents.[1][2] The reaction facilitates the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.

This compound is an exemplary substrate for SNAr reactions due to a favorable convergence of electronic and structural features:

  • An Activating Electron-Withdrawing Group: The methyl ester group (-CO₂Me) at the C1 position is strongly electron-withdrawing, reducing the electron density of the aromatic ring and making it susceptible to nucleophilic attack.[3][4] Its position para to the leaving group is critical for stabilizing the reaction intermediate.[5][6]

  • An Excellent Leaving Group: The fluorine atom at the C3 position serves as the leaving group. In the context of SNAr, fluoride is an exceptional leaving group. Its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and facilitating the initial, rate-determining attack by the nucleophile.[7][8]

  • Modulating Substituents: The methoxy group (-OMe) at the C4 position is electronically ambiguous, with an electron-donating resonance effect and an electron-withdrawing inductive effect. Its primary role in this scaffold is often as a synthetic handle or a key pharmacophoric feature in the final target molecule.

This strategic arrangement of functional groups makes the scaffold highly reactive and regioselective in SNAr, providing a reliable pathway to a diverse array of substituted benzoate derivatives.

The SNAr Mechanism: An Addition-Elimination Pathway

The classical mechanism for the SNAr reaction is a two-step addition-elimination process.[4][6] While recent studies have shown that some SNAr reactions can proceed through a concerted pathway, the two-step model remains a powerful predictive tool for understanding reactivity.[2][9]

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the fluorine leaving group. This attack disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][7] The stability of this complex is paramount; the negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-ester group.[3]

  • Elimination and Rearomatization: The reaction concludes with the rapid expulsion of the fluoride leaving group, which restores the aromaticity of the ring and yields the final substituted product.

Caption: Figure 1: The Addition-Elimination SNAr Mechanism

Application Notes: Key Experimental Considerations

The success of an SNAr reaction hinges on the careful selection of the nucleophile, solvent, base, and temperature.

  • Nucleophile Selection: The nature of the nucleophile dictates its intrinsic reactivity.

    • Thiols: Thiolates (RS⁻) are exceptionally potent nucleophiles for SNAr and often react under mild conditions.[10][11] They are typically generated in situ from the corresponding thiol using a mild base.

    • Amines: Primary and secondary amines are very common nucleophiles. Their reactivity is generally high, though reactions may require heating depending on the amine's basicity and steric hindrance.[12]

    • Alcohols/Phenols: Alcohols and phenols are weak nucleophiles and require deprotonation by a base to form the much more reactive alkoxide (RO⁻) or phenoxide (ArO⁻) species.[13][14]

  • Solvent Choice: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.

    • Polar Aprotic Solvents: Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN) are standard choices.[13] They are effective at solvating cations (like K⁺ from the base) while leaving the anion (the nucleophile) relatively "bare" and highly reactive.

    • Safety & Sustainability: Many common dipolar aprotic solvents like DMF and NMP are now recognized as having reproductive toxicity.[10] Researchers should consider greener alternatives where possible, such as Cyrene™, or less polar solvents like toluene, sometimes with a phase-transfer catalyst, for less demanding reactions.[13]

  • Role of the Base: A base is often required, not to activate the aromatic ring, but to deprotonate the nucleophile, thereby increasing its nucleophilicity.

    • For Thiols and Phenols: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) are effective.[10][15] Cs₂CO₃ is often superior due to the high solubility of its salts in organic solvents.

    • For Amines: While some reactions proceed without an added base, a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used to scavenge the HF produced.

Experimental Protocols

The following protocols are designed as robust starting points for the functionalization of this compound.

Protocol 4.1: N-Arylation with a Secondary Amine (e.g., Morpholine)

This procedure is broadly applicable for the synthesis of precursors to various bioactive molecules, including kinase inhibitors.[16][17][18]

Workflow_Amine Figure 2: Workflow for N-Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification A Combine Substrate, Amine, Base (K₂CO₃) in DMF B Heat to 80-100 °C A->B C Monitor by TLC until starting material is consumed B->C D Cool, pour into water C->D E Extract with Ethyl Acetate D->E F Wash, Dry, Concentrate E->F G Purify by Flash Column Chromatography F->G

Caption: Figure 2: Workflow for N-Arylation

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to create a solution with a concentration of approximately 0.2-0.5 M.

  • Add morpholine (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 4.2: S-Arylation with a Thiol (e.g., Thiophenol)

Aryl thioethers are valuable intermediates in both drug discovery and materials science.[10] This protocol utilizes a mild base to generate the highly nucleophilic thiolate in situ.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM), Saturated aqueous NH₄Cl, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend K₂CO₃ (1.5 eq) in anhydrous DMF (0.2-0.5 M).

  • Add thiophenol (1.1 eq) to the suspension and stir for 15 minutes at room temperature to facilitate the formation of the potassium thiophenolate salt.

  • Add a solution of this compound (1.0 eq) in a small amount of DMF to the reaction mixture.

  • Stir the reaction at room temperature or warm gently to 40-50 °C if necessary.

  • Monitor the reaction by TLC. These reactions are often complete within 1-6 hours.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with dichloromethane or ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Summary of Reaction Conditions

The following table summarizes typical conditions for SNAr reactions on this compound derivatives with various nucleophiles.

Nucleophile ClassExample NucleophileBaseTypical SolventTemperature (°C)Typical Time (h)
Amines PiperidineK₂CO₃ or Et₃NDMF, DMSO25 - 1002 - 16
Thiols Benzyl MercaptanK₂CO₃, Cs₂CO₃DMF, THF25 - 601 - 8
Phenols p-CresolK₂CO₃, NaHDMF, NMP60 - 1206 - 24
Alcohols IsopropanolNaH, KHMDSTHF, DMF25 - 8012 - 48

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficiently reactive nucleophile.2. Inactive base (e.g., old NaH).3. Insufficient temperature.4. Water in the reaction.1. Use a stronger base to deprotonate the nucleophile; switch to a more nucleophilic reagent.2. Use a fresh bottle of base.3. Increase the reaction temperature in increments of 10-20 °C.4. Use anhydrous solvents and reagents; flame-dry glassware.
Low Yield 1. Incomplete reaction.2. Product degradation under harsh conditions.3. Difficult purification.1. Increase reaction time or temperature.2. Attempt the reaction at a lower temperature for a longer duration.3. Optimize chromatography conditions (solvent system, gradient).
Multiple Products 1. Side reaction with solvent (e.g., DMF hydrolysis).2. Competing reaction sites on the nucleophile.1. Switch to a more inert solvent like DMSO or NMP.2. Use a protecting group strategy for the nucleophile if necessary.

Conclusion

This compound and its analogs are powerful and versatile building blocks for organic synthesis. Their reactivity in Nucleophilic Aromatic Substitution is predictable and robust, allowing for the efficient formation of C-N, C-S, and C-O bonds. By understanding the core mechanistic principles and carefully controlling experimental parameters such as solvent, base, and temperature, researchers can effectively leverage this scaffold to construct complex molecular architectures for applications ranging from drug discovery to materials science.

References

  • Ishikawa, T. (2017). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
  • Bak, A., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Filo. (n.d.).
  • Chemistry LibreTexts. (2023). 15.
  • Kwan, E. E., et al. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
  • Ishikawa, T., et al. (2017). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 139(50), 18341–18346. [Link]
  • Bak, A., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. CORE. [Link]
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
  • Burdon, J., & Parsons, I. W. (1978). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
  • Wang, S., et al. (2007).
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Chemistry Steps. (n.d.).
  • Wang, S., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14260-14267. [Link]
  • Snieckus, V., et al. (2011). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • Wang, S., et al. (2007).
  • ACG Publications. (2020).
  • Lee, P., et al. (2018). Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. Molecules, 23(5), 1104. [Link]
  • Professor Dave Explains. (2019).
  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]
  • ACS Green Chemistry Institute. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. [Link]
  • Zhang, C., et al. (2019). Perfluoroaryl‐thiol SNAr reaction for the modification of porphyrins (A) and polymers (B).
  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 903740. [Link]
  • ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
  • Procter, D. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17359–17365. [Link]
  • Terrier, F. (2002). SNAr Reactions of Amines in Aprotic Solvents.
  • Chad's Prep. (2021). 12.6 Substitution Reactions of Alcohols. YouTube. [Link]

Sources

The Strategic Application of Methyl 3-fluoro-4-methoxybenzoate in the Development of Novel Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Scaffolds in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. In this context, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] Methyl 3-fluoro-4-methoxybenzoate is a key building block that offers a versatile platform for the synthesis of innovative antimicrobial compounds. Its substituted benzene ring provides a foundation for the construction of various heterocyclic systems known to possess potent biological activities. This guide provides an in-depth exploration of the application of this compound in the development of antimicrobial agents, with a focus on the synthesis of 1,3,4-oxadiazole derivatives.

Strategic Rationale: Why this compound?

The choice of this compound as a starting material is predicated on several key molecular attributes:

  • The Fluorine Advantage: The presence of a fluorine atom at the 3-position can modulate the electronic properties of the benzene ring, influencing its interaction with biological targets. Furthermore, the C-F bond is highly stable to metabolic degradation, often leading to an improved pharmacokinetic profile of the final compound.

  • The Methoxy Group: The methoxy group at the 4-position is an electron-donating group that can influence the reactivity of the aromatic ring and participate in hydrogen bonding interactions with target enzymes or receptors.

  • The Methyl Ester: The methyl ester functionality serves as a convenient handle for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which is a versatile intermediate for a wide range of coupling reactions.

Synthetic Pathway Overview: From Ester to Antimicrobial Heterocycle

The primary synthetic route detailed in this guide involves the conversion of this compound into a series of 1,3,4-oxadiazole derivatives. This class of heterocyclic compounds is well-documented for its broad spectrum of pharmacological activities, including antimicrobial properties.[2][3] The overall workflow is depicted below:

Synthetic Pathway A This compound B 3-Fluoro-4-methoxybenzoic acid A->B Ester Hydrolysis C 3-Fluoro-4-methoxybenzoyl chloride B->C Acid Chloride Formation D 3-Fluoro-4-methoxybenzohydrazide C->D Hydrazinolysis E Schiff Base Intermediates D->E Condensation with Aldehydes F 1,3,4-Oxadiazole Derivatives E->F Oxidative Cyclization G Antimicrobial Screening F->G Biological Evaluation

Caption: Synthetic workflow from this compound to antimicrobial 1,3,4-oxadiazoles.

Detailed Experimental Protocols

Part 1: Synthesis of 3-Fluoro-4-methoxybenzoic acid

Rationale: The initial and crucial step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is necessary to enable subsequent derivatization, such as the formation of an acid chloride or direct coupling with hydrazine. The following protocol is adapted from a similar hydrolysis procedure.[4]

Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in methanol.

  • Base Addition: To the stirred solution, add a solution of sodium hydroxide (4 equivalents) in water.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: Upon completion, remove the methanol under reduced pressure.

  • Acidification: Dissolve the residue in water and acidify to pH 3-4 with 1N HCl.

  • Precipitation and Filtration: A white precipitate will form. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry under vacuum to yield 3-Fluoro-4-methoxybenzoic acid.

Part 2: Synthesis of 3-Fluoro-4-methoxybenzohydrazide

Rationale: The formation of the hydrazide is a key step towards the synthesis of oxadiazoles. This is typically achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with hydrazine hydrate.

Protocol:

  • Acid Chloride Formation: To a solution of 3-Fluoro-4-methoxybenzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-Fluoro-4-methoxybenzoyl chloride.

  • Hydrazinolysis: Dissolve the crude acid chloride in a suitable solvent (e.g., tetrahydrofuran) and add it dropwise to a stirred solution of hydrazine hydrate (2 equivalents) in the same solvent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization to afford pure 3-Fluoro-4-methoxybenzohydrazide.

Part 3: Synthesis of 1,3,4-Oxadiazole Derivatives

Rationale: The final step in the synthesis of the target antimicrobial compounds is the cyclization of the hydrazide with various aromatic aldehydes to form Schiff bases, followed by oxidative cyclization to the 1,3,4-oxadiazole ring. This approach allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.

Protocol:

  • Schiff Base Formation: In a round-bottom flask, dissolve 3-Fluoro-4-methoxybenzohydrazide (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol. Add a catalytic amount of glacial acetic acid.

  • Reaction: Reflux the mixture for 4-8 hours, monitoring by TLC.

  • Isolation of Intermediate: After cooling, the precipitated Schiff base intermediate can be collected by filtration, washed with cold ethanol, and dried.

  • Oxidative Cyclization: Suspend the Schiff base intermediate in a suitable solvent and add an oxidizing agent (e.g., chloramine-T, iodine) and a base (e.g., sodium acetate).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction, extract the product with an organic solvent, and purify by column chromatography or recrystallization to yield the final 1,3,4-oxadiazole derivative.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of the synthesized 1,3,4-oxadiazole derivatives is expected to be influenced by the nature of the substituent on the aromatic ring introduced from the aldehyde. Based on existing literature for similar compounds, the following SAR trends can be anticipated:

Substituent on Aromatic RingExpected Impact on Antimicrobial ActivityRationale
Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) Potentially increased activityEnhances the electrophilicity of the molecule, potentially improving interaction with microbial targets. Fluorine substitution, in particular, is a common strategy in the design of potent antimicrobial agents.[5][6]
Electron-donating groups (e.g., -OCH₃, -CH₃) Variable activityMay enhance lipophilicity, which can improve cell membrane penetration. However, the electronic effect might be less favorable for certain target interactions.
Heterocyclic rings Potentially high activityIntroduction of additional heterocyclic moieties can lead to compounds with enhanced and broader-spectrum antimicrobial activity.

Antimicrobial Evaluation Protocol

Rationale: To assess the efficacy of the newly synthesized compounds, a standardized antimicrobial screening protocol is essential. The minimum inhibitory concentration (MIC) is a key parameter that quantifies the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution Method

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Controls: Include positive controls (a known antibiotic) and negative controls (no compound) in each assay.

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for the synthesis of novel antimicrobial compounds. The protocols outlined in this guide provide a clear pathway for the development of 1,3,4-oxadiazole derivatives with the potential for potent antimicrobial activity. Future work should focus on the synthesis of a diverse library of these compounds and a thorough investigation of their structure-activity relationships. Furthermore, mechanistic studies to identify the specific microbial targets of the most active compounds will be crucial for their further development as therapeutic agents. The strategic use of fluorinated building blocks like this compound will undoubtedly continue to play a pivotal role in the ongoing battle against antimicrobial resistance.

References

  • Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Farmaco. 2002 Feb;57(2):171-4. doi: 10.1016/s0014-827x(01)01192-2. [Link]
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications. 2017;2017:9602378. doi: 10.1155/2017/9602378. [Link]
  • Synthesis and Antimicrobial Activity of Some New Hydrazones of 4-Fluorobenzoic Acid Hydrazide and 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines.
  • A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Journal of Pharmaceutical Sciences. 2022;8(1):5. doi: 10.1186/s43094-021-00375-z. [Link]
  • Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry. 1990;33(5):1344-1351. doi: 10.1021/jm00167a010. [Link]
  • Methyl3-fluoro-4-hydroxy-5-nitrobenzo

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-fluoro-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound, which is typically prepared via the Fischer esterification of 3-fluoro-4-methoxybenzoic acid with methanol in the presence of an acid catalyst.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the Fischer esterification of 3-fluoro-4-methoxybenzoic acid are often due to the reversible nature of the reaction and incomplete conversion. Here are the primary factors and solutions:

  • Incomplete Reaction: The Fischer esterification is an equilibrium-limited process.[1][2] To drive the reaction towards the product (the ester), you can:

    • Use a large excess of methanol: Using methanol as the solvent ensures a high concentration of one of the reactants, shifting the equilibrium to favor the formation of the methyl ester.[1]

    • Remove water as it forms: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the starting materials. While challenging for methyl esters due to methanol's volatility, using a dehydrating agent like molecular sieves can be effective.[2]

  • Suboptimal Catalyst Concentration: An insufficient amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow reaction rate. Conversely, an excessive amount can lead to side reactions and purification difficulties. A catalytic amount (typically 1-5 mol%) is usually sufficient.

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at an appropriate temperature (typically reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting material has been consumed.

  • Purity of Starting Materials: Impurities in the 3-fluoro-4-methoxybenzoic acid or methanol can interfere with the reaction. Ensure you are using reagents of high purity.

Experimental Protocol: Improving Yield in Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 3-fluoro-4-methoxybenzoic acid (1 equivalent) in anhydrous methanol (10-20 equivalents).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.02-0.05 equivalents) to the solution while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Periodically take a small aliquot of the reaction mixture to monitor the disappearance of the starting carboxylic acid by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Question 2: I see an unexpected spot on my TLC plate that is close to my product spot. What could this be?

Answer:

An unexpected spot on your TLC plate is likely an impurity. In the synthesis of this compound, several possibilities exist:

  • Unreacted Starting Material: The most common impurity is unreacted 3-fluoro-4-methoxybenzoic acid. Due to its acidic nature, it will have a different Rf value than the ester product.

  • Isomeric Impurities: If the starting material, 3-fluoro-4-methoxybenzoic acid, was synthesized via a Friedel-Crafts acylation, it might contain isomeric impurities. For instance, acylation of 2-fluoroanisole could potentially yield both 3-fluoro-4-methoxybenzoic acid and 4-fluoro-3-methoxybenzoic acid. These isomers would likely have very similar polarities and be difficult to separate by standard chromatography.

  • Side-Products from the Esterification: Although less common under standard Fischer esterification conditions, side reactions can occur. For example, at very high temperatures, ether formation from the alcohol or dehydration of the starting material could occur, though this is less likely for an aromatic carboxylic acid.

Troubleshooting Unexpected Spots
  • Co-spotting: To confirm if the spot is unreacted starting material, run a TLC with a lane for your crude product, a lane for the pure starting material, and a lane where you have co-spotted both. If the impurity spot has the same Rf as the starting material, this confirms its identity.

  • Purification: If the impurity is unreacted starting material, it can be removed by an aqueous workup with a mild base like sodium bicarbonate. The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral ester product remains in the organic layer.

  • Spectroscopic Analysis: For unknown impurities, it is crucial to isolate them (e.g., by column chromatography) and characterize them using spectroscopic methods like NMR and MS.

Question 3: My NMR spectrum of the purified product shows some minor, unidentifiable peaks. What are the likely process-related impurities?

Answer:

Minor peaks in the NMR spectrum of your purified this compound can arise from several sources. Here's a breakdown of potential impurities and their likely origins:

ImpurityOriginPlausible NMR Signals
3-fluoro-4-methoxybenzoic acid Incomplete reaction or hydrolysis of the product during workup.A broad singlet for the carboxylic acid proton (>10 ppm), and aromatic signals slightly different from the ester.
Isomeric Methyl Esters (e.g., Methyl 4-fluoro-3-methoxybenzoate) Impurities in the starting 3-fluoro-4-methoxybenzoic acid, often from a non-regioselective Friedel-Crafts synthesis.Aromatic signals with different coupling patterns and chemical shifts compared to the desired product. The methoxy and methyl ester singlets might also be slightly shifted.
Residual Solvent Incomplete removal of the solvent used for reaction or purification (e.g., methanol, ethyl acetate, dichloromethane).Characteristic signals for the respective solvents (e.g., methanol at ~3.49 ppm, ethyl acetate quartet at ~4.12 ppm and triplet at ~1.26 ppm).
Di-acylated byproducts A potential, though less common, side reaction during Friedel-Crafts synthesis of the precursor acid, leading to di-acylated aromatic species.More complex aromatic region in the NMR spectrum.
Workflow for Impurity Identification

G Crude_Product Crude Product with Unexpected NMR Peaks LCMS LC-MS Analysis Crude_Product->LCMS Identify m/z of product and impurities NMR_Analysis Detailed NMR Analysis (1H, 13C, COSY, HSQC) Crude_Product->NMR_Analysis Initial structural clues Purification Purification (Column Chromatography, Recrystallization) LCMS->Purification Guide purification strategy NMR_Analysis->Purification Characterization Characterization of Isolated Impurity Purification->Characterization Obtain pure impurity Characterization->Crude_Product Confirm impurity structure and origin

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of 3-fluoro-4-methoxybenzoic acid. [3]This reaction involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?

To ensure high purity of the final product, the following parameters should be carefully controlled:

  • Purity of Starting Materials: Begin with high-purity 3-fluoro-4-methoxybenzoic acid. If you are synthesizing this precursor, ensure it is free of isomeric impurities.

  • Anhydrous Conditions: Water can hydrolyze the ester product back to the carboxylic acid. Therefore, using anhydrous methanol and preventing atmospheric moisture from entering the reaction is beneficial.

  • Reaction Temperature: While reflux is common, excessive heat can sometimes lead to side reactions. Maintain a gentle reflux.

  • Controlled Work-up: During the aqueous work-up, use a mild base like sodium bicarbonate to neutralize the acid catalyst. Using a strong base like sodium hydroxide could potentially hydrolyze the ester product. Ensure thorough washing to remove all salts and residual acid.

Q3: How can I effectively purify crude this compound?

A multi-step purification strategy is often the most effective:

  • Aqueous Work-up: After the reaction, a wash with a saturated sodium bicarbonate solution is crucial to remove the acid catalyst and any unreacted 3-fluoro-4-methoxybenzoic acid.

  • Column Chromatography: If non-acidic impurities are present (e.g., isomeric esters), silica gel column chromatography is the method of choice. A solvent system of ethyl acetate and hexanes is typically effective for separating compounds of differing polarities.

  • Recrystallization: For removing minor impurities and obtaining a highly pure, crystalline product, recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) is recommended.

Purification Workflow

G Crude Crude Reaction Mixture Workup Aqueous Bicarbonate Wash Crude->Workup Extraction Organic Extraction Workup->Extraction Drying Drying and Concentration Extraction->Drying Chromatography Silica Gel Chromatography (if necessary) Drying->Chromatography Recrystallization Recrystallization Drying->Recrystallization If chromatography is not needed Chromatography->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: A typical purification workflow.

References

  • CDC Stacks. Supporting Information.
  • ASM Journals. Microbial degradation of chloroaromatics: use of the meta-cleavage pathway for mineralization of chlorobenzene.
  • PMC. Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16).
  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Wikipedia. Fischer–Speier esterification.
  • Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • PMC. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • Google Patents. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.
  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
  • Google Patents. (12) United States Patent.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • PubChem. Methyl 4-fluoro-3-methoxybenzoate.
  • Wired Chemist. methyl 4-methoxybenzoate Proton Full Spectrum.
  • ResearchGate. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. (2025-08-06).
  • PubChem. Methyl 3-hydroxy-4-methoxybenzoate.

Sources

Technical Support Center: Synthesis of Methyl 3-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-fluoro-4-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My overall yield is low. What are the most likely causes and how can I improve it?

Low yield is a common issue that can stem from several stages of the synthesis. The most probable synthetic route involves the esterification of 3-fluoro-4-methoxybenzoic acid or a multi-step process starting from a more basic precursor. Let's break down the potential pitfalls in a likely synthetic sequence.

A plausible and common synthetic approach is the esterification of 3-fluoro-4-methoxybenzoic acid using methanol under acidic conditions (Fischer-Speier Esterification).

Potential Cause A: Incomplete Esterification

The Fischer esterification is a reversible reaction.[1][2] If the equilibrium is not sufficiently shifted towards the products, you will have a significant amount of unreacted starting material, leading to a low yield.

Troubleshooting Strategies:

  • Use Excess Alcohol: Employ a large excess of methanol. This serves as both a reagent and a solvent, driving the equilibrium toward the ester product according to Le Châtelier's Principle.[3][4]

  • Water Removal: The water produced during the reaction can hydrolyze the ester, pushing the equilibrium back to the starting materials.[5][6]

    • Dean-Stark Apparatus: If using a solvent like toluene, a Dean-Stark trap is highly effective for azeotropically removing water as it forms.[1]

    • Dehydrating Agents: Incorporating molecular sieves or using a strong dehydrating acid catalyst like concentrated sulfuric acid can help sequester the water.[4]

Potential Cause B: Product Hydrolysis during Workup

The ester product can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions, especially if heated.[7][8]

Troubleshooting Strategies:

  • Careful pH Adjustment: During aqueous workup, avoid excessively acidic or basic conditions. Neutralize the reaction mixture carefully, preferably with a mild base like sodium bicarbonate solution.

  • Temperature Control: Perform all extractions and washes at room temperature or below to minimize the rate of hydrolysis.

Potential Cause C: Demethylation of the Methoxy Group

Strong acids, particularly at elevated temperatures, can cause the cleavage of the methyl ether (O-demethylation) to yield a phenol.[9][10] This is a significant issue as it not only reduces the yield of the desired product but also introduces a difficult-to-remove impurity.

Troubleshooting Strategies:

  • Milder Acid Catalyst: Replace concentrated sulfuric acid with a milder catalyst like p-toluenesulfonic acid (p-TsOH).[1]

  • Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction progress by TLC or GC-MS to stop it once the starting material is consumed.

Question 2: My NMR/GC-MS analysis shows an isomeric impurity. What is it and how did it form?

This is a critical issue if your synthesis involves an electrophilic fluorination step, for example, starting from methyl 4-methoxybenzoate. The formation of regioisomers is a classic challenge in electrophilic aromatic substitution.

Primary Side Reaction: Formation of Methyl 2-fluoro-4-methoxybenzoate

In the aromatic ring of methyl 4-methoxybenzoate, you have two directing groups:

  • -OCH₃ (methoxy): A powerful activating, ortho-, para- directing group.[11]

  • -COOCH₃ (methyl ester): A deactivating, meta- directing group.

The methoxy group's activating effect dominates, strongly directing the incoming electrophile (the fluorine) to the positions ortho to it (C2 and C6, which are equivalent).[11] However, the ester group directs meta to itself, which is the same C2/C6 position. While this alignment seems favorable, a small amount of substitution can occur at the C3 position, which is ortho to the ester and meta to the methoxy group, leading to the undesired Methyl 2-fluoro-4-methoxybenzoate isomer.

Troubleshooting Strategies for Regioselectivity:

  • Choice of Fluorinating Agent: Modern electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) or N-Fluorobenzenesulfonimide (NFSI) offer high efficiency.[12][13] Their reactivity and steric bulk can influence selectivity. It's advisable to perform small-scale trials with different agents.

  • Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lowest activation energy, which typically leads to the thermodynamically more stable product.[11]

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the fluorinating agent and the stability of the reaction intermediates. Acetonitrile is a common solvent for these reactions.[14]

Question 3: I'm observing a byproduct that appears to be C-alkylated. How is this possible?

This side reaction is most relevant if your synthesis involves a Williamson ether synthesis step, for instance, reacting methyl 3-fluoro-4-hydroxybenzoate with a methylating agent (e.g., methyl iodide) in the presence of a base.

While the phenoxide ion formed is a strong O-nucleophile, it is an ambident nucleophile, meaning it can also react through the aromatic ring (C-alkylation), especially at the ortho and para positions.[15][16]

Troubleshooting Strategies to Favor O-Alkylation:

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base but leave the phenoxide anion relatively free and highly nucleophilic, favoring O-alkylation.[14][16]

  • Counter-ion: The nature of the cation (e.g., K⁺ vs. Na⁺) can influence the reaction, although this is often tied to the choice of base (e.g., K₂CO₃ vs. NaH).

  • Leaving Group: Using a good leaving group on the methylating agent, such as iodide or tosylate, ensures the Sₙ2 reaction is fast.[17]

Troubleshooting Summary Table

Observed Problem Potential Side Reaction / Cause Recommended Action(s)
Low Yield / Unreacted Starting Material Incomplete Fischer Esterification (Reversible Reaction)Use a large excess of methanol; Remove water using a Dean-Stark trap or molecular sieves.[3][4]
Low Yield / Acidic Impurity Detected Ester hydrolysis during reaction or workup.[7]Use milder acid catalysts; control temperature and reaction time; neutralize carefully with a weak base (e.g., NaHCO₃).
Phenolic Impurity Detected (loss of -OCH₃) Acid-catalyzed demethylation of the methoxy group.[9][18]Use a milder acid catalyst (p-TsOH); avoid high temperatures and prolonged heating.[1]
Isomeric Impurity (e.g., 2-fluoro isomer) Poor regioselectivity during electrophilic fluorination.[11]Lower the reaction temperature; screen different electrophilic fluorinating agents (e.g., Selectfluor®, NFSI).[12]
C-methylated Impurity Detected C-alkylation competing with O-alkylation (Williamson Ether Synthesis).[15]Use polar aprotic solvents (DMF, Acetonitrile); ensure a strong base is used for complete deprotonation.[16]

Illustrative Experimental Protocol

Synthesis of this compound via Fischer Esterification

This protocol assumes the starting material is 3-fluoro-4-methoxybenzoic acid and is designed to minimize common side reactions.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-methoxybenzoic acid (10.0 g, 58.8 mmol).

  • Reagents: Add methanol (150 mL, a large excess) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (1.5 mL) as the catalyst.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Workup (Quenching): Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water.

  • Neutralization: Carefully neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases (final pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude this compound by flash column chromatography or recrystallization.

Diagrams

Logical Workflow for Troubleshooting Synthesis

This diagram outlines the decision-making process when encountering common issues in the synthesis.

G cluster_yield Yield Troubleshooting cluster_impurity Impurity Troubleshooting start Start Synthesis of This compound analyze Analyze Crude Product (NMR, GC-MS, TLC) start->analyze problem Problem Identified? analyze->problem low_yield Low Yield? problem->low_yield Yes success Synthesis Successful Proceed to Purification problem->success No impurity Impurity Detected? low_yield->impurity No check_ester Check for Unreacted Carboxylic Acid low_yield->check_ester Yes impurity->check_ester isomeric Isomeric Impurity? (e.g., 2-fluoro) impurity->isomeric Yes ester_yes Incomplete Reaction: - Increase excess alcohol - Remove H2O (Dean-Stark) check_ester->ester_yes Yes check_hydrolysis Check for Hydrolysis: - Review workup pH - Lower temperatures check_ester->check_hydrolysis No demethylated Demethylated Impurity? (Phenol) isomeric->demethylated No isomeric_yes Poor Regioselectivity: - Lower fluorination temp - Screen F+ reagents isomeric->isomeric_yes Yes demethylated_yes Acid-catalyzed cleavage: - Use milder acid (p-TsOH) - Reduce reaction time/temp demethylated->demethylated_yes Yes

Caption: Troubleshooting workflow for synthesis issues.

Mechanistic Insight: O-Alkylation vs. C-Alkylation

This diagram illustrates the competing pathways in the Williamson ether synthesis of a phenoxide, a potential step in some synthetic routes.

G cluster_main Williamson Ether Synthesis Side Reaction cluster_paths start Methyl 3-fluoro-4-hydroxybenzoate + Base (e.g., K2CO3) phenoxide Phenoxide Intermediate (Ambident Nucleophile) start->phenoxide - H+ o_alk Path A: O-Alkylation (Favored) phenoxide->o_alk + CH3I (Polar Aprotic Solvent) c_alk Path B: C-Alkylation (Side Reaction) phenoxide->c_alk + CH3I (Less Ideal Conditions) product Desired Product: This compound o_alk->product side_product Side Product: C-methylated impurity c_alk->side_product

Sources

Technical Support Center: Purification of Methyl 3-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-fluoro-4-methoxybenzoate. This document is designed for researchers, chemists, and drug development professionals who require a high-purity solid for their work. Here, we provide a detailed, field-tested protocol for recrystallization and a comprehensive troubleshooting guide to address common challenges encountered during the purification process. Our approach is grounded in the fundamental principles of crystallization to ensure you can adapt and optimize the procedure for the highest possible yield and purity.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is the foundation of a successful purification strategy.

PropertyValueReference
CAS Number 369-30-2[3][4]
Molecular Formula C₉H₉FO₃[3]
Molecular Weight 184.16 g/mol [3][4]
Appearance Solid[3]
Melting Point 70-71°C[4]
Boiling Point 264°C[4]

Part 1: Experimental Protocol for Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1][6] By dissolving the impure compound in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving impurities behind in the solution (mother liquor).[1][7]

Workflow Overview: Single-Solvent Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Solvent_Selection 1. Solvent Selection & Screening Dissolution 2. Dissolve Crude Product in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration 3. Hot Filtration (Optional: for insoluble impurities) Dissolution->Hot_Filtration Crystallization 4. Slow Cooling to Induce Crystallization Hot_Filtration->Crystallization Vacuum_Filtration 5. Isolate Crystals (Vacuum Filtration) Crystallization->Vacuum_Filtration Washing 6. Wash with Ice-Cold Solvent Vacuum_Filtration->Washing Drying 7. Dry Crystals Washing->Drying Final_Product Pure Crystalline Product Drying->Final_Product

Caption: General workflow for purification by single-solvent recrystallization.

Step 1: Solvent Selection - The Critical First Step

Choosing the right solvent is the most critical factor for a successful recrystallization.[6] An ideal solvent should exhibit the following characteristics[8]:

  • High Solvency at High Temperature: The compound should be very soluble in the boiling solvent.

  • Low Solvency at Low Temperature: The compound should be poorly soluble or insoluble in the cold solvent.

  • Impurity Solubility: Impurities should either be completely insoluble (allowing for removal by hot filtration) or highly soluble at all temperatures (remaining in the mother liquor).[9]

  • Chemical Inertness: The solvent must not react with the compound.[10]

  • Volatility: The solvent should have a relatively low boiling point for easy removal during the drying stage.[10]

Screening Protocol: Since specific solubility data for this compound is not widely published, a small-scale screening experiment is necessary.[9]

  • Place ~50 mg of the crude solid into several test tubes.

  • Add 1 mL of a candidate solvent to each tube at room temperature and observe solubility. A good candidate solvent will not dissolve the solid at this stage.[8]

  • For solvents that do not dissolve the solid, heat the mixture gently in a water bath towards the solvent's boiling point.

  • A suitable solvent will completely dissolve the solid when hot.[11]

  • Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent.

Recommended Solvents for Screening: Based on the ester functionality of the target compound, the following solvents (ranging in polarity) are excellent starting points.

SolventPolarityRationale
Hexane/Heptane Non-polarGood for less polar compounds; often used as an anti-solvent.
Toluene Non-polarAromatic solvent, may have good solubility for the aromatic ring.
Ethyl Acetate Polar aproticOften a good choice for esters due to similar functional groups.[12]
Isopropanol Polar proticA common, effective recrystallization solvent.
Ethanol/Methanol Polar proticHigh dissolving power when hot, but may retain some solubility when cold.
Water Very polarUnlikely to be a good single solvent but may work in a mixed-solvent system.
Step 2: The Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the hot solvent just until all the solid dissolves. Crucially, use the minimum amount of hot solvent required to create a saturated solution. [6][13] Using too much solvent is the most common reason for poor yield.[5][14]

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[15] Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (If Necessary): If there are insoluble impurities or charcoal present, they must be removed while the solution is still hot to prevent premature crystallization of the product.[16]

    • Set up a gravity filtration apparatus with a short-stemmed or stemless funnel and fluted filter paper.[17][18]

    • Heat the receiving flask and the funnel by pouring some boiling solvent through them before filtration.[17]

    • Pour the hot solution through the filter paper in portions. If crystals form on the filter paper or in the funnel, add a small amount of hot solvent to redissolve them.[16][19]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[18] Slow cooling is essential for the formation of large, pure crystals , as it allows molecules of the desired compound to selectively deposit onto the growing crystal lattice while excluding impurities.[1][20] Rapid cooling can trap impurities.[1] Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[7]

  • Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities.[11] Using solvent that is not thoroughly chilled will redissolve some of the product, reducing the yield.[13]

  • Drying: Keep the vacuum on to pull air through the crystals for several minutes to help them dry.[7] Transfer the crystals to a watch glass and allow them to air dry completely. For a final drying step, a vacuum oven at a temperature well below the compound's melting point can be used. The product is considered dry when it reaches a constant weight.[13]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Decision Tree for Troubleshooting Common Issues

G cluster_oil Solutions for Oiling Out cluster_nocrystal Solutions for No Crystallization cluster_lowyield Solutions for Low Yield Start Problem Encountered Oiling_Out Compound forms an oil, not crystals Start->Oiling_Out Is it 'oiling out'? No_Crystals No crystals form upon cooling Start->No_Crystals No precipitation? Low_Yield Yield is very low Start->Low_Yield Poor recovery? Oil_Sol_1 Reheat, add more solvent, and cool slower. Oiling_Out->Oil_Sol_1 Try first NoCrystal_Sol_1 Induce crystallization: Scratch flask or add seed crystal. No_Crystals->NoCrystal_Sol_1 Try first LowYield_Sol_1 Check if too much solvent was used. Evaporate mother liquor. Low_Yield->LowYield_Sol_1 Most common Oil_Sol_2 Change to a lower-boiling point solvent. Oil_Sol_1->Oil_Sol_2 If fails Oil_Sol_3 Use a mixed-solvent system. Oil_Sol_2->Oil_Sol_3 Alternative NoCrystal_Sol_2 Boil off some solvent to increase concentration. NoCrystal_Sol_1->NoCrystal_Sol_2 If fails NoCrystal_Sol_3 Cool to a lower temperature (e.g., dry ice/acetone bath). NoCrystal_Sol_2->NoCrystal_Sol_3 Last resort LowYield_Sol_2 Ensure wash solvent was ice-cold. LowYield_Sol_1->LowYield_Sol_2 LowYield_Sol_3 Allow more time for cooling in ice bath. LowYield_Sol_1->LowYield_Sol_3

Caption: A decision-making guide for common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: My compound has "oiled out," forming liquid droplets instead of solid crystals. What should I do?

A1: Oiling out occurs when the solute separates from the solution at a temperature above its melting point.[21][22] This can happen if the solid is very impure (leading to significant melting point depression) or if the boiling point of the solvent is higher than the compound's melting point (70-71°C).[4][22][23] The resulting oil often traps impurities effectively, defeating the purpose of recrystallization.[21]

  • Immediate Action: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point. Then, allow the solution to cool much more slowly.[21][22] Insulating the flask can help.

  • Seeding: Try adding a seed crystal (a tiny crystal of the pure compound) halfway into the metastable zone (the region of supersaturation where nucleation can occur). This provides a template for proper crystal growth and can prevent oiling.[21]

  • Solvent Change: If the problem persists, your solvent's boiling point may be too high. Switch to a solvent with a lower boiling point.

  • Use a Mixed-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (an anti-solvent in which it is insoluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[9][11]

Q2: The solution has cooled, but no crystals have formed. What went wrong?

A2: This is a very common issue, typically caused by one of two things: using too much solvent or the formation of a stable supersaturated solution.[13][14]

  • Too Much Solvent: The solution is not saturated enough for crystals to form. The simplest fix is to boil off some of the solvent to increase the concentration of the solute and then attempt to cool it again.[14][19]

  • Supersaturation: The solution is saturated, but there are no nucleation sites for crystals to begin growing.[14] You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass provide a surface for nucleation.[13]

    • Seeding: Add a single, tiny "seed crystal" of the pure compound to the solution. This provides a perfect template for crystal growth.[13][22]

    • Flash Cooling: Briefly cool the solution in a colder bath (e.g., dry ice/acetone) to force nucleation, then allow it to warm back to the intended crystallization temperature to continue slower growth.[16]

Q3: My final yield of pure crystals is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your product was lost during the process.

  • Excess Solvent: As mentioned, using too much solvent is a primary cause of low yield, as a large amount of the product will remain dissolved in the mother liquor even when cold.[13][22] You can try to recover more product by evaporating some of the solvent from the filtrate to obtain a "second crop" of crystals, though these may be less pure.[22]

  • Premature Filtration: If you did not cool the solution in an ice bath for a sufficient amount of time, crystallization may be incomplete.

  • Washing Step: Ensure you are washing the collected crystals with a minimal amount of ice-cold solvent. Using room temperature or warm solvent will dissolve a significant portion of your pure product.[13]

  • Transfers: Be meticulous when transferring the solid between containers to minimize physical losses.

Q4: My final crystals are still colored, even though the pure compound should be white. What happened?

A4: This indicates that colored impurities were not fully removed.

  • Insufficient Charcoal: If you performed the decolorization step, you may not have used enough activated charcoal.

  • Rapid Crystallization: If the solution cooled too quickly, the colored impurities may have been trapped within the crystal lattice.[1]

  • Solution: The best course of action is to perform a second recrystallization. Ensure you use activated charcoal and that the subsequent cooling is very slow and gradual.[7]

References
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • University of York, Department of Chemistry. (n.d.). Choice of recrystallisation solvent.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from CU Boulder Organic Chemistry website.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from CU Boulder Organic Chemistry website.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • Chemistry LibreTexts. (2022). 1.5E: Hot Filtration.
  • National Initiative on Undergraduate Science. (n.d.).
  • Safrole. (n.d.).
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Aakash Educational Services Limited. (n.d.). Crystallization: Definition, Principle, Demonstration & Application.
  • Science Learning Center. (n.d.).
  • CUNY Baruch College. (2025).
  • University of Calgary, Department of Chemistry. (n.d.).
  • California State University, Stanislaus. (n.d.).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • CymitQuimica. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.). Hot gravity filtration.
  • ChemBK. (n.d.). 3-fluoro-4-methoxy-2-methylbenzoate.
  • JoVE. (2025). Video: Crystal Growth: Principles of Crystallization.
  • SlideShare. (n.d.).
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.).
  • EBSCO Information Services. (n.d.).
  • Reddit. (2013).
  • ResearchGate. (2014).
  • BOC Sciences. (2024).
  • Homi Bhabha Centre for Science Education. (n.d.).
  • ChemicalBook. (2025). This compound | 369-30-2.
  • LookChem. (n.d.).
  • ChemicalBook. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • ChemicalBook. (n.d.). This compound | 369-30-2.
  • PubChem. (2025). 4-Fluoro-3-methoxybenzoic acid.
  • Biosynth. (n.d.). Methyl 2-amino-4-fluoro-3-methoxybenzoate.
  • Guidechem. (n.d.). What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?.
  • Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid.
  • Human Metabolome Database. (n.d.).
  • PubMed. (n.d.). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate.
  • BenchChem. (2025).
  • FooDB. (2011).

Sources

Column chromatography protocol for "Methyl 3-fluoro-4-methoxybenzoate" purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-fluoro-4-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find a detailed column chromatography protocol, extensive troubleshooting advice, and frequently asked questions to ensure a successful purification of your target molecule.

Introduction to the Purification Challenge

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purification is a critical step to ensure the quality and reliability of subsequent reactions and biological assays. The primary challenge in its purification often lies in the removal of the starting material, 3-fluoro-4-methoxybenzoic acid, which possesses a significantly different polarity due to its carboxylic acid group. This guide provides a robust protocol and troubleshooting strategies to effectively separate the desired ester from this and other potential impurities.

Detailed Column Chromatography Protocol

This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography. The principle of this separation is based on the differential adsorption of the components of a mixture onto a stationary phase (silica gel) and their subsequent elution with a mobile phase of controlled polarity.

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (or petroleum ether)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Rotary evaporator

Experimental Workflow Diagram

Column_Chromatography_Workflow cluster_Prep Preparation cluster_Sep Separation cluster_Analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Determines starting eluent Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute Column (Gradient Elution) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Analyze each fraction Combine 7. Combine Pure Fractions Monitor->Combine Identify pure fractions Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Purified Product Evaporate->Final

Caption: Workflow for the purification of this compound by column chromatography.

Step-by-Step Procedure
  • Thin-Layer Chromatography (TLC) Analysis:

    • Before setting up the column, it is crucial to determine the optimal solvent system using TLC.

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the dissolved crude mixture onto a TLC plate.

    • Develop the TLC plate in a chamber with a pre-determined solvent system. A good starting point is a mixture of hexane and ethyl acetate. Test various ratios, such as 9:1, 8:2, and 7:3 (hexane:ethyl acetate).[1]

    • The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.3 for the desired product, this compound, and show good separation from impurities.[2] The starting material, 3-fluoro-4-methoxybenzoic acid, is significantly more polar and will have a much lower Rf value.

  • Column Preparation (Slurry Packing):

    • Select a glass column of an appropriate size for the amount of crude material to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

    • Open the stopcock to allow some solvent to drain, which helps in settling the silica gel bed.

    • Add another thin layer of sand on top of the packed silica gel to prevent disturbance of the silica bed during sample and eluent addition.

    • Continuously add eluent to the column, ensuring the silica bed does not run dry.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Begin the elution with the initial non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.

    • Collect the eluent in fractions of equal volume in test tubes or flasks.

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions that show a single spot corresponding to the Rf of the pure this compound.

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Recommended Elution Gradient
Solvent System (Hexane:Ethyl Acetate) Volume (Column Volumes) Purpose
95:52-3Elute non-polar impurities.
90:103-5Begin eluting the product.
85:153-5Ensure complete elution of the product.
70:302-3Elute more polar impurities, including the starting carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Q1: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate.

  • Possible Cause: The mobile phase is not polar enough to elute your compound. While unlikely for this compound, it could indicate the presence of highly polar impurities that are adsorbing strongly to the silica.

  • Solution:

    • Further increase the polarity of the mobile phase. You can try a higher ratio of ethyl acetate to hexane (e.g., 1:1).

    • Consider adding a small amount of a more polar solvent like methanol to your eluent system (e.g., 1-2% methanol in dichloromethane). However, be aware that methanol can sometimes dissolve small amounts of silica gel.

Q2: The separation between my product and an impurity is very poor on the TLC plate.

  • Possible Cause: The chosen solvent system does not provide adequate selectivity for the separation.

  • Solution:

    • Fine-tune the solvent ratio: Small adjustments to the hexane:ethyl acetate ratio can sometimes significantly improve separation.

    • Change the solvent system: Try a different solvent combination. For example, a mixture of dichloromethane and ethyl acetate or toluene and ethyl acetate can offer different selectivity for aromatic compounds.

Q3: My product is eluting with the solvent front on the TLC plate, even in a highly non-polar solvent system.

  • Possible Cause: The mobile phase is too polar for your compound. This is unlikely for this compound but could happen if the crude mixture contains very non-polar byproducts.

  • Solution:

    • Decrease the polarity of the mobile phase by increasing the proportion of hexane. Start with a very non-polar system like 98:2 hexane:ethyl acetate.

Q4: I see streaking of my compound's spot on the TLC plate and the column.

  • Possible Cause 1: Compound Overload: Too much sample has been applied to the TLC plate or loaded onto the column.

  • Solution 1: Dilute your sample for TLC analysis. For column chromatography, ensure you are using an appropriate amount of silica gel relative to your crude product (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight).

  • Possible Cause 2: Acidic Impurities: The presence of the starting material, 3-fluoro-4-methoxybenzoic acid, can cause streaking on silica gel, which is slightly acidic.

  • Solution 2: While the column should separate the acid, if streaking is a major issue, you can consider a pre-purification step. An aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can remove the majority of the acidic starting material before chromatography.

  • Possible Cause 3: Compound Instability: The compound may be degrading on the silica gel.[3]

  • Solution 3: To test for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If new spots appear, your compound is likely unstable on silica. In such cases, you might consider using a less acidic stationary phase like neutral alumina.[3]

Q5: The column is running very slowly or has stopped completely.

  • Possible Cause 1: Fine Silica Particles: The silica gel may contain very fine particles that are clogging the column frit.

  • Solution 1: Ensure you are using silica gel of the specified mesh size.

  • Possible Cause 2: Precipitation of Compound: The compound may have precipitated at the top of the column if it is not very soluble in the initial eluent.

  • Solution 2: Use the dry loading method to avoid this issue. If wet loading, ensure your compound is fully dissolved in the minimum amount of solvent.

  • Possible Cause 3: Air Bubbles in the Column: Air bubbles in the packed bed can obstruct solvent flow.

  • Solution 3: Pack the column carefully as a slurry to avoid trapping air.

Frequently Asked Questions (FAQs)

Q1: What is the expected Rf value for this compound?

The Rf value is highly dependent on the exact solvent system used. However, in a hexane:ethyl acetate system, you should aim for an Rf of 0.2-0.3 for optimal separation on a column. For a related compound, methyl 4-fluorobenzoate, an Rf of 0.5 was observed in a 100:1 petroleum ether:ethyl acetate system.[4] Given the additional methoxy group, this compound will be more polar, requiring a more polar eluent to achieve a similar Rf.

Q2: How can I visualize the spots on the TLC plate if they are not colored?

This compound contains an aromatic ring and will be UV active. You can visualize the spots on a TLC plate containing a fluorescent indicator (F₂₅₄) under a UV lamp at 254 nm. The spots will appear as dark patches.

Q3: What are the most likely impurities I need to separate?

The most common impurity is the unreacted starting material, 3-fluoro-4-methoxybenzoic acid, from the esterification reaction. This compound is significantly more polar than the desired ester and will have a much lower Rf value. Other potential impurities could include residual solvents or byproducts from the synthesis of the starting acid.

Q4: Can I use a different stationary phase instead of silica gel?

For this particular separation, silica gel is the most common and effective stationary phase. However, if your compound shows instability on silica, neutral alumina can be a suitable alternative. For separating fluorinated compounds, specialized fluorinated stationary phases can also be used, which may offer different selectivity.[5]

Q5: Is a gradient elution necessary?

A gradient elution is highly recommended for this purification. Starting with a low polarity mobile phase will elute any non-polar impurities first. Gradually increasing the polarity will then allow for the clean elution of your product, followed by the more polar starting material. An isocratic elution (using a single solvent mixture) might not provide sufficient resolution if the crude mixture contains impurities with a wide range of polarities.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)
  • ResearchGate. (2024). Rf values of compound L3 and compound L4.
  • BenchChem. (2025).
  • Centers for Disease Control and Prevention. (n.d.). Supporting Information.
  • BenchChem. (2025).
  • Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639).
  • Environmental Science Institute. (n.d.). Organic Functional Groups and Thin Layer Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION.
  • Sakaki, J., et al. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3049. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 3-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Welcome to the technical support center for the synthesis of Methyl 3-fluoro-4-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you not only to troubleshoot but also to proactively optimize your reaction for higher yield and purity.

Section 1: Synthesis Overview & Standard Protocol

This compound is a valuable building block in medicinal chemistry and materials science.[1][2][3] It is most commonly synthesized via the esterification of 3-fluoro-4-methoxybenzoic acid with methanol. The Fischer-Speier esterification, an acid-catalyzed reaction, is the most prevalent and cost-effective method.[1][2]

The reaction involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst (like H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule yield the desired ester.[4][5]

Standard Protocol: Fischer Esterification

This protocol is a baseline procedure for the synthesis of this compound.

Reagents & Materials:

  • 3-fluoro-4-methoxybenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., Ethyl Acetate, Diethyl Ether)

  • Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 3-fluoro-4-methoxybenzoic acid in an excess of anhydrous methanol (typically 10-20 equivalents).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 equivalents) dropwise with stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching & Workup:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.

    • Dilute the residue with an organic solvent like ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted benzoic acid. Caution: CO₂ evolution will cause pressure buildup.[6][7]

    • Wash the organic layer sequentially with water and then brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (if necessary): The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this esterification? A1: Water removal. Fischer esterification is a reversible reaction.[6][8][9] The presence of water, a product of the reaction, can hydrolyze the ester back to the starting materials, shifting the equilibrium to the left and reducing the yield.[6] Using anhydrous methanol and a strong acid catalyst helps, but driving the reaction to completion often requires using a large excess of the alcohol reactant (methanol) to push the equilibrium forward, according to Le Châtelier's principle.[4][6]

Q2: Can I use a different catalyst instead of sulfuric acid? A2: Yes. While sulfuric acid is common, other catalysts like p-toluenesulfonic acid (TsOH) can also be used.[6] For substrates sensitive to strong acids, activating the carboxylic acid with reagents like thionyl chloride (SOCl₂) to form the acyl chloride is an effective, though more hazardous, alternative that proceeds to completion without an equilibrium limitation.[1][2]

Q3: How do I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). Spot the starting material (3-fluoro-4-methoxybenzoic acid), a co-spot (starting material and reaction mixture), and the reaction mixture itself. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is progressing. The product ester is less polar because it lacks the hydrogen-bonding carboxylic acid group.

Q4: What is the expected yield and purity for this reaction? A4: With proper technique and by driving the equilibrium, yields can typically range from 75% to over 90%.[10][11] The purity of the crude product after a standard workup is often high, but may contain trace amounts of unreacted starting material or byproducts. For applications requiring very high purity, further purification is recommended.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem: Low or No Product Yield

Potential Cause 1: Reaction Equilibrium Not Reached or Unfavorable

  • Solution: The primary reason for low yield is the reversible nature of the reaction.[6][9]

    • Increase Excess Methanol: Use a larger excess of methanol (e.g., 20-30 equivalents) to shift the equilibrium towards the product.[4]

    • Increase Reaction Time: Ensure the reaction has been refluxed long enough. Monitor with TLC until the starting material is consumed.[6]

    • Water Scavenging: While less common for simple methyl esters, for more complex esterifications, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water.[6]

Potential Cause 2: Inactive or Insufficient Catalyst

  • Solution:

    • Use Fresh Catalyst: Ensure your concentrated sulfuric acid is not old or contaminated with water.

    • Optimize Concentration: While catalytic, too little acid will result in a slow reaction. Use 1-5 mol% of the acid.[6]

Potential Cause 3: Impure Starting Materials

  • Solution:

    • Check Purity: Ensure the 3-fluoro-4-methoxybenzoic acid is pure and dry. The presence of non-reactive impurities will lower the theoretical yield.[8][12]

    • Use Anhydrous Alcohol: Use a fresh, sealed bottle of anhydrous methanol. Water in the alcohol will inhibit the reaction.[8]

Problem: Product is Impure (Multiple Spots on TLC)

Potential Cause 1: Incomplete Reaction

  • Solution: The most common "impurity" is unreacted starting material. If the TLC shows a persistent spot corresponding to the benzoic acid, increase the reflux time or the amount of catalyst and continue to monitor.

Potential Cause 2: Side Reactions

  • Solution: At excessively high temperatures or with too much acid catalyst, side reactions like ether formation from the alcohol can occur, though this is less common with methanol.[6]

    • Control Temperature: Maintain a gentle reflux. Do not overheat.[6]

    • Minimize Catalyst: Use the minimum amount of acid required for an efficient reaction rate.

Potential Cause 3: Ineffective Workup

  • Solution: Failure to completely neutralize the acid catalyst or remove the unreacted starting acid will lead to an impure product.

    • Thorough Washing: Wash the organic layer with sodium bicarbonate solution until CO₂ evolution ceases.[7] This ensures all acidic components are removed. Perform multiple washes if necessary.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

G start Start: Low Yield Observed check_sm Check Purity of Starting Material & Reagents (Anhydrous?) start->check_sm check_equilibrium Review Reaction Conditions: - Sufficient excess of Methanol? - Adequate Reflux Time? check_sm->check_equilibrium [ PURE ] impure_sm Action: Purify/Dry Starting Materials Use Fresh Anhydrous Methanol check_sm->impure_sm [ IMPURE ] check_catalyst Verify Catalyst Activity & Concentration check_equilibrium->check_catalyst [ YES ] optimize_rxn Action: Increase Molar Excess of Methanol Increase Reflux Time & Monitor by TLC check_equilibrium->optimize_rxn [ NO ] optimize_cat Action: Use Fresh Catalyst Ensure 1-5 mol% Concentration check_catalyst->optimize_cat [ ISSUE ] rerun Re-run Experiment with Optimized Parameters check_catalyst->rerun [ OK ] impure_sm->rerun optimize_rxn->rerun optimize_cat->rerun

Sources

Troubleshooting low yield in the esterification of 3-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 3-fluoro-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction yields and ensure the integrity of your results.

Troubleshooting Guide: Addressing Low Yields

This section directly addresses specific issues you may encounter during the esterification of 3-fluoro-4-methoxybenzoic acid. The question-and-answer format is designed to help you quickly identify and resolve experimental roadblocks.

Question 1: My reaction shows a low yield, and TLC analysis indicates a significant amount of unreacted 3-fluoro-4-methoxybenzoic acid. What are the primary causes?

Answer: This is a classic symptom of an incomplete reaction, which is common in Fischer-Speier esterifications as it is an equilibrium-controlled process.[1][2][3][4] To drive the reaction towards the product side, you must actively address the factors that govern the equilibrium.

  • Inefficient Water Removal: The esterification reaction produces one equivalent of water for every equivalent of ester formed. According to Le Chatelier's principle, this water must be removed to shift the equilibrium towards the product.[1] The most effective method is azeotropic removal using a Dean-Stark apparatus with a suitable solvent like toluene.[2][5][6][7] If you are running the reaction using the alcohol as a solvent, ensure it is in large excess to act as a driving force.[2][8]

  • Insufficient Catalyst: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][9] Ensure you are using a sufficient catalytic amount (typically 1-5 mol%).

  • Suboptimal Reaction Time and Temperature: Esterification of substituted benzoic acids can be slow.[9] The reaction should be heated under reflux, and the progress should be monitored by Thin Layer Chromatography (TLC). The reaction is complete when the spot corresponding to the starting carboxylic acid has disappeared. Typical reaction times can range from 1 to 10 hours.[3]

Question 2: My TLC analysis shows the complete consumption of the starting acid, but my isolated yield is still disappointingly low. What could be happening?

Answer: If the starting material is consumed, the issue likely lies in the work-up procedure or potential side reactions, though the latter are less common for this substrate with primary or secondary alcohols.

  • Product Loss During Work-up: This is a very common cause of low isolated yields.

    • Incomplete Neutralization: During the aqueous work-up, you must neutralize the acid catalyst. This is typically done by washing the organic layer with a weak base like a saturated sodium bicarbonate (NaHCO₃) solution.[10] If the neutralization is incomplete, the ester can be hydrolyzed back to the carboxylic acid during the work-up.

    • Emulsion Formation: The presence of salts and polar compounds can sometimes lead to the formation of emulsions during extraction, making phase separation difficult and leading to product loss. Washing with brine (saturated NaCl solution) can help break emulsions and further remove water from the organic layer.[11]

  • Potential Side Reactions:

    • Anhydride Formation: The carboxylic acid could potentially self-condense to form a benzoic anhydride, especially if the reaction is heated for an extended period without sufficient alcohol present.[9]

    • Sulfonation: If using concentrated sulfuric acid as a catalyst at very high temperatures, there is a small possibility of electrophilic aromatic substitution on the ring, though this is generally not a major concern under typical reflux conditions.[9]

Question 3: The standard Fischer esterification is not providing a satisfactory yield with my sterically hindered or acid-sensitive alcohol. What are my alternatives?

Answer: For more challenging substrates, the Fischer-Speier method may not be suitable. Milder, more powerful coupling methods are recommended.

  • Steglich Esterification: This method is ideal for acid-sensitive substrates and for forming esters from sterically hindered alcohols, including tertiary alcohols which are prone to elimination under Fischer conditions.[3][12][13] The reaction uses dicyclohexylcarbodiimide (DCC) or a similar carbodiimide as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[14][15] The reaction is typically run at room temperature and drives the reaction by forming a stable dicyclohexylurea (DCU) byproduct.[14]

  • Mitsunobu Reaction: This is a powerful and reliable method for converting primary and secondary alcohols into esters with a complete inversion of stereochemistry at the alcohol's chiral center.[16][17][18] The reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19] It is important that the carboxylic acid has a pKa of less than 13 for this reaction to proceed efficiently.[19]

Comparison of Esterification Methods
MethodReagentsConditionsProsCons
Fischer-Speier Carboxylic Acid, Alcohol, Acid Catalyst (H₂SO₄, p-TsOH)Reflux, requires water removal (e.g., Dean-Stark)Economical, simple reagents, good for primary/secondary alcohols.[3]Equilibrium-limited, harsh acidic conditions, not suitable for tertiary alcohols or acid-sensitive substrates.[3][20]
Steglich Carboxylic Acid, Alcohol, DCC (or EDC), DMAP (catalyst)Mild, typically room temperature.[14]Works for hindered alcohols and acid-labile substrates.[12][21] High yields.Stoichiometric urea byproduct can be difficult to remove, DCC is an allergen.[21]
Mitsunobu Carboxylic Acid, Alcohol, PPh₃, DEAD (or DIAD)Mild, typically 0 °C to room temperature.High yields, proceeds with inversion of stereochemistry, very reliable.[16][18]Reagents are expensive, stoichiometric triphenylphosphine oxide byproduct can complicate purification.[16]

Frequently Asked Questions (FAQs)

Question 1: How do the fluoro and methoxy substituents on the benzoic acid affect its reactivity in esterification?

Answer: The electronic properties of the substituents on the aromatic ring influence the electrophilicity of the carbonyl carbon.

  • The 4-methoxy group is an electron-donating group through resonance, which slightly reduces the electrophilicity of the carbonyl carbon, potentially slowing the rate of nucleophilic attack by the alcohol compared to unsubstituted benzoic acid.

  • The 3-fluoro group is electron-withdrawing via induction, which increases the electrophilicity of the carbonyl carbon. This effect can help to counteract the deactivating effect of the methoxy group. The fluorine atom's position ortho to the carboxylic acid may also introduce a minor degree of steric hindrance.

Question 2: What is the optimal way to set up a Fischer esterification reaction to maximize yield?

Answer: The key is to effectively manage the reaction equilibrium. The gold-standard setup involves a Dean-Stark apparatus .[5]

  • Setup: The reaction is performed in a round-bottom flask with a stir bar, attached to a Dean-Stark trap, which is then fitted with a reflux condenser.

  • Solvent: Use an inert solvent that forms an azeotrope with water, such as toluene. The solvent's boiling point will determine the reaction temperature.

  • Function: As the mixture refluxes, the vapor, containing the solvent and the water produced, condenses and collects in the graduated arm of the trap. Since water is denser than toluene, it will separate and collect at the bottom, while the toluene will overflow and return to the reaction flask.[6][7] This continuous removal of water drives the reaction to completion.[1][5]

Question 3: What are the best practices for the work-up and purification of the final ester product?

Answer: A meticulous work-up and purification strategy is crucial for obtaining a high yield of a pure product.

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate or diethyl ether.

  • Neutralize the catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform this in a separatory funnel and vent frequently as CO₂ gas will be evolved.[10] Wash until the aqueous layer is no longer acidic (test with pH paper). This step also removes any unreacted carboxylic acid.

  • Wash with water to remove any remaining salts.

  • Wash with brine (saturated aqueous NaCl) to break any emulsions and initiate the drying of the organic layer.[11]

  • Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purify the crude product, if necessary, by techniques such as column chromatography or recrystallization.

Visualizations and Protocols

Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and solving low-yield issues.

TroubleshootingWorkflow Start Low Yield Observed Check_TLC Analyze reaction mixture by TLC. Is starting material (SM) present? Start->Check_TLC SM_Present Yes, SM is present Check_TLC->SM_Present Yes SM_Absent No, SM is consumed Check_TLC->SM_Absent No Troubleshoot_Reaction Troubleshoot Reaction Conditions: 1. Inefficient water removal? 2. Insufficient catalyst? 3. Low temp / short time? SM_Present->Troubleshoot_Reaction Troubleshoot_Workup Troubleshoot Work-up & Purification: 1. Product loss during extraction? 2. Incomplete neutralization? 3. Side reactions? SM_Absent->Troubleshoot_Workup Optimize_Reaction Optimize Reaction: - Use Dean-Stark trap. - Check catalyst loading. - Increase reflux time. Troubleshoot_Reaction->Optimize_Reaction Consider_Alternative Consider Alternative Methods: - Steglich Esterification - Mitsunobu Reaction Optimize_Reaction->Consider_Alternative Optimize_Workup Optimize Work-up: - Ensure complete neutralization (check pH). - Wash with brine to break emulsions. - Consider alternative purification. Troubleshoot_Workup->Optimize_Workup Optimize_Workup->Consider_Alternative

Caption: A logical workflow for troubleshooting low esterification yields.

Fischer Esterification Mechanism

This diagram illustrates the acid-catalyzed mechanism for Fischer esterification.

FischerMechanism RCOOH R-COOH Protonated_acid R-C(=O+H)-OH RCOOH->Protonated_acid + H+ H_plus H+ Protonated_acid->RCOOH - H+ Tetrahedral_intermediate R-C(OH)(O+H-R')-OH Protonated_acid->Tetrahedral_intermediate + R'-OH ROH R'-OH Tetrahedral_intermediate->Protonated_acid - R'-OH Proton_transfer R-C(OH)2-O-R' Tetrahedral_intermediate->Proton_transfer proton transfer Proton_transfer->Tetrahedral_intermediate proton transfer Water_leaves R-C(=O+H-R') Proton_transfer->Water_leaves - H2O Water_leaves->Proton_transfer + H2O Ester R-COOR' Water_leaves->Ester - H+ Ester->Water_leaves + H+

Caption: The reversible mechanism of Fischer-Speier esterification.

Protocol 1: Fischer-Speier Esterification using a Dean-Stark Apparatus

This protocol describes a general procedure for the esterification of 3-fluoro-4-methoxybenzoic acid with a primary or secondary alcohol using a Dean-Stark trap.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-methoxybenzoic acid (1.0 eq).

  • Add Reagents: Add the alcohol (1.5 - 2.0 eq) and toluene (enough to fill the flask to about half its volume and the Dean-Stark trap).

  • Add Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~0.05 eq).

  • Assemble Apparatus: Attach the Dean-Stark trap and a reflux condenser to the flask. Ensure the glassware is securely clamped.

  • Reaction: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting acid.

  • Work-up: Cool the reaction to room temperature and follow the detailed work-up procedure described in the FAQs.

Protocol 2: Steglich Esterification

This protocol is an alternative for alcohols that are incompatible with acidic conditions.[14][21]

  • Setup: To a dry round-bottom flask with a magnetic stir bar, dissolve 3-fluoro-4-methoxybenzoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Add Coupling Agent: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in the same solvent dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for several hours or overnight. Monitor the reaction progress by TLC.

  • Work-up:

    • Filter off the precipitated DCU and wash the solid with a small amount of the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude ester.

    • Purify as needed, typically by column chromatography to remove any remaining DCU and other impurities.

References
  • Wikipedia. (n.d.). Dean–Stark apparatus.
  • Gajda, T., & Koziara, A. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI.
  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. ijstr.org.
  • Orick Médico Sarl. (n.d.). Dean-Stark Apparatus.
  • MDPI. (2023). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. mdpi.com.
  • Google Patents. (n.d.). Procedure for the preparation of esters of benzoic acid.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Wikipedia. (n.d.). Steglich esterification.
  • ResearchGate. (2021). Work up of ester?.
  • University of Bristol. (n.d.). Setting up Dean-Stark apparatus.
  • Springer. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Springer Link.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Organic Chemistry. (2019). Mitsunobu Reaction.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.
  • University of Rochester. (n.d.). Acid to Ester - Common Conditions.
  • SynArchive. (n.d.). Steglich Esterification.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • National Institutes of Health. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Chemistry LibreTexts. (2023). Fischer Esterification.

Sources

Removal of unreacted starting materials in "Methyl 3-fluoro-4-methoxybenzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Methyl 3-fluoro-4-methoxybenzoate

Welcome to the technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials from this important synthetic intermediate.

Part 1: The Core Purification Challenge

The synthesis of this compound is most commonly achieved via a Fischer esterification of 3-fluoro-4-methoxybenzoic acid with methanol, typically under acidic catalysis.[1] While the reaction itself is robust, the primary purification challenge lies in the efficient removal of the unreacted starting material, 3-fluoro-4-methoxybenzoic acid.

The structural similarity between the desired ester product and the acidic starting material necessitates a purification strategy that exploits their key chemical differences. The most profound difference, and therefore the most powerful tool in our purification arsenal, is the acidity of the carboxylic acid group.

Principle of Separation: Acid-Base Extraction

The unreacted 3-fluoro-4-methoxybenzoic acid is acidic, whereas the target product, this compound, is neutral. By washing the crude reaction mixture with a mild aqueous base, such as sodium bicarbonate (NaHCO₃), we can selectively convert the acidic impurity into its corresponding sodium salt.[2][3][4]

  • 3-fluoro-4-methoxybenzoic acid (Acidic): Reacts with NaHCO₃ to form sodium 3-fluoro-4-methoxybenzoate. This salt is ionic and highly soluble in the aqueous layer.

  • This compound (Neutral): Does not react with the mild base and remains dissolved in the organic solvent.

This difference in solubility allows for a clean separation using a separatory funnel, where the aqueous layer containing the impurity is simply drained away.[2][4]

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification process in a direct question-and-answer format.

Question 1: My post-reaction analysis (TLC, NMR) shows a significant amount of unreacted 3-fluoro-4-methoxybenzoic acid. What is the most effective first step for its removal?

Answer: The most direct and effective method is a liquid-liquid extraction using a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This procedure, often called an "acid-base extraction," is a standard and highly efficient technique for separating carboxylic acids from neutral organic compounds like esters.[2][3][4] It is crucial to perform this wash multiple times (typically 2-3 times) to ensure complete removal of the acidic impurity. After each wash, the aqueous layer should be tested with pH paper to confirm it is basic, indicating that the base is in excess and has neutralized all the acid.

Question 2: I performed the sodium bicarbonate wash, but my product is still contaminated with the starting acid. What could have gone wrong?

Answer: This is a common issue that usually points to one of several procedural pitfalls:

  • Insufficient Base: You may not have used enough sodium bicarbonate to neutralize all the unreacted carboxylic acid and the acid catalyst (e.g., H₂SO₄) used in the esterification. Always use a significant excess of the basic solution.

  • Inefficient Mixing: The acid-base reaction can only occur at the interface between the organic and aqueous layers. If the separatory funnel is not shaken vigorously enough, the extraction will be incomplete. Ensure you are shaking the funnel to create an emulsion, venting frequently to release any CO₂ pressure that builds up.[2]

  • Premature Separation: Allowing insufficient time for the layers to fully separate can lead to cross-contamination. Wait for a sharp, clear interface between the organic and aqueous layers before draining.

Question 3: How can I monitor the purification process in real-time to know if my washes are effective?

Answer: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.[5][6][7] Before starting the workup, spot a TLC plate with three lanes: your starting carboxylic acid, the crude reaction mixture, and a "co-spot" containing both. After each aqueous wash, take a small aliquot of the organic layer and spot it on a new TLC plate next to the starting material. The carboxylic acid is more polar and will have a lower Retention Factor (Rf) than the ester. The extraction is complete when the spot corresponding to the starting acid is no longer visible in the lane for the washed organic layer.[7]

Question 4: Are there alternative purification methods if the extractive workup is insufficient?

Answer: Yes. If trace amounts of the acid remain or if other neutral impurities are present, flash column chromatography is the method of choice.[8][9][10] This technique separates compounds based on their polarity.

  • Stationary Phase: Silica gel is typically used.[9][11]

  • Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is used to elute the compounds.

  • Separation: The less polar product, this compound, will travel down the column faster and elute first. The more polar impurity, 3-fluoro-4-methoxybenzoic acid, will adhere more strongly to the silica and elute later or can be flushed out with a more polar solvent mixture.

Question 5: My final product is an oil, but I expected a solid. It appears pure by NMR. What should I do?

Answer: this compound can sometimes be isolated as a supercooled liquid or an amorphous solid, especially if trace solvent impurities are present. To induce crystallization, you can try the following techniques:[12]

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[12]

  • Seed Crystal: If you have a small crystal of the pure product, add it to the oil to initiate crystallization.

  • Solvent Addition: Add a small amount of a non-polar solvent in which the product is insoluble (like hexanes). This can sometimes shock the compound out of solution and promote crystallization.

  • High Vacuum: Ensure all residual solvent is removed by placing the sample under a high vacuum for several hours.

Part 3: Detailed Experimental Protocols

Protocol 1: Standard Acid-Base Extractive Workup

This protocol assumes the reaction was performed in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute: Transfer the reaction mixture to a separatory funnel and dilute with the reaction solvent (e.g., 50 mL of ethyl acetate).

  • First Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert it, and open the stopcock to vent. Shake vigorously for 30-60 seconds, venting frequently to release pressure from CO₂ evolution.

  • Separate Layers: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer and discard it.

  • Repeat Wash: Repeat steps 3 and 4 two more times. After the final wash, check the pH of the aqueous layer to ensure it is basic (pH > 8).

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This removes the bulk of the dissolved water from the organic layer. Separate and discard the aqueous brine layer.

  • Dry: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolate Product: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

G A Crude Reaction Mixture (Ester + Acid Impurity in Organic Solvent) B Add Saturated NaHCO3 (aq) Shake & Vent in Separatory Funnel A->B C Allow Layers to Separate B->C D Aqueous Layer (Sodium 3-fluoro-4-methoxybenzoate salt) DISCARD C->D Separate E Organic Layer (Ester + Residual Acid) C->E Separate F Repeat NaHCO3 Wash (2x) E->F F->B G Final Organic Layer (Pure Ester) F->G After final wash H Wash with Brine G->H I Dry over MgSO4 H->I J Filter & Evaporate Solvent I->J K Pure this compound J->K

Caption: Workflow for Acid-Base Extraction.

Protocol 2: Analytical Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CR" (Crude), and "W" (Washed).

  • Spot Plate:

    • In lane "SM," spot a dilute solution of 3-fluoro-4-methoxybenzoic acid.

    • In lane "CR," spot the initial crude reaction mixture.

    • After an extractive wash, spot the organic layer in lane "W".

  • Develop Plate: Place the plate in a sealed chamber containing an appropriate mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: The starting acid (more polar) will have a lower Rf value than the ester product (less polar). A successful wash is indicated by the disappearance of the lower Rf spot in the "W" lane.

Part 4: Data Summary Table

CompoundStructureMolar Mass ( g/mol )Key PropertyPolarityTLC Rf (Typical)
3-fluoro-4-methoxybenzoic acid C₈H₇FO₃170.14Acidic (pKa ~4)High~0.2 (3:1 Hex:EtOAc)
This compound C₉H₉FO₃184.16NeutralModerate~0.5 (3:1 Hex:EtOAc)

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Wikipedia. Acid–base extraction.
  • Studylib. TLC Lab: Monitoring Esterification Reaction.
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
  • Scribd. esterification reaction.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification.
  • University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column.
  • Haworth Inc. Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.

Sources

Preventing byproduct formation in Friedel-Crafts reactions of anisole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of Friedel-Crafts reactions on anisole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction and seek to minimize or eliminate common byproducts. Here, we address specific experimental challenges in a practical, question-and-answer format, grounding our advice in mechanistic principles and supported by literature-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be encountering at the bench.

Question 1: My primary byproduct is the ortho-acylated isomer. How can I improve para-selectivity?

Answer:

Achieving high para-selectivity in the Friedel-Crafts acylation of anisole is a common objective, driven by both steric and electronic factors. While the methoxy group is an ortho, para-director, the para position is generally favored to avoid steric clash between the incoming acyl group and the methoxy substituent. If you are observing a significant amount of the ortho byproduct, consider the following factors:

  • Causality - The Role of the Catalyst and Temperature: The size of the Lewis acid-acylating agent complex plays a pivotal role. A larger, bulkier complex will preferentially acylate the sterically less hindered para position. Lower reaction temperatures often enhance selectivity by favoring the kinetic product, which in many cases is the para isomer due to a lower activation energy barrier for the less sterically hindered attack.

  • Troubleshooting Steps:

    • Modify Reaction Temperature: Lowering the reaction temperature is often the first and most effective step. If you are running the reaction at room temperature or elevated temperatures, try performing the acylation at 0 °C or even -20 °C.

    • Choice of Lewis Acid: While strong Lewis acids like AlCl₃ are effective, they may not provide the best steric hindrance to direct para-substitution. Consider using a bulkier Lewis acid or a solid acid catalyst. Zeolites, for instance, can offer excellent para-selectivity due to shape-selective catalysis within their pores.[1]

    • Solvent Effects: The choice of solvent can influence the effective size of the catalyst-acylating agent complex. Less polar, non-coordinating solvents like dichloromethane or carbon disulfide are standard. In some cases, using a slightly bulkier solvent might enhance para-selectivity, but this needs to be evaluated on a case-by-case basis.

Below is a workflow to guide your optimization for improved para-selectivity.

G start Low para-selectivity observed temp Lower reaction temperature (e.g., 0 °C) start->temp catalyst Screen alternative Lewis acids (e.g., Zeolites, bulky Lewis acids) temp->catalyst If still suboptimal solvent Evaluate solvent effects (e.g., CS₂, nitrobenzene) catalyst->solvent For further refinement end Optimized para-selectivity solvent->end

Caption: Decision workflow for optimizing para-selectivity.

Question 2: I'm observing demethylation of the methoxy group as a significant byproduct. How can I prevent this?

Answer:

Demethylation is a well-documented side reaction in Friedel-Crafts reactions of anisole derivatives, particularly when using strong Lewis acids like aluminum chloride (AlCl₃).[2]

  • Causality - Lewis Acid Strength and Stoichiometry: The lone pair of electrons on the methoxy oxygen can coordinate strongly with powerful Lewis acids. This complexation can weaken the methyl C-O bond, making it susceptible to cleavage, especially at elevated temperatures or with prolonged reaction times. Using a stoichiometric excess of a strong Lewis acid increases the likelihood of this side reaction. The mechanism can be visualized as follows:

G Anisole Anisole (Ar-O-CH₃) Complex [Ar-O(AlCl₃)-CH₃]⁺ Activated Complex Anisole->Complex Coordination AlCl3 AlCl₃ (Strong Lewis Acid) AlCl3->Complex Demethylation Demethylation (e.g., via heat or nucleophilic attack) Complex->Demethylation Phenol Phenolic byproduct (Ar-OH) Demethylation->Phenol

Caption: Pathway to demethylation of anisole.

  • Troubleshooting Steps:

    • Switch to a Milder Lewis Acid: This is the most effective solution. Milder Lewis acids have a lower affinity for the methoxy oxygen and are less likely to promote demethylation.[2][3] A comparison of commonly used Lewis acids is provided in the table below.

    • Control Stoichiometry: Avoid using a large excess of the Lewis acid. While Friedel-Crafts acylations often require more than a catalytic amount because the product ketone also complexes with the Lewis acid, using a significant excess (e.g., >1.5 equivalents) can drive demethylation.[4]

    • Maintain Low Reaction Temperatures: As with improving regioselectivity, keeping the reaction temperature low (e.g., 0 °C) can significantly reduce the rate of demethylation.

Table 1: Comparison of Lewis Acids for Acylation of Anisole Derivatives

Lewis AcidRelative StrengthTypical ConditionsAdvantagesDisadvantages
AlCl₃ Strong0 °C to RT, StoichiometricHigh reactivity, readily availableHigh risk of demethylation, moisture sensitive, corrosive byproducts
FeCl₃ Moderate-StrongRT, Stoichiometric or catalyticLess harsh than AlCl₃, cost-effectiveCan still cause some demethylation, moisture sensitive
ZnCl₂ MildRT to elevated temp.Significantly reduced risk of demethylationLower reactivity, may require higher temperatures or longer reaction times
Sc(OTf)₃, Yb(OTf)₃ MildRT to elevated temp., CatalyticExcellent for activated systems, low catalyst loading, water tolerantHigher cost
Zeolites (e.g., H-Beta) Solid AcidElevated temp.High para-selectivity, reusable, environmentally friendlyMay require higher temperatures, substrate scope can be limited
Question 3: My reaction is sluggish and gives a low yield, even with AlCl₃. What could be the issue?

Answer:

Low reactivity in a Friedel-Crafts acylation, especially with an activated substrate like anisole, often points to issues with the reagents or reaction setup.

  • Causality - Catalyst Deactivation and Substrate Purity: The primary culprits are often inactive catalysts or impure starting materials. Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in the solvent, on the glassware, or in the anisole itself will hydrolyze the AlCl₃, rendering it inactive.[5] Additionally, if the anisole or acylating agent contains impurities, these can also interfere with the reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions:

      • Oven-dry or flame-dry all glassware before use and allow it to cool in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be freshly distilled from an appropriate drying agent.

      • Use a fresh bottle of the Lewis acid or purify it if necessary. AlCl₃ should be a fine, white to pale-yellow powder. If it is clumpy or discolored, it has likely been exposed to moisture.

    • Verify Reagent Quality: Ensure the purity of your anisole derivative and acylating agent. Distill liquid starting materials if their purity is questionable.

    • Correct Order of Addition: The standard procedure involves suspending the Lewis acid in the solvent, followed by the slow addition of the acylating agent to form the electrophilic complex, and then the dropwise addition of the anisole derivative. Reversing this order can lead to side reactions.

Experimental Protocol 1: General Procedure for Friedel-Crafts Acylation under Anhydrous Conditions

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Electrophile Formation: Add the acyl chloride (1.0 eq.) dropwise to the stirred suspension via the dropping funnel.

  • Acylation: Add a solution of the anisole derivative (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or to warm to room temperature while monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.[6] This will quench the reaction and hydrolyze the aluminum complexes.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I use an acid anhydride instead of an acyl chloride? What are the implications?

A1: Yes, acid anhydrides are frequently used as acylating agents in Friedel-Crafts reactions.[1] The primary differences are in reactivity and byproducts. Acyl chlorides are generally more reactive than their corresponding anhydrides.[6] Acid anhydrides may require slightly harsher conditions (e.g., higher temperatures or a more active catalyst) to achieve comparable reaction rates.

A key advantage of using an acid anhydride is that the byproduct is a carboxylic acid, which is less corrosive and easier to handle than the hydrogen chloride (HCl) gas produced when using an acyl chloride.[1] However, a potential drawback is that one equivalent of the "acyl" portion of the anhydride is consumed to form the carboxylic acid byproduct, which can be a consideration if the acyl group is valuable.

Q2: I am seeing byproducts that suggest O-acylation has occurred. Is this common and how can I avoid it?

A2: While C-acylation is the desired pathway for anisole, O-acylation to form a phenyl ester can occur, particularly with highly reactive acylating agents or under certain catalytic conditions. This is more common with phenols but can be observed with anisole derivatives. The O-acylated product can sometimes rearrange to the C-acylated isomers under the reaction conditions, a process known as the Fries rearrangement.[5][7]

To minimize O-acylation:

  • Use Milder Conditions: Employing milder Lewis acids and lower reaction temperatures can favor C-acylation.

  • Choice of Acylating Agent: In some cases, using a less reactive acylating agent, such as an acid anhydride instead of a highly reactive acyl chloride, may reduce the extent of O-acylation.

Q3: How do other substituents on the anisole ring affect the reaction?

A3: Additional substituents on the anisole ring will influence both the reactivity and the regioselectivity of the acylation.

  • Electron-Donating Groups (e.g., alkyl, additional alkoxy groups): These groups further activate the ring, making the reaction faster.[3] However, they can also increase the propensity for side reactions like demethylation if strong Lewis acids are used. The directing effects of the substituents will determine the position of acylation. For example, in 2-methylanisole, acylation is likely to occur at the 4-position, directed by both the methoxy and methyl groups and favored sterically.

  • Electron-Withdrawing Groups (e.g., halogens, nitro groups): These groups deactivate the ring, making the Friedel-Crafts acylation more difficult.[8] Strongly deactivated anisoles (e.g., nitro-substituted) may not react under standard Friedel-Crafts conditions. For moderately deactivated substrates like haloanisoles, more forcing conditions (stronger Lewis acid, higher temperature) may be required, which in turn can lead to other byproducts.

Q4: Is it possible to achieve selective ortho-acylation of anisole?

A4: While para-acylation is generally favored, achieving ortho-selectivity is possible under specific conditions, often involving chelation control. Some Lewis acids can coordinate to the methoxy oxygen in a way that directs the electrophile to the nearby ortho position. This is a more advanced topic and often requires screening of specific Lewis acids (e.g., TiCl₄ under certain conditions) and careful optimization of the reaction parameters. Some literature also reports direct ortho-acylation of phenols and naphthols using metal triflates, which may be adaptable to anisole derivatives.[9]

References

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.).
  • A Comparative Guide to Acyl Chlorides in Organic Synthesis. (2025). Benchchem.
  • Olah, G. A., Olah, J. A., & Ohyama, T. (n.d.). Friedel-Crafts alkylation of anisole and its comparison with toluene.
  • Biocatalytic Friedel–Crafts Acylation and Fries Reaction. (n.d.). PMC - NIH.
  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (n.d.).
  • Friedel-Crafts Acylation of Anisole: Understanding the Mechanism and Regiochemistry. (2022, September 26). Docsity.
  • Olah, G. A., Olah, J. A., & Ohyama, T. (n.d.). Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. Journal of the American Chemical Society.
  • Friedel-Crafts Acylation of Anisole. (2006, October 4). Name of Student CHE 171 Section 101.
  • Friedel–Crafts reaction. (n.d.). In Wikipedia.
  • Friedel–Crafts acylation of substituted anisole. (2021, August 3). Chemistry Stack Exchange.
  • Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. (2025). Benchchem.
  • Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022, November 22). YouTube.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
  • Friedel–Crafts acylation of substituted anisole. (2021, August 3). Chemistry Stack Exchange.
  • Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under free solvent and microwave conditions. (2025, August 5).
  • Friedel-crafts acylation of anisole: why do we use ice for the separ
  • Friedel-Crafts reaction of anisole?. (2017, April 8). Chemistry Stack Exchange.

Sources

Managing exothermic reactions in the synthesis of "Methyl 3-fluoro-4-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 3-fluoro-4-methoxybenzoate

A Guide to Managing Exothermic Reactions for Researchers and Process Chemists

Welcome to the technical support guide for the synthesis of this compound. As Senior Application Scientists, we understand that controlling reaction energetics is paramount for safety, yield, and purity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address the specific thermal hazards associated with this synthesis, particularly the highly exothermic oxidation of 3-fluoro-4-methoxytoluene.

Section 1: Frequently Asked Questions - Understanding the Core Thermal Hazards

This section addresses the fundamental principles behind the exothermic nature of the key reaction step. Understanding these principles is the first line of defense against thermal incidents.

Q1: What is the primary exothermic event in the synthesis of this compound?

The synthesis of this compound typically involves two key transformations:

  • Oxidation: The conversion of a substituted toluene, such as 3-fluoro-4-methoxytoluene, to the corresponding 3-fluoro-4-methoxybenzoic acid.

  • Esterification: The conversion of the benzoic acid intermediate to the final methyl ester product.

The primary and most hazardous exothermic event is the oxidation of the benzylic methyl group . This step often employs powerful oxidizing agents like potassium permanganate (KMnO₄), and the reaction is highly energetic. The subsequent Fischer esterification is also exothermic but is significantly less energetic and more easily controlled.

Q2: Why is the oxidation of the toluene precursor with potassium permanganate so energetic and potentially hazardous?

The high exothermicity stems from several factors:

  • Strong Oxidizing Agent: Potassium permanganate is a very strong oxidant with a high reduction potential. Reactions involving KMnO₄ and organic substrates are often rapid and release substantial amounts of heat.

  • C-H Bond Activation: The conversion of a stable methyl C-H bond to a carboxylic acid involves the formation of stronger C-O and O-H bonds, resulting in a large negative enthalpy of reaction (i.e., heat release).

  • Reaction Mechanism: The mechanism can involve free radical intermediates, which can propagate rapidly.

  • Thermal Runaway Potential: The rate of reaction is highly sensitive to temperature. If the heat generated by the reaction exceeds the rate of heat removal by the cooling system, the reaction temperature will increase. This temperature rise further accelerates the reaction rate, creating a dangerous feedback loop known as a thermal runaway, which can lead to violent boiling, pressure buildup, and vessel failure.

Q3: What are the consequences of a poorly controlled exotherm during the oxidation step?

Failure to manage the heat evolution can lead to a cascade of critical safety and quality issues:

  • Thermal Runaway: As described above, this is the most severe hazard, potentially leading to an explosion.

  • Pressure Buildup: Rapid heating of the solvent can cause it to boil, generating a sudden increase in vessel pressure. Additionally, decomposition of permanganate can release oxygen gas, further increasing the fire or explosion hazard.

  • Product Degradation and Side Reactions: Elevated temperatures can promote unwanted side reactions, such as aromatic ring oxidation or decarboxylation, leading to lower yield and complex impurity profiles.

  • Compromised Safety: Beyond the immediate reaction vessel, a runaway reaction poses a significant risk to personnel and laboratory infrastructure.

Q4: Are there safer, alternative methods for this oxidation?

Yes, process chemists often explore alternative oxidation strategies to mitigate the risks associated with permanganate. These can include:

  • Catalytic Air/Oxygen Oxidation: Using transition metal catalysts to perform the oxidation with air or pure oxygen is a greener and often safer approach. However, these systems require careful control of oxygen concentration to avoid creating flammable vapor spaces.

  • Hydrogen Peroxide: H₂O₂ is another common oxidant, but its use also requires careful management, as its decomposition is exothermic and generates oxygen.

  • Enzymatic Oxidation: Biocatalysis using enzymes like peroxygenases can offer high selectivity under mild conditions, representing a significant advancement in green and safe chemistry.

While these alternatives exist, permanganate remains a common lab-scale reagent due to its effectiveness. The remainder of this guide will focus on safely managing the permanganate oxidation.

Section 2: Proactive Thermal Management and Control Protocols

Proper experimental design is crucial. This section provides a validated protocol for controlling the oxidation exotherm at a laboratory scale.

Protocol 2.1: Recommended Experimental Setup

A robust setup is non-negotiable for safety. Key components include:

  • Jacketed Reaction Vessel: Allows for efficient heat transfer from a circulating chiller/heater. The large surface area is critical for heat removal.

  • Overhead Mechanical Stirrer: Ensures homogenous mixing and prevents the formation of localized hot spots. A magnetic stir bar is often insufficient for larger volumes or viscous slurries.

  • Digital Thermocouple/Thermometer: Placed directly in the reaction mixture (not in the jacket fluid) to provide an accurate and immediate reading of the internal temperature.

  • Syringe Pump or Addition Funnel: For the slow, controlled, subsurface addition of the oxidant solution. A syringe pump is highly recommended for precise rate control.

  • Inert Atmosphere: A nitrogen or argon blanket is recommended to prevent any potential ignition of organic vapors, especially if gas evolution is observed.

  • Adequate Cooling System: A circulating chiller capable of reaching and maintaining temperatures between -10°C and 0°C. An ice/salt bath can be used as a secondary or emergency cooling source.

Protocol 2.2: Step-by-Step Methodology for Controlled Oxidation

This protocol describes the oxidation of 3-fluoro-4-methoxytoluene to 3-fluoro-4-methoxybenzoic acid.

  • Reactor Preparation:

    • Assemble the dry reaction apparatus as described in Protocol 2.1.

    • Charge the jacketed reactor with 3-fluoro-4-methoxytoluene (1.0 eq) and a suitable solvent (e.g., a mixture of pyridine and water or t-butanol and water).

    • Begin stirring and cool the reactor contents to the target starting temperature (e.g., 0-5°C).

  • Oxidant Preparation:

    • In a separate beaker, prepare a solution of potassium permanganate (approx. 3-4 eq) in water. Note that this dissolution can be slightly exothermic.

    • Load the permanganate solution into the syringe pump or addition funnel.

  • Controlled Addition:

    • Begin adding the permanganate solution dropwise to the cooled, stirring toluene solution.

    • CRITICAL: Monitor the internal reaction temperature constantly. The rate of addition should be adjusted to ensure the temperature does not exceed a pre-determined maximum (T_max), typically 10-15°C. See the data table below for typical parameters.

    • The workflow for this controlled addition is illustrated in the diagram below.

  • Reaction Monitoring:

    • Maintain the reaction at the controlled temperature for several hours after the addition is complete, until TLC or HPLC analysis shows consumption of the starting material.

  • Safe Quenching:

    • Once the reaction is complete, cool the mixture back to 0-5°C.

    • Slowly add a quenching agent, such as a saturated solution of sodium bisulfite or oxalic acid, to destroy any excess permanganate. This quenching process is also exothermic and must be done carefully while monitoring the temperature. The disappearance of the purple color and the dissolution of brown manganese dioxide (MnO₂) solids indicate completion.

  • Work-up:

    • Proceed with standard aqueous work-up and extraction procedures to isolate the 3-fluoro-4-methoxybenzoic acid product.

Data Presentation: Key Parameters for Controlled Oxidation
ParameterRecommended ValueRationale & Justification
Starting Temperature 0 - 5°CProvides a thermal buffer to absorb the initial heat release upon addition of the oxidant.
Max Internal Temp (T_max) 10 - 15°CA conservative limit to prevent reaction acceleration while allowing for a practical reaction rate. Exceeding this requires immediate cessation of addition.
Oxidant Addition Rate 0.5 - 2.0 mL/min (Scale Dependent)The rate must be slow enough that the cooling system can easily remove the generated heat. This is the primary control parameter.
Cooling Bath Temperature -10 to 0°CMust be significantly lower than the desired internal temperature to provide an effective heat sink.
Visualization: Controlled Addition Workflow

G cluster_prep Preparation cluster_addition Controlled Addition Loop cluster_end Completion start Start: Assemble Reactor cool Cool Reactor to 0-5°C start->cool begin_add Begin Slow Oxidant Addition cool->begin_add monitor_temp Monitor Internal Temp (T_rxn) begin_add->monitor_temp check_temp Is T_rxn < T_max (15°C)? monitor_temp->check_temp cont_add Continue Addition check_temp->cont_add Yes stop_add STOP ADDITION check_temp->stop_add No cont_add->monitor_temp addition_complete Addition Complete cont_add->addition_complete When all oxidant is added increase_cool Increase Cooling / Wait stop_add->increase_cool increase_cool->monitor_temp quench Safe Quench & Work-up addition_complete->quench

Caption: Workflow for managing temperature via controlled reagent addition.

Section 3: Troubleshooting Guide

This section provides direct, actionable advice for specific problems you may encounter during the experiment.

Q1: My reaction temperature is rising towards T_max even though I'm cooling it. What should I do?

This indicates that the rate of heat generation is exceeding the rate of heat removal.

  • Immediate Action: Stop the addition of the permanganate solution immediately.

  • Secondary Action: If the temperature continues to rise, prepare a secondary cooling bath (e.g., dry ice/acetone) to apply to the exterior of the reactor. Ensure the stirring is efficient to maximize heat transfer to the cooling jacket.

  • Analysis: Do not resume addition until the temperature is stable and well below T_max. When you resume, use a significantly slower addition rate. This situation often occurs during scale-up, where the surface-area-to-volume ratio decreases, making heat removal less efficient.

Q2: The reaction seems to have stalled; the temperature is stable at the cooling bath temperature, and the purple color persists. Is it safe to add the oxidant faster?

This could indicate either a very slow reaction or an "induction period." It is not safe to suddenly increase the addition rate. An accumulation of unreacted reagents can lead to a sudden, delayed, and highly dangerous exotherm.

  • Action: Maintain the slow addition rate. You can try raising the internal temperature slightly (e.g., from 5°C to 10°C) to see if the reaction initiates, but do this cautiously.

  • Best Practice: The safest approach is to maintain patience and adhere to the controlled addition protocol. A recurring misconception is that controlled addition alone guarantees safety; it is the combination of controlled addition and constant temperature monitoring that ensures control.

Q3: I've observed a sudden, vigorous evolution of gas and a rapid temperature spike. What should I do?

This is a critical sign of a potential thermal runaway. You must act immediately and decisively.

  • Immediate Action: Follow the Thermal Runaway Response protocol outlined in the diagram below.

  • Evacuate: Alert all personnel in the immediate area and evacuate to a safe location.

  • Do Not Approach: Do not return to the fume hood until the reaction has subsided and the temperature has returned to a safe level. The primary risk is vessel over-pressurization and rupture.

Visualization: Thermal Runaway Response Protocol

G cluster_actions IMMEDIATE ACTIONS start Vigorous Gas Evolution & Rapid Temp Spike Detected action1 1. STOP ALL REAGENT ADDITIONS start->action1 action2 2. APPLY MAXIMUM COOLING (Lowest chiller setpoint, add external bath if possible) action1->action2 action3 3. PREPARE QUENCH SOLUTION (e.g., Sodium Bisulfite) action2->action3 action4 4. ALERT PERSONNEL & EVACUATE (Lower fume hood sash) action3->action4

Caption: Emergency response decision tree for a thermal runaway event.

Q4: How do I safely quench a reaction at the end of the process if a large amount of MnO₂ sludge is present?

The brown MnO₂ sludge can trap unreacted permanganate.

  • Action: Ensure the reaction mixture is well-chilled (0-5°C) and stirring vigorously. Add the quenching agent (e.g., sodium bisulfite solution) slowly and portion-wise. The quench is exothermic, and adding it too quickly can cause its own temperature spike. Continue adding the quencher until all the brown solid has dissolved and the solution is colorless.

Section 4: Managing the Esterification Step

While less hazardous, the Fischer esterification of 3-fluoro-4-methoxybenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid, is still exothermic.

Q: What are the thermal risks associated with the final esterification step?

  • Heat of Solution: The addition of concentrated sulfuric acid to methanol is highly exothermic and can cause localized boiling if done too quickly.

  • Heat of Reaction: The esterification reaction itself releases heat.

Control Measures:

  • Order of Addition: Always add the concentrated sulfuric acid slowly to the chilled methanol, never the other way around.

  • Pre-Cooling: Pre-cool the methanol/benzoic acid mixture in an ice bath before adding the sulfuric acid catalyst.

  • Reflux Control: When heating the reaction to reflux, do so gradually with a heating mantle and ensure the condenser has adequate cooling water flow to prevent the release of flammable methanol vapors.

By adhering to these rigorous safety protocols and maintaining a deep understanding of the underlying chemical thermodynamics, you can ensure the safe, efficient, and reproducible synthesis of this compound.

References

  • 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis. (n.d.). ChemBK.
  • Synthesis of 3-fluoro-4-hydroxy benzoic acid. (n.d.). PrepChem.com.
  • Ma, S., et al. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development. [Link]
  • Potassium Permanganate KMnO4 CAS No.: 7722-64-7. (n.d.). American Chemical Society.
  • Mitchell, C., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. [Link]
  • ICSC 0672 - POTASSIUM PERMANGANATE. (n.d.). International Labour Organization.
  • Methods and reaction mixtures for controlling exothermic reactions. (n.d.). Google Patents.
  • North, A., et al. (2020). Going Green in Process Chemistry: Optimizing an Asymmetric Oxidation Reaction To Synthesize the Antiulcer Drug Esomeprazole.
  • Clean oxidation reactions for use in the pharmaceutical industry. (2022). University of York.
  • Safe Scale-Up of Oxidation by Hydrogen Peroxide in Flammable Solvents. (n.d.). ResearchGate.
  • Safe Automated Dosing with Exothermic Reactions - Case Study. (2016). Pharma IQ.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (n.d.). HWS Labortechnik Mainz.
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
  • Arpornwichanop, A., et al. (2003). Model-Based Control Strategies for a Chemical Batch Reactor with Exothermic Reactions. ResearchGate.
  • Cullis, C. F., & Ladbury, J. W. (1955). Kinetic studies of the oxidation of aromatic compounds by potassium permanganate. Part II. Substituted toluenes. Journal of the Chemical Society (Resumed). [Link]
  • Safety Data Sheet: Potassium permangan

Degradation pathways of "Methyl 3-fluoro-4-methoxybenzoate" under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-fluoro-4-methoxybenzoate is a key building block in medicinal chemistry and materials science, valued for its specific electronic and steric properties. However, its reactivity can present challenges during synthesis, purification, and storage. This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues. It is structured in a question-and-answer format to directly address common problems and offers troubleshooting strategies grounded in mechanistic principles.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a new, more polar spot on my TLC/peak in my HPLC after my reaction or workup. What is the most likely culprit?

A1: The most common degradation product is the corresponding carboxylic acid, 3-fluoro-4-methoxybenzoic acid . This occurs via hydrolysis of the methyl ester. This pathway is highly favored under both acidic and basic aqueous conditions, especially with heating. The resulting carboxylic acid is significantly more polar than the starting ester.

Q2: Can the fluorine atom be displaced during my reaction?

A2: Yes, this is a distinct possibility, particularly if your reaction involves a potent nucleophile. The aromatic ring is "activated" towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing ester group. The fluorine atom, despite the strong C-F bond, is an effective leaving group in SNAr reactions because the rate-determining step is the initial attack by the nucleophile, which is accelerated by fluorine's high electronegativity.[1]

Q3: Is the methoxy group stable?

A3: The O-methyl group is generally robust, but it can be cleaved under specific, harsh conditions. Strong Lewis acids (like BBr₃) or strong proton acids (like HBr) at elevated temperatures can cause demethylation to yield methyl 3-fluoro-4-hydroxybenzoate. Certain enzymatic systems are also known to specifically target and cleave aryl methyl ethers.[2][3]

Q4: How should I store this compound to ensure long-term stability?

A4: The compound should be stored in a cool, dry, dark place in a tightly sealed container. It is sensitive to moisture, which can lead to slow hydrolysis over time.[4] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation, although this is a less common pathway.

Troubleshooting Guide: Identifying Degradation Pathways

This section provides a systematic approach to identifying the cause of unexpected reaction outcomes.

Problem 1: Formation of a Carboxylic Acid Impurity (Ester Hydrolysis)
  • Symptoms:

    • Appearance of a new, more polar spot/peak in chromatography (TLC/HPLC).

    • The mass spectrum shows a peak corresponding to the loss of 14 Da (CH₂) from the parent molecule (M-14), representing the mass of the free acid (C₈H₇FO₃, MW: 170.14) compared to the ester (C₉H₉FO₃, MW: 184.16).

    • Difficulty extracting the product from a basic aqueous layer during workup.

  • Causality: The ester carbonyl is electrophilic and susceptible to attack by nucleophiles. Under basic conditions (saponification), a hydroxide ion attacks the carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to expel the methoxide ion.[5] Under acidic conditions, the carbonyl oxygen is protonated, making it more electrophilic and susceptible to attack by water.

  • Recommended Actions:

    • Confirmation: Use LC-MS to confirm the mass of the impurity. If a standard is available, co-injection in HPLC will provide definitive proof.

    • Prevention during Reaction: If the reaction chemistry allows, use anhydrous solvents and reagents. If a base is required, consider non-nucleophilic bases (e.g., DBU, DIPEA) in an aprotic solvent.

    • Prevention during Workup: Minimize contact time with aqueous acid or base. Use a milder acid (e.g., saturated ammonium chloride) for neutralization instead of strong acids like HCl. Ensure all extractions are performed promptly and at cool temperatures.

Problem 2: Displacement of Fluorine (Nucleophilic Aromatic Substitution - SNAr)
  • Symptoms:

    • Mass spectrum shows a new peak corresponding to [M - 19 (F) + Mass of Nucleophile].

    • ¹⁹F NMR shows the disappearance of the starting material signal.

    • Observed when using strong nucleophiles like alkoxides, amines, or thiols, especially at elevated temperatures.

  • Causality: The electron-withdrawing ester group polarizes the aromatic ring, creating a partial positive charge (δ+) at the carbon atoms ortho and para to it. A strong nucleophile attacks the carbon bearing the fluorine atom (C-3), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6] Aromaticity is restored upon the expulsion of the fluoride ion. The reaction is generally faster than substitution of other halogens in SNAr.[1][7]

  • Recommended Actions:

    • Confirmation: Characterize the impurity fully using LC-MS, high-resolution mass spectrometry, and NMR to confirm the new structure.

    • Mitigation: If this is an undesired side reaction, reduce the reaction temperature. If possible, use a less nucleophilic reagent or protect the nucleophile to temper its reactivity. Consider using a solvent that does not favor SNAr reactions (e.g., switching from a polar aprotic solvent like DMF to a less polar one like toluene, if compatible with the desired reaction).

Problem 3: Cleavage of the Methoxy Group (O-Demethylation)
  • Symptoms:

    • Mass spectrum shows a peak corresponding to the loss of 14 Da (CH₂), but the product is phenolic (M-14). The resulting product, methyl 3-fluoro-4-hydroxybenzoate, has the same mass as the hydrolyzed acid but different polarity and reactivity.

    • The product gives a positive color test with FeCl₃ (indicating a phenol).

    • ¹H NMR shows the disappearance of the O-methyl singlet (around 3.9 ppm) and the appearance of a broad phenolic -OH peak.

  • Causality: This is typically a deliberate transformation rather than accidental degradation, but it can occur with certain reagents. Strong Lewis acids coordinate to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the counter-ion.

  • Recommended Actions:

    • Confirmation: Differentiate from the carboxylic acid by derivatization (e.g., esterification of the acid) or by its characteristic phenolic reactivity. An IR spectrum will show a broad O-H stretch.

    • Prevention: Avoid using strong Lewis acidic reagents (e.g., AlCl₃, BBr₃) or harsh protonic acids (HBr, HI) if demethylation is not desired.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation mechanisms.

G cluster_hydrolysis Ester Hydrolysis cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_demethyl O-Demethylation start_h This compound prod_h 3-fluoro-4-methoxybenzoic Acid start_h->prod_h H₃O⁺ or OH⁻ (Acid/Base Catalysis) start_s This compound prod_s Methyl 3-(Nu)-4-methoxybenzoate start_s->prod_s Strong Nucleophile (Nu⁻) (e.g., RO⁻, R₂N⁻) start_d This compound prod_d Methyl 3-fluoro-4-hydroxybenzoate start_d->prod_d Strong Lewis Acid (e.g., BBr₃) or HBr/HI G cluster_170 Potential M-14 Products start Unexpected Peak Observed in HPLC lcms Run LC-MS Analysis start->lcms check_mass Mass Match a Predicted Degradant? lcms->check_mass mass_170 Mass = 170.14 Da (Loss of 14 Da) check_mass->mass_170 Yes mass_snar Mass = [M-19+Nu] Da check_mass->mass_snar Yes no_match No Obvious Match check_mass->no_match No acid Hypothesis: Carboxylic Acid mass_170->acid phenol Hypothesis: Phenol mass_170->phenol snar_confirm Hypothesis: SNAr Product. Characterize via NMR. mass_snar->snar_confirm unknown Unknown Impurity. Isolate and Characterize (Prep-HPLC, NMR) no_match->unknown acid_confirm Confirm via Co-injection or Derivatization acid->acid_confirm phenol->acid_confirm

Caption: A decision-making workflow for identifying unknown impurities.

Data Summary

The following table summarizes the key degradation products and their identifying characteristics.

Degradation PathwayPrimary ProductStructureMolecular Weight ( g/mol )Key Analytical Signature
Ester Hydrolysis 3-fluoro-4-methoxybenzoic acidC₈H₇FO₃170.14M-14 peak in MS; highly polar
O-Demethylation Methyl 3-fluoro-4-hydroxybenzoateC₈H₇FO₃170.14M-14 peak in MS; phenolic properties
SNAr Methyl 3-(Nu)-4-methoxybenzoateVaries[M-19+Nu]Mass shift corresponding to Nu

References

  • Bernhardt, F. H., Pachowsky, H., & Staudinger, H. (1975). A 4-methoxybenzoate O-demethylase from Pseudomonas putida. A new type of monooxygenase system. PubMed.
  • Kim, D., et al. (2021). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. ResearchGate.
  • Wang, C., et al. (2021). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Environmental Science.
  • Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI.
  • Vargas, C., et al. (2000). Anaerobic degradation of fluorinated aromatic compounds. ResearchGate.
  • Wikipedia. (n.d.). 4-methoxybenzoate monooxygenase (O-demethylating).
  • Liu, J. (2008). Environmental fate of fluorotelomer alcohols and esters in soils. Purdue e-Pubs.
  • Häggblom, M. M., et al. (2000). Anaerobic degradation of fluorinated aromatic compounds. PubMed.
  • Jin, B., et al. (2023). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. PMC - NIH.
  • ChemBK. (n.d.). 3-fluoro-4-methoxy-2-methylbenzoate.
  • Key, B. D., et al. (1997). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate.
  • PubChem. (n.d.). 3-Fluoro-4-methoxybenzoic acid.
  • Zhang, T., et al. (2018). Early-Stage Photodegradation of Aromatic Poly(urethane-Urea) Elastomers. Amanote Research.
  • Ren, Y., et al. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI.
  • Thimmaiah, M. S., & Beera, S. (2018). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate.
  • Khan, M. N. (2007). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate.
  • Acar, Ç., & Acar, E. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Feutrill, G. I., & Mirrington, R. N. (1972). Demethylation of Methyl Aryl Ethers. ResearchGate.
  • Das, A. K., & Das, M. (1993). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
  • The Organic Chemistry Tutor. (2020). Nucleophilic Aromatic Substitution. YouTube.
  • Wang, L. H., & Lee, Y. D. (2000). Thermal decomposition kinetics of thermotropic poly(oxybenzoate‐co‐trimethylene terephthalate). Semantic Scholar.
  • Madorsky, S. L. (1961). Thermal Degradation Studies of Polymers at High Temperatures. ResearchGate.

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 3-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of Methyl 3-fluoro-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to pilot and industrial-scale production. Our focus is on providing practical, in-depth troubleshooting advice and frequently asked questions to ensure a robust, safe, and efficient synthesis process.

The industrial synthesis of this compound typically involves a two-stage process: the synthesis of the key intermediate, 3-fluoro-4-methoxybenzoic acid, followed by its esterification. This guide is structured to address challenges in both stages, recognizing that the purity and yield of the final product are critically dependent on the successful execution of each step.

Part 1: Synthesis of 3-Fluoro-4-methoxybenzoic Acid

The introduction of the fluorine atom onto the aromatic ring is often the most challenging step in the synthesis. Two common routes for preparing 3-fluoro-4-methoxybenzoic acid on a larger scale are the Balz-Schiemann reaction and nucleophilic aromatic substitution (SNAr).

Troubleshooting Guide: Synthesis of 3-Fluoro-4-methoxybenzoic Acid
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield in Balz-Schiemann Reaction Incomplete diazotization of the starting aniline (3-amino-4-methoxybenzoic acid).Thermal decomposition of the diazonium salt intermediate is not efficient.Formation of side products due to the presence of water or other nucleophiles.Optimize Diazotization: Ensure the complete dissolution of the aniline starting material before adding the diazotizing agent (e.g., sodium nitrite). Maintain a low temperature (0-5 °C) to prevent premature decomposition of the diazonium salt. Use a slight excess of the diazotizing agent and monitor for the absence of the starting aniline by TLC or HPLC.Improve Thermal Decomposition: For solid-phase decomposition, ensure the diazonium tetrafluoroborate salt is completely dry. For solution-phase decomposition, choose a high-boiling, inert solvent to ensure a consistent and sufficiently high temperature for efficient decomposition.[1]Minimize Side Reactions: Use anhydrous conditions for the formation and decomposition of the diazonium salt. The presence of water can lead to the formation of phenolic by-products.
Runaway Reaction during Balz-Schiemann Decomposition The thermal decomposition of diazonium salts is highly exothermic and can be difficult to control on a large scale.Consider Continuous Flow Chemistry: Continuous flow reactors offer significant safety advantages for handling hazardous intermediates like diazonium salts by minimizing the reaction volume at any given time. This allows for better temperature control and reduces the risk of a runaway reaction.[2]
Incomplete Reaction in Nucleophilic Aromatic Substitution (SNAr) The leaving group (e.g., a nitro or chloro group) is not sufficiently activated.The fluoride source is not reactive enough or is insoluble in the reaction medium.Presence of water deactivates the fluoride source.Enhance Leaving Group Activation: Ensure the starting material has a strongly electron-withdrawing group positioned ortho or para to the leaving group.Select an Appropriate Fluoride Source: While potassium fluoride is cost-effective, its low solubility can be problematic. The use of phase-transfer catalysts or spray-dried KF can improve reactivity. Anhydrous tetraalkylammonium fluorides are more reactive but also more expensive.[3]Maintain Anhydrous Conditions: Rigorously dry all solvents and reagents. Water can hydrate the fluoride ions, reducing their nucleophilicity.
Formation of Impurities Phenolic Impurities: From the reaction of the diazonium salt with water in the Balz-Schiemann reaction.De-fluorinated Impurities: Can occur under harsh reaction conditions.Positional Isomers: May arise if the starting material is not regiochemically pure.Control Reaction Conditions: Strict temperature control and anhydrous conditions are crucial.Purification: Recrystallization or column chromatography may be necessary. For large-scale production, optimizing the reaction to minimize impurities is more cost-effective than extensive purification. Consider a final distillation of the ester product if feasible.
Frequently Asked Questions (FAQs): Synthesis of 3-Fluoro-4-methoxybenzoic Acid

Q1: What are the primary safety concerns when performing a Balz-Schiemann reaction at scale?

A1: The primary safety concern is the handling of aryldiazonium salts, which can be explosive when isolated in a dry state. The thermal decomposition step is also highly exothermic and can lead to a runaway reaction if not properly controlled. It is highly recommended to use a continuous flow setup for large-scale Balz-Schiemann reactions to mitigate these risks.

Q2: How can I monitor the progress of the diazotization and decomposition steps in the Balz-Schiemann reaction?

A2: Diazotization can be monitored by testing for the presence of nitrous acid using starch-iodide paper. The disappearance of the starting aniline can be tracked by TLC or HPLC. The decomposition of the diazonium salt can be monitored by observing the cessation of nitrogen gas evolution. Quantitative analysis of the product formation should be done using HPLC or GC.

Q3: In an SNAr reaction for fluorination, what are the best practices for handling anhydrous fluoride sources?

A3: Anhydrous fluoride sources, such as spray-dried potassium fluoride or tetraalkylammonium fluorides, are hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon). All solvents and glassware must be thoroughly dried. The presence of even trace amounts of water can significantly reduce the yield of the fluorination reaction.

Q4: What are the key differences in scalability between the Balz-Schiemann and SNAr routes?

A4: The Balz-Schiemann reaction, while versatile, presents significant safety challenges on a large scale due to the instability of the diazonium intermediate. Continuous flow technology can address these safety concerns. The SNAr reaction is generally considered more amenable to traditional batch processing at scale, provided a suitable activated starting material is available. However, the cost of fluoride sources and the need for harsh reaction conditions (high temperatures, polar aprotic solvents) can be drawbacks.

Experimental Workflow: Balz-Schiemann Reaction in Continuous Flow

Balz-Schiemann Continuous Flow Balz-Schiemann Reaction in Continuous Flow cluster_0 Reagent Preparation cluster_1 Diazotization cluster_2 Decomposition cluster_3 Work-up reagent1 3-Amino-4-methoxybenzoic Acid in Aqueous HBF4 pump1 Pump 1 reagent1->pump1 reagent2 Aqueous Sodium Nitrite pump2 Pump 2 reagent2->pump2 t_mixer T-Mixer pump1->t_mixer pump2->t_mixer reactor1 Coiled Reactor 1 (0-5 °C) t_mixer->reactor1 Formation of Diazonium Salt reactor2 Coiled Reactor 2 (Heated, e.g., 100-120 °C) reactor1->reactor2 Thermal Decomposition gas_separator Gas-Liquid Separator reactor2->gas_separator n2_vent N2 Vent gas_separator->n2_vent Nitrogen Gas collection Product Collection (Aqueous Mixture) gas_separator->collection Crude Product Solution extraction Extraction with Organic Solvent collection->extraction purification Purification (e.g., Crystallization) extraction->purification final_product 3-Fluoro-4-methoxybenzoic Acid purification->final_product

Caption: Continuous flow synthesis of 3-fluoro-4-methoxybenzoic acid.

Part 2: Esterification of 3-Fluoro-4-methoxybenzoic Acid

The final step in the synthesis is the esterification of 3-fluoro-4-methoxybenzoic acid with methanol to yield this compound. While generally a straightforward reaction, challenges can arise during scale-up related to reaction kinetics, purification, and solvent removal.

Troubleshooting Guide: Esterification
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Incomplete Esterification Insufficient catalyst (e.g., sulfuric acid, thionyl chloride).Equilibrium not driven to the product side.Reaction time is too short or temperature is too low.Catalyst Loading: Ensure adequate loading of the acid catalyst. For large-scale reactions, using a solid-supported acid catalyst can simplify work-up.Driving the Equilibrium: Use an excess of methanol. If feasible, remove the water formed during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent.Optimize Reaction Conditions: Increase the reaction temperature (refluxing methanol) and/or extend the reaction time. Monitor the reaction progress by HPLC or GC to determine the optimal endpoint.
Product Purity Issues Presence of unreacted 3-fluoro-4-methoxybenzoic acid.Formation of by-products from side reactions (e.g., etherification if using higher alcohols or more forcing conditions).Contamination from the previous step.Improve Reaction Completion: See "Incomplete Esterification" above.Purification: The crude product can be purified by washing with an aqueous basic solution (e.g., sodium bicarbonate) to remove unreacted acid, followed by a water wash and drying. For high purity requirements, recrystallization or vacuum distillation may be necessary.
Difficulties with Work-up and Isolation Emulsion formation during aqueous washes.Product is an oil and difficult to handle.Large volumes of solvent to remove.Breaking Emulsions: Add brine to the aqueous layer to increase its ionic strength. Allow the mixture to stand for a longer period.Product Isolation: If the product is an oil, ensure complete removal of the solvent. If it is a low-melting solid, it may be isolated by cooling the concentrated solution.Solvent Removal: Use a rotary evaporator for lab scale. For pilot and industrial scale, a stirred-tank reactor with a jacket for heating and a vacuum system is used for solvent distillation.
Frequently Asked questions (FAQs): Esterification

Q1: What are the most common and scalable methods for the esterification of 3-fluoro-4-methoxybenzoic acid?

A1: Fischer-Speier esterification, using an excess of methanol and a catalytic amount of a strong acid like sulfuric acid, is a common and cost-effective method for large-scale production.[4] Another option is to first convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride, followed by reaction with methanol.[5] The choice depends on the desired reaction conditions and the tolerance of other functional groups.

Q2: How can I minimize the amount of unreacted carboxylic acid in the final product?

A2: To drive the esterification to completion, use a significant excess of methanol, which also serves as the solvent. Ensure efficient mixing and a sufficient reaction time at reflux temperature. Monitoring the reaction by HPLC until the starting material is consumed to an acceptable level is crucial.

Q3: What are the safety considerations for using thionyl chloride for large-scale acyl chloride formation?

A3: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It also decomposes upon heating to produce toxic gases (sulfur dioxide and hydrogen chloride). All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment must be worn. The addition of thionyl chloride should be done carefully to control the exotherm and gas evolution. A scrubber system should be in place to neutralize the off-gases.

Q4: Are there greener alternatives to traditional acid catalysis for esterification?

A4: Yes, solid acid catalysts, such as acidic resins (e.g., Amberlyst-15) or zeolites, can be used. These offer the advantage of being easily separable from the reaction mixture by filtration, simplifying the work-up and reducing acidic waste streams. Microwave-assisted esterification has also been shown to be efficient, potentially reducing reaction times and energy consumption.[6][7]

Experimental Workflow: Fischer Esterification

Fischer Esterification Fischer Esterification Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start_mat 3-Fluoro-4-methoxybenzoic Acid reactor Jacketed Reactor start_mat->reactor solvent Methanol (Excess) solvent->reactor catalyst Sulfuric Acid (Catalytic) catalyst->reactor heating Heat to Reflux reactor->heating Charge Reagents monitoring Monitor by HPLC/GC heating->monitoring Maintain Reflux cooling Cool Reaction Mixture monitoring->cooling Reaction Complete quench Quench (e.g., add to water/ice) cooling->quench extraction Extract with Organic Solvent quench->extraction wash Wash with NaHCO3(aq) and Brine extraction->wash drying Dry over Na2SO4 wash->drying concentration Solvent Removal (Vacuum Distillation) drying->concentration final_product This compound concentration->final_product

Caption: Batch process for the Fischer esterification of 3-fluoro-4-methoxybenzoic acid.

References

  • Sigma-Aldrich.
  • Fisher Scientific.
  • 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - ChemicalBook.
  • SAFETY D
  • ChemScene.
  • Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. MDPI. (2022).
  • 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3. Ossila.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. (2023).
  • The Synthesis of Methyl 4-Methoxybenzoate: A Look
  • Strategies for Nucleophilic C(sp3)–(Radio)
  • What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?. Guidechem.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzo
  • Methyl 3-fluoro-4-methoxybenzo
  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. (2021).
  • Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry (RSC Publishing).
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln.
  • METHYL 3-FLUORO-4-METHOXYBENZO
  • Methyl 3-fluoro-4-nitrobenzo
  • Esterification of benzoic acid in a continuous flow microwave reactor.
  • The Journal of Organic Chemistry Ahead of Print.

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Methyl 3-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

This guide provides an in-depth comparison of orthogonal analytical methods for the comprehensive characterization of Methyl 3-fluoro-4-methoxybenzoate (CAS No: 369-30-2), a key building block in pharmaceutical and materials science research.[1] The structural identity, purity, and physicochemical properties of this compound are critical parameters that dictate its suitability for downstream applications. We will explore the causality behind experimental choices and present self-validating protocols to ensure robust and reliable characterization.

The molecular structure of this compound, with a molecular formula of C₉H₉FO₃ and a molar mass of approximately 184.16 g/mol , necessitates a multi-technique approach for unambiguous confirmation.[2][3]

The Orthogonal Analytical Workflow: A Strategy for Certainty

Relying on a single analytical technique is insufficient for complete characterization. We employ an orthogonal strategy, where each method provides distinct, complementary information. This approach ensures that the weaknesses of one technique are covered by the strengths of another, leading to a holistic and trustworthy assessment of the material's quality.

Analytical_Workflow cluster_Purity Purity & Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (MS) FTIR FTIR Spectroscopy HPLC HPLC-UV/PDA Sample This compound (Test Sample) Sample->NMR Structure Elucidation Sample->MS Molecular Weight Confirmation Sample->FTIR Functional Group Identification Sample->HPLC Quantitative Purity

Caption: Orthogonal workflow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is unparalleled for elucidating the precise atomic arrangement of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides definitive structural proof.

Expertise & Rationale

The molecule's structure features an aromatic ring with three distinct protons, a methoxy group, and a methyl ester group. The key diagnostic feature is the fluorine substituent, which induces characteristic splitting patterns in both the ¹H and ¹³C spectra through-bond J-coupling. Observing these couplings is essential for confirming the regiochemistry.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate several hundred to a few thousand scans due to the low natural abundance of ¹³C.

Predicted Data Interpretation
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale for Prediction
-OCH₃ (methoxy)~3.9 ppm (singlet, 3H)~56 ppmTypical chemical shift for an aromatic methoxy group.
-COOCH₃ (ester)~3.9 ppm (singlet, 3H)~52 ppmTypical chemical shift for a methyl ester.
Aromatic H~6.9 ppm (doublet, 1H)~112 ppm (d, J≈20 Hz)Proton ortho to the methoxy group, shows coupling to fluorine.
Aromatic H~7.6 ppm (doublet, 1H)~118 ppm (d, J≈5 Hz)Proton ortho to the ester group, shows smaller coupling to fluorine.
Aromatic H~7.7 ppm (doublet, 1H)~125 ppmProton ortho to both fluorine and the ester group.
C-F (Aromatic)N/A~155 ppm (d, J≈250 Hz)Large one-bond C-F coupling is characteristic.
C-OCH₃ (Aromatic)N/A~148 ppmAromatic carbon attached to the methoxy group.
C-COOCH₃ (Aromatic)N/A~123 ppmAromatic carbon attached to the ester group.
C=O (Ester)N/A~165 ppmTypical chemical shift for an ester carbonyl.

Note: Predicted values are based on spectral data from analogous compounds such as 3-fluoro-4-methylbenzoic acid and methyl 3-fluorobenzoate.[4][5] The presence of fluorine-carbon couplings (indicated by 'd' for doublet and J-coupling values) is a critical validation point.

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary check of its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Expertise & Rationale

Electron Ionization (EI) is a robust method for volatile, thermally stable compounds like this ester, providing a clear molecular ion (M⁺) peak and a reproducible fragmentation pattern that serves as a molecular fingerprint. Electrospray Ionization (ESI) is a softer alternative, often used with LC-MS, which would show the protonated molecule [M+H]⁺.

Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injection: Inject 1 µL of the sample solution with a split ratio of 50:1.

    • Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

  • MS Detection (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Expected Results and Fragmentation
  • Molecular Ion (M⁺): A clear peak at m/z 184 , corresponding to the molecular weight of C₉H₉FO₃.[2][3]

  • Key Fragments:

    • m/z 153: Loss of the methoxy group (-OCH₃, 31 Da). This is a very common fragmentation pathway for methyl esters.

    • m/z 125: Subsequent loss of carbon monoxide (-CO, 28 Da) from the m/z 153 fragment.

MS_Fragmentation Parent [C₉H₉FO₃]⁺˙ m/z = 184 Frag1 [C₈H₆FO₂]⁺ m/z = 153 Parent->Frag1 - •OCH₃ Frag2 [C₇H₆FO]⁺ m/z = 125 Frag1->Frag2 - CO

Caption: Predicted EI-MS fragmentation pathway.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the definitive method for quantifying the purity of the compound and detecting any process-related impurities or degradation products.

Expertise & Rationale

A reversed-phase (RP-HPLC) method is ideal for this moderately polar molecule. A C18 stationary phase provides sufficient hydrophobic interaction for good retention and separation from potential impurities. UV detection is highly effective due to the aromatic ring (a strong chromophore). A gradient elution is chosen to ensure that both more polar and less polar impurities are effectively eluted and resolved within a reasonable runtime. This approach is standard for purity analysis of pharmaceutical intermediates.[6]

Experimental Protocol: Reversed-Phase HPLC
  • Equipment: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 40% B

      • 18.1-25 min: 40% B (re-equilibration)

  • Sample Preparation:

    • Standard/Sample Solution: Accurately weigh ~10 mg of the compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL solution.

  • System Suitability: Before analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%.[6]

Data Interpretation
  • Purity Calculation: The purity is calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Expected Result: A high-purity sample (>98%) will show a single major peak with a stable retention time. Any other peaks represent impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR provides rapid confirmation of the key functional groups present in the molecule, acting as a quick identity and quality check.

Expertise & Rationale

The FTIR spectrum will be dominated by absorbances from the ester carbonyl (C=O), the C-O bonds of the ester and ether, the aromatic C=C bonds, and the C-F bond. The position of the C=O stretch is particularly diagnostic for an aromatic ester.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over the range of 4000-600 cm⁻¹.

    • Co-add at least 32 scans to achieve a good signal-to-noise ratio.

Expected Characteristic Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000C-H StretchAromatic
2960-2850C-H StretchAliphatic (-OCH₃)
1725-1710 C=O Stretch Aromatic Ester (Key Peak)
1610-1580C=C StretchAromatic Ring
1280-1250C-O StretchAryl-O (Ether & Ester)
1250-1150 C-F Stretch Aryl-F (Key Peak)

Note: Data is based on typical infrared absorption frequencies for these functional groups.[7][8]

Summary and Conclusion

The robust characterization of this compound is achieved not by a single "best" method, but by the intelligent integration of multiple, orthogonal techniques. NMR spectroscopy provides the definitive structural map, Mass Spectrometry confirms the molecular formula, HPLC delivers quantitative purity data, and FTIR offers rapid verification of functional groups. Together, these methods provide a self-validating system, ensuring that researchers and drug development professionals can proceed with confidence in the quality and identity of their starting material.

References

  • ChemBK. (n.d.). 3-fluoro-4-methoxy-2-methylbenzoate.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • PubChem. (n.d.). Methyl 3-fluoro-4-nitrobenzoate.
  • SIELC Technologies. (2018). Methyl 4-methoxybenzoate.
  • PubChem. (n.d.). Methyl 3-methoxybenzoate.
  • SpectraBase. (n.d.). Methyl 3-Fluoro-4-methylbenzoate - Optional[FTIR] - Spectrum.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
  • Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639).
  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate.
  • NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate.
  • PubMed. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate.
  • PubChem. (n.d.). Methyl anisate.

Sources

A Senior Application Scientist's Guide to the GC-MS Analysis of Methyl 3-fluoro-4-methoxybenzoate: A Comparative Analysis with HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of two robust analytical methodologies for the quantification and identification of Methyl 3-fluoro-4-methoxybenzoate, a key intermediate in pharmaceutical synthesis.[1] As researchers, scientists, and drug development professionals, the selection of an appropriate analytical technique is paramount for ensuring the purity, stability, and quality of active pharmaceutical ingredients (APIs) and their precursors. Herein, we delve into a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method, explaining the rationale behind each parameter, and compare it with a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This guide is structured to provide not just a protocol, but a logical framework for methodological selection based on experimental data and established scientific principles.

Introduction to this compound and its Analytical Importance

This compound (MFMB) is an aromatic ester with the chemical formula C₉H₉FO₃ and a molecular weight of 184.16 g/mol .[2][3] Its structure, featuring a fluorinated and methoxylated benzene ring, makes it a valuable building block in medicinal chemistry. The purity of such intermediates is critical as impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product. Therefore, sensitive and specific analytical methods are required for its characterization and quality control.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high chromatographic resolution and definitive identification based on mass-to-charge ratio.[4][5] HPLC-UV, on the other hand, is a versatile and widely used technique in the pharmaceutical industry for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[6][7] The choice between these two "gold-standard" techniques depends on the specific analytical challenge, including the nature of the sample matrix, required sensitivity, and the need for structural confirmation.

Primary Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of MFMB, a volatile aromatic ester, GC-MS stands out as a highly suitable technique.[8] Its ability to separate volatile impurities and provide structural information via mass spectrometry makes it an excellent choice for both purity assessment and identification of unknown related substances.

GC-MS Method Rationale and Protocol

The following protocol is designed to be a self-validating system, where the logic behind each step ensures robust and reliable results.

1. Sample Preparation:

The goal of sample preparation is to introduce a clean, homogenous sample into the GC-MS system in a suitable volatile solvent.[4][9][10]

  • Protocol:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable volatile organic solvent such as Dichloromethane or Ethyl Acetate in a volumetric flask. This creates a stock solution of approximately 1 mg/mL.

    • From the stock solution, prepare a working solution of approximately 10 µg/mL by further dilution in the same solvent.[9]

    • Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.[10]

  • Causality:

    • Solvent Choice: Dichloromethane or Ethyl Acetate are chosen for their volatility and ability to dissolve the aromatic ester analyte without reacting with it. Water and other non-volatile solvents must be avoided as they are incompatible with most GC columns and can damage the system.[4][9]

    • Concentration: A concentration of 10 µg/mL is selected to ensure that a 1 µL injection delivers an appropriate amount of analyte (around 10 ng) to the column, preventing detector saturation while providing a strong signal.[9]

    • Filtration: This step is crucial to protect the injector and column from particulate matter, ensuring method robustness and longevity of the instrument components.[10]

2. GC-MS Instrumental Parameters:

The parameters are optimized for the separation of MFMB from potential impurities and to achieve good peak shape and sensitivity.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentHigh-performance gas chromatograph for reproducible results.
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column is chosen due to the aromatic nature of the analyte. This type of column separates compounds primarily based on their boiling points and is robust for general-purpose analysis.[9]
Injector Split/SplitlessAllows for flexibility in sample concentration.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte and solvent without thermal degradation.
Injection Mode Split (10:1)A split injection is used to prevent column overloading with the relatively concentrated sample, ensuring sharp peaks. The ratio can be adjusted for trace analysis.
Injection Volume 1 µLStandard volume for reproducible injections.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas with good efficiency. A constant flow ensures reproducible retention times.
Oven Temperature Program Initial: 100 °C, hold for 1 min. Ramp: 15 °C/min to 280 °C. Hold: 5 minThe initial temperature is below the boiling point of the solvent to allow for proper focusing at the head of the column. The ramp rate is chosen to ensure good separation of potential impurities from the main analyte peak. The final hold ensures that any less volatile compounds are eluted from the column.
MS System Agilent 5977B MSD or equivalentA sensitive and reliable mass selective detector.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that provides reproducible fragmentation patterns, which can be compared to library spectra for identification.
Source Temperature 230 °COptimized for efficient ionization and to prevent contamination.
Quadrupole Temperature 150 °CEnsures stable mass analysis.
Acquisition Mode Full Scan (m/z 40-400)Allows for the detection of a wide range of potential impurities and provides full mass spectra for identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity.
Expected Mass Spectrum of this compound

The mass spectrum of MFMB under EI conditions is expected to show a prominent molecular ion (M⁺) at m/z 184, consistent with its molecular weight.[2] The aromatic moiety will stabilize the molecular ion.[11] Fragmentation patterns will be influenced by the functional groups present:

  • Loss of the methoxy group (-OCH₃): A peak at m/z 153.

  • Loss of the methyl ester group (-COOCH₃): A peak at m/z 125.

  • The presence of fluorine, a halogen, will also influence the fragmentation, though its isotopic pattern is not as distinctive as chlorine or bromine.[11][12]

Comparative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a powerful alternative for the analysis of MFMB, particularly in a quality control setting where high throughput and precise quantification are required.

HPLC-UV Method Rationale and Protocol

1. Sample and Mobile Phase Preparation:

  • Protocol:

    • Prepare the sample as described for the GC-MS method, but use a solvent compatible with the HPLC mobile phase, such as a mixture of Acetonitrile and water.

    • The mobile phase should be prepared using HPLC-grade solvents, filtered through a 0.45 µm membrane filter, and degassed prior to use.

  • Causality:

    • Solvent Choice: The sample solvent should be miscible with the mobile phase to ensure good peak shape.

    • Mobile Phase Preparation: Filtering and degassing the mobile phase are critical for preventing blockages and ensuring a stable baseline, which is essential for accurate quantification.

2. HPLC-UV Instrumental Parameters:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system for routine analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA C18 column is a good starting point for the separation of moderately polar compounds like MFMB.
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40 v/v)A simple isocratic method is often sufficient for purity analysis and offers good reproducibility. The ratio can be optimized to achieve the desired retention time and separation from impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for HPLC analysis.
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)A DAD is preferred as it provides spectral information, which can aid in peak identification and purity assessment.
Detection Wavelength ~254 nm (or λmax of MFMB)The wavelength should be set at the maximum absorbance of the analyte for the best sensitivity. A UV scan of a standard solution should be performed to determine the λmax.

Performance Comparison: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC-UV will depend on the specific analytical needs. The following table provides a comparative summary of their expected performance for the analysis of MFMB.

FeatureGC-MSHPLC-UV
Specificity Very High (based on retention time and mass spectrum)Moderate to High (based on retention time and UV spectrum)
Sensitivity (LOD/LOQ) High (pg to low ng range)Moderate (low to mid ng range)
Quantitative Linearity Good (typically 2-3 orders of magnitude)Excellent (typically 3-4 orders of magnitude)
Precision (%RSD) < 5%< 2%
Sample Throughput Lower (longer run times)Higher (shorter run times)
Compound Volatility RequiredNot required
Structural Information Definitive (from mass spectrum)Limited (from UV spectrum)
Robustness GoodExcellent

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the GC-MS method and a decision tree for selecting the appropriate analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in Dichloromethane (10 mL) weigh->dissolve dilute Dilute to 10 µg/mL dissolve->dilute filter Filter (0.22 µm PTFE) dilute->filter inject Inject 1 µL into GC filter->inject separate Separate on DB-5ms Column inject->separate ionize Ionize (EI, 70 eV) separate->ionize detect Detect (m/z 40-400) ionize->detect integrate Integrate Chromatogram detect->integrate identify Identify by Mass Spectrum integrate->identify quantify Quantify using Calibration Curve integrate->quantify

Caption: Experimental workflow for the GC-MS analysis of this compound.

Method_Selection cluster_goals cluster_methods start Analytical Goal? goal1 Identify Unknown Impurities start->goal1 Structural Info Needed? goal2 Routine QC / Purity Assay start->goal2 High Throughput Needed? gcms Choose GC-MS goal1->gcms Yes hplc Choose HPLC-UV goal2->hplc Yes

Caption: Decision tree for selecting between GC-MS and HPLC-UV for MFMB analysis.

Conclusion and Recommendations

Both GC-MS and HPLC-UV are suitable methods for the analysis of this compound.

  • GC-MS is the recommended method for:

    • Impurity identification: The mass spectral data provides definitive structural information, which is invaluable for identifying unknown impurities or degradation products.

    • High sensitivity: For trace-level analysis, GC-MS, especially in SIM mode, offers excellent sensitivity.

  • HPLC-UV is the recommended method for:

    • Routine quality control: Its high precision, robustness, and faster sample throughput make it ideal for routine purity assays in a manufacturing environment.[6]

    • Analysis of non-volatile matrices: If MFMB is formulated in a non-volatile matrix, HPLC would be the method of choice.

Ultimately, the selection of the analytical method should be guided by the specific requirements of the analysis, as outlined in the decision tree above. For comprehensive characterization, employing both techniques can be highly beneficial, with HPLC-UV for accurate quantification and GC-MS for unequivocal identification. Method validation should be performed in accordance with ICH guidelines to ensure the reliability of the results for their intended purpose.[5][6][13]

References

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development. [Link]
  • Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. [Link]
  • Common Sample Preparation Techniques for GC-MS Analysis. Morningside Analytics. [Link]
  • Sample prepar
  • A Review on GC-MS and Method Development and Valid
  • A review on GC-MS and method development and validation | Request PDF.
  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]
  • Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. [Link]
  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds | Analytical Chemistry.
  • Organic Compounds Containing Halogen
  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More.
  • Mass spectrometry of halogen-containing organic compounds.
  • Fragrance compound - Wikipedia. Wikipedia. [Link]
  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
  • Chromatogram by gas chromatography (GC)-FID of the methyl esters of fatty acids in a coffee sample. Peaks.
  • Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. SciELO. [Link]
  • Mass Spectrometry. MSU chemistry. [Link]
  • Methyl 3-fluoro-4-methoxybenzo
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967. PubChem. [Link]
  • Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639).
  • Methyl 4-fluoro-3-methoxybenzo
  • Analysis of toxic substances by gas chromatography/multiphoton ionization/time-of- flight mass spectrometry.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzo

Sources

A Comparative Guide to the Synthetic Routes of Methyl 3-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-fluoro-4-methoxybenzoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its utility stems from the presence of a fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability of the final active ingredient. This guide provides a comparative analysis of the three primary synthetic routes to this valuable compound, offering insights into the mechanistic underpinnings, experimental protocols, and the relative merits of each approach to aid researchers in selecting the optimal strategy for their specific needs.

Route 1: Electrophilic Fluorination of Methyl 4-methoxybenzoate

This approach involves the direct fluorination of the readily available starting material, methyl 4-methoxybenzoate. The methoxy group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. Therefore, the reaction is expected to yield a mixture of the desired 3-fluoro product and the 2-fluoro isomer.

Mechanistic Insights

The electrophilic fluorination of aromatic compounds using N-F reagents like Selectfluor™ is believed to proceed via a polar mechanism. The reaction is initiated by the attack of the electron-rich aromatic ring on the electrophilic fluorine atom of the N-F reagent. This forms a Wheland-type intermediate (a sigma complex), which then loses a proton to restore aromaticity, yielding the fluorinated product. Theoretical studies suggest that a single-electron transfer (SET) mechanism may also be operative, depending on the specific substrate and reaction conditions.

G cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_product Product start Methyl 4-methoxybenzoate intermediate Wheland Intermediate (Sigma Complex) start->intermediate Electrophilic Attack reagent Selectfluor™ (Electrophilic F source) reagent->intermediate product This compound intermediate->product -H+

Caption: Electrophilic fluorination of methyl 4-methoxybenzoate.

Experimental Protocol

Materials:

  • Methyl 4-methoxybenzoate

  • Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Anhydrous acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of methyl 4-methoxybenzoate (1.0 eq) in anhydrous acetonitrile, add Selectfluor™ (1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Advantages and Disadvantages
Advantages Disadvantages
Direct conversion from a readily available starting material.Formation of regioisomers (2-fluoro and 3-fluoro) necessitates chromatographic separation, reducing the overall yield of the desired product.
Milder reaction conditions compared to other fluorination methods.Selectfluor™ is a relatively expensive reagent.
Potential for over-fluorination to yield difluorinated byproducts.[1]

Route 2: Fischer Esterification of 3-Fluoro-4-methoxybenzoic Acid

This route begins with 3-fluoro-4-methoxybenzoic acid, which is then converted to its corresponding methyl ester via an acid-catalyzed esterification with methanol. This approach offers excellent regioselectivity as the fluorine atom is already in the desired position.

Mechanistic Insights

The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product start 3-Fluoro-4-methoxybenzoic Acid intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack reagent1 Methanol reagent1->intermediate reagent2 H₂SO₄ (catalyst) reagent2->start Protonation product This compound intermediate->product -H₂O

Caption: Fischer esterification of 3-fluoro-4-methoxybenzoic acid.

Experimental Protocol

Materials:

  • 3-Fluoro-4-methoxybenzoic acid

  • Methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-fluoro-4-methoxybenzoic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.[2][3]

Advantages and Disadvantages
Advantages Disadvantages
High regioselectivity, yielding a single product.The starting material, 3-fluoro-4-methoxybenzoic acid, is more expensive than methyl 4-methoxybenzoate.
The reaction is generally high-yielding.The reaction is an equilibrium process; use of excess methanol and removal of water are necessary to drive the reaction to completion.
The reagents and catalyst are inexpensive and readily available.

Route 3: Balz-Schiemann Reaction of Methyl 3-Amino-4-methoxybenzoate

This classical method for introducing fluorine into an aromatic ring involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.[4] In this case, the starting material would be methyl 3-amino-4-methoxybenzoate.

Mechanistic Insights

The Balz-Schiemann reaction proceeds in two main stages. First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is then treated with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt, which often precipitates from the solution. In the second stage, the isolated diazonium tetrafluoroborate is heated, leading to the loss of nitrogen gas and the formation of an aryl cation. This highly reactive intermediate is then trapped by a fluoride ion from the tetrafluoroborate anion to yield the desired aryl fluoride.

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product start Methyl 3-amino-4-methoxybenzoate intermediate1 Diazonium Salt start->intermediate1 Diazotization reagent1 NaNO₂ / HCl reagent1->intermediate1 reagent2 HBF₄ intermediate2 Diazonium Tetrafluoroborate reagent2->intermediate2 intermediate1->intermediate2 intermediate3 Aryl Cation intermediate2->intermediate3 Heat, -N₂ product This compound intermediate3->product + F⁻

Caption: Balz-Schiemann reaction of methyl 3-amino-4-methoxybenzoate.

Experimental Protocol

Materials:

  • Methyl 3-amino-4-methoxybenzoate

  • Hydrochloric acid

  • Sodium nitrite

  • Fluoroboric acid (HBF₄)

  • Diethyl ether

Procedure:

  • Dissolve methyl 3-amino-4-methoxybenzoate (1.0 eq) in a solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C.

  • To the resulting diazonium salt solution, add cold fluoroboric acid (1.1 eq).

  • The diazonium tetrafluoroborate salt will precipitate. Collect the solid by filtration and wash with cold water, ethanol, and then diethyl ether.

  • Dry the salt under vacuum.

  • Gently heat the dry diazonium tetrafluoroborate salt until the evolution of nitrogen gas ceases.

  • The crude product can be purified by distillation or recrystallization.

Advantages and Disadvantages
Advantages Disadvantages
High regioselectivity.Diazonium salts can be explosive, especially when dry, requiring careful handling and specific safety precautions.
Applicable to a wide range of aromatic amines.The reaction often requires harsh conditions and can produce toxic byproducts.
The starting material, methyl 3-amino-4-methoxybenzoate, may require a multi-step synthesis itself.
The yields can be variable depending on the substrate.

Comparative Analysis

Parameter Route 1: Electrophilic Fluorination Route 2: Fischer Esterification Route 3: Balz-Schiemann Reaction
Starting Material Availability Readily available and inexpensive.More expensive and less readily available than the starting material for Route 1.May require a multi-step synthesis.
Regioselectivity Poor; yields a mixture of isomers.Excellent; single product.Excellent; single product.
Yield Moderate for the desired isomer after separation.Generally high.Can be variable.
Reaction Conditions Mild.Moderate (reflux).Can be harsh; requires low temperatures for diazotization and controlled heating for decomposition.
Safety Selectfluor™ is a stable, easy-to-handle reagent.Standard laboratory procedures.High risk ; diazonium salts are potentially explosive.
Scalability Feasible, but purification can be challenging on a large scale.Readily scalable.Challenging and hazardous on a large scale due to the instability of the diazonium salt. Continuous flow processes can mitigate some risks.[5]
Cost-Effectiveness The high cost of Selectfluor™ can be a limiting factor.Reagents are inexpensive, but the starting material is more costly.Reagents are inexpensive, but the safety infrastructure required for large-scale synthesis can be costly.

Conclusion

The choice of synthetic route to this compound is a trade-off between starting material cost, regioselectivity, yield, and safety.

  • Route 1 (Electrophilic Fluorination) is a direct but non-selective method. It is best suited for small-scale synthesis where the separation of isomers is feasible.

  • Route 2 (Fischer Esterification) offers a highly regioselective and high-yielding approach. This is the recommended route for both laboratory and industrial-scale synthesis, provided the starting material is commercially available at an acceptable cost.

  • Route 3 (Balz-Schiemann Reaction) provides excellent regioselectivity but is hampered by significant safety concerns associated with the handling of diazonium salts. This route should only be considered by experienced chemists with appropriate safety measures in place, and it is generally less favorable for large-scale production unless specialized equipment like flow reactors is utilized.

For most applications, the Fischer esterification of 3-fluoro-4-methoxybenzoic acid presents the most practical and efficient strategy for the synthesis of this compound.

References

  • Fischer Esterification Procedure. (n.d.).
  • Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186–1190.
  • A Comparative Guide to Electrophilic Fluorinating Agents: N,N-Difluoromethanamine vs. Selectfluor. (2025). Benchchem.
  • Electrophilic fluorination. (n.d.). In Wikipedia.
  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (n.d.). SciSpace.
  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
  • (PDF) Selectfluor (F-TEDA-BF4) as a Versatile Mediator or Catalyst in Organic Chemistry. (2005). Acta Chimica Slovenica.
  • Balz-Schiemann Reaction: Mechanism, Formula & Uses. (n.d.). Allen.
  • What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde? (n.d.). Guidechem.
  • The Fischer Esterific
  • Lab5 procedure esterific
  • Fischer Esterific
  • (PDF) Fluorination of anisole with 22-1a, d, e. (n.d.).
  • 3-Fluoro-4-methylbenzoic acid(350-28-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2021). ACS Omega.
  • Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. (n.d.).
  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
  • 4-FLUORO-3-METHOXYBENZOIC ACID synthesis. (n.d.). ChemicalBook.
  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (2021). ACS Omega.
  • Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. (n.d.). MDPI.
  • 4 - The Royal Society of Chemistry. (n.d.).
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (n.d.). Journal of Fluorine Chemistry.
  • (PDF) Selectfluor. (2007). Synlett.
  • Ionic Liquid-Assisted Grinding: An Electrophilic Fluorin
  • (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. (2015). Chemical Science Transactions.
  • Supporting Inform
  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)
  • 3-Fluoro-4-methoxybenzoic acid(403-20-3) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Balz-Schiemann Reaction. (n.d.). Organic Chemistry Portal.
  • methyl 4-methoxybenzoate Proton Full Spectrum. (n.d.). Wired Chemist.
  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. (2001). Journal of the American Chemical Society.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Methyl 3-methoxy-4-nitrobenzo
  • Simpler fluorine chemistry. (n.d.). SCI.
  • Balz-Schiemann Reaction. (n.d.).
  • Bench‐Stable Electrophilic Fluorinating Reagents for Highly Selective Mono‐ and Difluorination of Silyl Enol Ethers. (n.d.).
  • Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. (2006). Journal of Fluorine Chemistry.
  • ethyl 4-methylbenzo
  • Fluoroboric Acid Market- Global Industry Analysis and Forecast 2032. (n.d.).

Sources

A Senior Application Scientist's Guide to Alternative Fluorinating Agents for the Synthesis of Fluorobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzoic acid scaffolds is a cornerstone of modern medicinal chemistry and materials science. The resulting fluorobenzoic acids serve as pivotal building blocks for a vast array of pharmaceuticals and agrochemicals, where the fluorine atom imparts unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and altered acidity. Historically, the synthesis of these valuable compounds has been fraught with challenges, often relying on hazardous reagents like anhydrous hydrogen fluoride (HF) or generating stoichiometric amounts of waste. This guide provides an in-depth comparison of modern, alternative fluorinating agents that offer safer and more versatile routes to fluorobenzoic acids, with a focus on electrophilic N-F reagents and advanced deaminative fluorination protocols.

The Shift from Traditional Methods: A Safer, More Selective Future

Traditional methods for synthesizing fluorobenzoic acids, such as the Balz-Schiemann reaction, have been workhorses in the field. However, they often require the isolation of potentially explosive diazonium intermediates and the use of corrosive reagents like HBF₄[1][2]. The drive for greener, safer, and more efficient chemical processes has spurred the development of a new generation of fluorinating agents. This guide will focus on two prominent classes of alternatives: electrophilic N-F reagents and modern deaminative fluorination techniques.

Electrophilic N-F Reagents: A Tale of Two Workhorses

Among the most significant advancements in fluorination chemistry is the development of bench-stable, electrophilic N-F reagents[3][4]. These compounds offer a source of "F⁺" and have revolutionized the synthesis of organofluorine compounds due to their ease of handling and tunable reactivity[5][6]. We will compare two of the most widely used reagents in this class: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).

Reagent Profiles
FeatureSelectfluor® (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)
Structure 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
Reagent Type Cationic N-F reagentNeutral N-F reagent
Appearance Colorless, crystalline solidWhite, crystalline solid
Stability Air and moisture stable[7][8]Stable, non-hygroscopic solid[9]
Solubility Soluble in polar solvents (acetonitrile, DMF, water)[8]Soluble in many organic solvents (THF, DCM, MeCN)[10]
Reactivity Generally considered more reactive[5]Milder, but highly effective[3]
Mechanism of Electrophilic Aromatic Fluorination

The precise mechanism of electrophilic fluorination with N-F reagents is substrate-dependent and can proceed through either a single-electron transfer (SET) pathway or a polar SN2-type mechanism[7][11]. For electron-rich aromatic systems, the reaction often involves the formation of a Wheland-type intermediate.

A Arene (e.g., Benzoic Acid Derivative) C Wheland Intermediate (σ-complex) A->C Attack on 'F⁺' B N-F Reagent (Selectfluor® or NFSI) B->C D Fluorobenzoic Acid C->D -H⁺ E Protonated N-species D->E

Caption: Generalized mechanism for electrophilic aromatic fluorination.

Performance Comparison: Direct C-H Fluorination

Direct C-H fluorination of benzoic acids is a highly sought-after transformation, though it remains challenging. The regioselectivity is governed by the electronic nature of the substituents on the aromatic ring[12].

SubstrateReagentConditionsProduct(s)Yield (%)Reference
Phenylacetic AcidSelectfluor®DMAP, MeCN, RT, 5 minα-fluoro-α-phenylacetic acid99 (NMR)[13]
Phenylacetic AcidSelectfluor®DMAP, Acetone/H₂O, 70°C, 30 minBenzyl fluoride (decarboxylative)65 (NMR)[13]
2-NaphtholNFSIBall milling, 3h1,1-difluoronaphthalen-2(1H)-one51[14]

Note: Direct C-H fluorination of the benzoic acid ring itself is often low-yielding and can result in mixtures of isomers. Decarboxylative fluorination or fluorination of activated precursors is generally more efficient.

Deaminative Fluorination: Modernizing a Classic Transformation

The conversion of an amino group to a fluorine atom via a diazonium salt is a classic strategy for introducing fluorine into an aromatic ring. While the traditional Balz-Schiemann reaction has its drawbacks, modern protocols, including Sandmeyer-type reactions, offer milder conditions and broader applicability[15][16][17].

The Balz-Schiemann and Sandmeyer-Type Reactions

The Balz-Schiemann reaction involves the diazotization of an aminobenzoic acid followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt[1][2]. Modern variations often use in-situ diazotization and alternative fluoride sources, or employ copper catalysts in a Sandmeyer-type process, which can proceed under milder conditions[15][18].

cluster_0 Diazotization cluster_1 Fluorination A Aminobenzoic Acid C Diazonium Salt A->C + NaNO₂, H⁺ B NaNO₂, Acid B->C E Fluorobenzoic Acid C->E - N₂ D Fluoride Source (e.g., HBF₄, Cu(I)/F⁻) D->E

Caption: General workflow for deaminative fluorination.

Performance Data for Deaminative Fluorination

Deaminative fluorination is particularly useful for the synthesis of specific isomers of fluorobenzoic acid, starting from readily available aminobenzoic acids.

SubstrateMethodConditionsProductYield (%)Reference
4-Aminobenzoic acidBalz-Schiemann1) HBF₄, NaNO₂; 2) Heat4-Fluorobenzoic acid~70-80[1][2]
4-NitroanilineCu(I)-mediated SandmeyerAmyl nitrite, CuOTf, KF, MeCN, 120°C, 20 min1-Fluoro-4-nitrobenzene62 (RCY)[15]
3-AminobenzotrifluorideBalz-Schiemann (in ionic liquid)1) HCl, NaNO₂; 2) HBF₄; 3) Heat in [BMIM][BF₄]3-Fluorobenzotrifluoride87[19]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorobenzoic Acid via a Modified Balz-Schiemann Reaction

This protocol is adapted from established procedures for the Balz-Schiemann reaction[1][2].

Materials:

  • 4-Aminobenzoic acid

  • Hydrofluoroboric acid (HBF₄, 48% in water)

  • Sodium nitrite (NaNO₂)

  • Ice

  • Diethyl ether

  • Sand

Procedure:

  • In a suitable flask, dissolve 4-aminobenzoic acid in aqueous hydrofluoroboric acid.

  • Cool the mixture in an ice-salt bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

  • Stir the resulting suspension for 30 minutes at 0-5 °C.

  • Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold water, followed by cold diethyl ether.

  • Dry the salt thoroughly in a desiccator.

  • In a flask equipped with a condenser, gently heat the dry diazonium salt mixed with an equal volume of sand. The decomposition will be vigorous.

  • The crude 4-fluorobenzoic acid will sublime and can be collected from the condenser.

  • Recrystallize the product from water to obtain pure 4-fluorobenzoic acid.

Protocol 2: Decarboxylative Fluorination of a Phenylacetic Acid Derivative using Selectfluor®

This protocol is based on the work of Pieber and co-workers for the decarboxylative fluorination of phenylacetic acids[13].

Materials:

  • Substituted phenylacetic acid (e.g., 4-methoxyphenylacetic acid)

  • Selectfluor®

  • 4-(Dimethylamino)pyridine (DMAP)

  • Sodium fluoride (NaF)

  • Acetone

  • Water

  • Dichloromethane (DCM)

Procedure:

  • To a vial, add the phenylacetic acid derivative (1.0 equiv), Selectfluor® (3.0 equiv), DMAP (2.0 equiv), and NaF (2.0 equiv).

  • Add a 1:1 mixture of acetone and water to achieve a 0.1 M concentration of the substrate.

  • Seal the vial and heat the reaction mixture to 70 °C for 30 minutes.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding benzyl fluoride.

Conclusion and Future Outlook

The synthesis of fluorobenzoic acids has been significantly advanced by the development of modern fluorinating agents. Electrophilic N-F reagents like Selectfluor® and NFSI offer mild, safe, and versatile alternatives to traditional methods, although direct C-H fluorination of benzoic acids can be challenging. For regiospecific synthesis, modern deaminative fluorination protocols, including modified Balz-Schiemann and Sandmeyer-type reactions, remain highly valuable and are becoming more user-friendly with the advent of continuous flow technologies[20][21].

The choice of fluorinating agent will ultimately depend on the specific substrate, desired regioselectivity, and scale of the reaction. For electron-rich or activated systems, electrophilic fluorination may be a viable option. For the synthesis of specific isomers from readily available amino precursors, deaminative fluorination remains a robust and reliable strategy. As the field continues to evolve, we can anticipate the development of even more selective, efficient, and sustainable methods for the synthesis of these crucial fluorinated building blocks.

References

  • Chemistry Stack Exchange. (2024, April 12).
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
  • Wikipedia. (2023, November 28). Balz–Schiemann reaction. [Link]
  • Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Direct and decarboxylative benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor. ACS Fall 2022. [Link]
  • Yakubov, S., et al. (2024). a) Selective mono‐ and difluorination of benzoic acid derivatives...
  • ResearchGate. (n.d.). 3-Fluoro-4-hydroxybenzoic acid, 1. [Link]
  • Zhou, Z. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. SciSpace. [Link]
  • Wang, Z., et al. (2021). Direct deaminative functionalization with N-nitroamines.
  • Lévesque, F., et al. (2019). An improved Balz-Schiemann reaction enabled by ionic liquids and continuous processing. Organic Process Research & Development. [Link]
  • Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Max-Planck-Gesellschaft. [Link]
  • Gua, Q., & Vessally, E. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)
  • Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters. [Link]
  • Pérez-García, R. M., Grønnevik, G., & Riss, P. J. (2021).
  • Wikipedia. (2023, November 28). Balz–Schiemann reaction. [Link]
  • Pitts, C. R., et al. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Chemistry – A European Journal. [Link]
  • Pitts, C. R., et al. (2018).
  • Yakubov, S., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
  • Pérez-García, R. M., Grønnevik, G., & Riss, P. J. (2021).
  • Organic Chemistry Portal. (n.d.).
  • Rozatian, N., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents.
  • Hernández, J. G., et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein Journal of Organic Chemistry. [Link]
  • Rozatian, N., et al. (2018).
  • Dhingra, S., et al. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach.
  • Wikipedia. (2023, November 28). Selectfluor. [Link]
  • Zhang, L., et al. (2014). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Journal of Chemical Research. [Link]
  • Khan, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
  • Vincent, S. P., et al. (2001). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]
  • Umemoto, T. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]
  • Khan, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
  • Chemistry LibreTexts. (2023, January 4). 15.
  • Wang, G., et al. (2013). Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. Organic Process Research & Development. [Link]
  • Vincent, S. P., et al. (2001).
  • Biswas, T. (2021, October 25).
  • Yu, J., et al. (2010). Regio-selective hydroxysubstitution of fluorobenzoic acid derivatives: Facile synthesis of fluorosalicylic acid derivatives. Journal of Fluorine Chemistry. [Link]

Sources

A Researcher's Guide to the Differential Reactivity of Methyl 3-fluoro-4-methoxybenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Molecular Formula

In the intricate landscape of drug discovery and fine chemical synthesis, isomers are not merely structural curiosities; they are distinct chemical entities with unique personalities. While sharing the same molecular formula, the positional arrangement of substituents on an aromatic ring can dramatically alter a molecule's electronic landscape, steric profile, and, consequently, its chemical reactivity. This guide focuses on Methyl 3-fluoro-4-methoxybenzoate, a valuable building block, and compares its reactivity to key positional isomers.

For drug development professionals, understanding these nuanced differences is paramount. The choice of isomer can dictate the feasibility of a synthetic route, influence reaction yields, and determine the accessibility of specific derivatives for structure-activity relationship (SAR) studies. This document provides an in-depth analysis of the factors governing the reactivity of these isomers in common synthetic transformations, supported by mechanistic insights and actionable experimental protocols.

The isomers selected for this comparative analysis are:

  • This compound (Target)

  • Methyl 4-fluoro-3-methoxybenzoate (Isomer A)

  • Methyl 2-fluoro-4-methoxybenzoate (Isomer B)

  • Methyl 3-fluoro-5-methoxybenzoate (Isomer C)

These isomers provide a representative cross-section of the electronic and steric interplay between the fluoro, methoxy, and methyl ester groups, allowing for a comprehensive exploration of their differential reactivity.

Theoretical Framework: The Interplay of Electronic and Steric Effects

The reactivity of any substituted benzene derivative is dictated by the cumulative influence of its substituents. Three primary effects are at play: the inductive effect, the mesomeric (or resonance) effect, and steric hindrance.

  • Inductive Effect (-I): This is an electron-withdrawing effect transmitted through sigma bonds, driven by the electronegativity of an atom. Both fluorine and oxygen are highly electronegative, exerting a potent -I effect that pulls electron density from the ring. The effect is distance-dependent, weakening as the distance from the substituent increases. Fluorine is more electronegative than oxygen, resulting in a stronger inductive pull.[1]

  • Mesomeric Effect (+M): This is an electron-donating effect where lone pairs on a substituent are delocalized into the pi-system of the aromatic ring. This effect increases electron density, particularly at the ortho and para positions. The methoxy group (-OCH₃) has a very strong +M effect, while fluorine's +M effect is significantly weaker due to poor 2p-2p orbital overlap with carbon.[2][3] For the methoxy group, the +M effect generally outweighs its -I effect, making it an overall activating group. For fluorine, the strong -I effect dominates, making it an overall deactivating group, despite its ortho, para-directing nature.[3]

  • Steric Hindrance: The physical bulk of a substituent can impede the approach of a reagent to a nearby reaction site. This is most significant for groups at the ortho position relative to the reaction center.[4][5][6]

Figure 1: A diagram illustrating the competing inductive (-I) and mesomeric (+M) effects of the substituents on the target molecule.

Comparative Reactivity Analysis

We will now explore how the positioning of the fluoro, methoxy, and ester groups in our selected molecules influences their behavior in three critical classes of chemical reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-poor aromatic rings, particularly those bearing a good nucleofuge like fluorine. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as a key intermediate.[7] The reaction rate is dramatically accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate through resonance.[7][8]

In our case, the fluorine atom serves as the leaving group, and the methyl ester (-COOCH₃) is the primary electron-withdrawing group activating the ring.

G A Aryl Fluoride (EWG-activated) C Meisenheimer Complex(Resonance-Stabilized Anion) A->C Attack (Rate-determining) B Nucleophile (e.g., Nu⁻) B->C D Substituted Product C->D Elimination (Fast) E Fluoride Ion (F⁻) C->E

Figure 2: Generalized mechanism for the SNAr reaction.

Predicted Reactivity Order: B > Target ≈ A > C

  • Isomer B (Methyl 2-fluoro-4-methoxybenzoate): This isomer is predicted to be the most reactive. The activating ester group is ortho to the fluorine leaving group, providing powerful resonance stabilization for the Meisenheimer intermediate.[7]

  • Target (this compound) & Isomer A (Methyl 4-fluoro-3-methoxybenzoate): Both are highly reactive. In the Target molecule, the ester is para to the fluorine, allowing for excellent resonance stabilization of the negative charge. In Isomer A, the ester is meta to the fluorine, which provides only inductive activation. However, the strongly electron-donating methoxy group is ortho to the fluorine in the Target but para in Isomer A. The deactivating effect of the +M donation from the methoxy group directly to the reaction center is a competing factor. Overall, both isomers are strongly activated and expected to have similar, high reactivity.

  • Isomer C (Methyl 3-fluoro-5-methoxybenzoate): This isomer is predicted to be the least reactive by a significant margin. The activating ester group is meta to the fluorine, meaning it cannot stabilize the Meisenheimer intermediate via resonance. Stabilization relies solely on the weaker, distance-dependent inductive effect, resulting in a much higher activation energy for the rate-determining step.[7][9]

Electrophilic Aromatic Substitution (EAS)

In EAS, the aromatic ring acts as a nucleophile, attacking an electrophile. The reaction's regioselectivity is governed by the directing effects of the existing substituents.[10] Activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position (with the notable exception of halogens, which are deactivating but ortho, para-directing).[3][11]

The challenge here is predicting the outcome when multiple groups with conflicting directing effects are present.

  • -OCH₃: Strongly activating, ortho, para-director.[2]

  • -F: Deactivating, ortho, para-director.[3]

  • -COOCH₃: Deactivating, meta-director.[11]

The powerful activating and directing effect of the methoxy group will dominate. Substitution will occur at the positions most activated by the -OCH₃ group and least deactivated by the other two.

Figure 3: Consensus of directing effects for electrophilic substitution on the target molecule.

Predicted Regioselectivity:

  • Target (3-F, 4-OMe): The position ortho to the powerful -OCH₃ group (C5) is the most activated and sterically accessible. It is also meta to both deactivating groups (-F and -COOCH₃), making it the overwhelmingly favored site for electrophilic attack.

  • Isomer A (4-F, 3-OMe): The positions ortho (C2) and para (C6) to the -OCH₃ are most activated. C6 is sterically favored over C2. C2 is meta to the -F, while C6 is ortho to the -F. C5 is meta to the ester and ortho to the methoxy. A mixture of products is likely, with substitution at C6 or C2 being most probable.

  • Isomer B (2-F, 4-OMe): The position ortho to the -OCH₃ (C5) is highly activated and only moderately hindered by the adjacent fluorine. The other ortho position (C3) is also activated. Substitution at C5 is the most likely outcome.

  • Isomer C (3-F, 5-OMe): The positions ortho to the -OCH₃ (C4, C6) are strongly activated. Both are meta to the -F. C4 is meta to the ester, while C6 is ortho to the ester. Substitution at C4 is the most likely major product.

Ester Hydrolysis (Saponification)

The hydrolysis of the methyl ester is a nucleophilic acyl substitution. The reaction rate is sensitive to the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents on the aromatic ring enhance the reaction rate by making the carbonyl carbon more electron-deficient and stabilizing the tetrahedral intermediate. Conversely, electron-donating groups slow the reaction.[12][13][14]

The net electronic effect of the -F and -OCH₃ groups on the ester carbonyl will determine the relative rates.

Predicted Hydrolysis Rate Order: B > C > A > Target

  • Isomer B (2-F, 4-OMe): The fluorine atom is in the ortho position, where its powerful electron-withdrawing inductive effect (-I) will have the greatest impact on the electrophilicity of the nearby ester carbonyl. This should lead to the fastest hydrolysis rate.

  • Isomer C (3-F, 5-OMe): Both the -F and -OCH₃ groups are in meta positions. From here, they both exert an electron-withdrawing inductive effect without the complication of a competing +M effect from the methoxy group. This should result in a relatively fast hydrolysis rate.

  • Isomer A (4-F, 3-OMe): The fluorine is para to the ester, exerting a moderate -I effect. The methoxy group is meta, also exerting a -I effect. The combined withdrawal should lead to a moderate rate.

  • Target (3-F, 4-OMe): The strongly electron-donating methoxy group is para to the ester. Its powerful +M effect will significantly decrease the electrophilicity of the carbonyl carbon, counteracting the -I effect from the meta-fluorine. This isomer is predicted to have the slowest hydrolysis rate.

Summary of Predicted Reactivity

Reaction Type Isomer Predicted Relative Reactivity Rationale
SNAr (F is LG) B: 2-F, 4-OMeHighest -COOCH₃ is ortho to F, providing maximal resonance stabilization of the Meisenheimer complex.
Target: 3-F, 4-OMeHigh -COOCH₃ is para to F, providing strong resonance stabilization.
A: 4-F, 3-OMeHigh -COOCH₃ is meta to F (inductive activation), but other ring positions are favorable.
C: 3-F, 5-OMeLowest -COOCH₃ is meta to F; no resonance stabilization is possible.
EAS All Isomers Regioselectivity Varies Dominated by the strong activating and o,p-directing effect of the -OCH₃ group.
Ester Hydrolysis B: 2-F, 4-OMeFastest Strong -I effect of ortho-F greatly increases carbonyl electrophilicity.
C: 3-F, 5-OMeFast Combined -I effects of meta-F and meta-OMe without competing +M donation to the ester.
A: 4-F, 3-OMeModerate Combined -I effects of para-F and meta-OMe.
Target: 3-F, 4-OMeSlowest Strong +M effect of para-OMe deactivates the carbonyl carbon towards nucleophilic attack.

Experimental Protocols for Validation

To empirically validate these theoretical predictions, the following self-validating experimental protocols are proposed. They are designed for direct comparison under identical conditions.

Protocol 1: Comparative Kinetics of SNAr with Pyrrolidine

This experiment uses ¹⁹F NMR spectroscopy to monitor the disappearance of the starting aryl fluoride, allowing for a direct comparison of reaction rates.

Figure 4: Experimental workflow for comparative SNAr kinetics.

Methodology:

  • Preparation: In four separate NMR tubes, add 500 µL of a 0.1 M solution of each isomer (Target, A, B, C) in DMSO-d₆ containing a known concentration of an internal standard (e.g., trifluorotoluene).

  • Execution: Place the first NMR tube in a pre-heated NMR spectrometer at 50°C. After thermal equilibrium is reached, acquire a baseline ¹⁹F NMR spectrum (t=0).

  • Initiation: Quickly inject 100 µL of a 0.5 M solution of pyrrolidine in DMSO-d₆ into the NMR tube.

  • Monitoring: Immediately begin acquiring ¹⁹F NMR spectra at regular intervals (e.g., every 5 minutes) for a period of 2-4 hours, or until significant conversion is observed for the most reactive isomer.

  • Analysis: For each time point, integrate the signal corresponding to the C-F bond of the starting material against the internal standard.

  • Kinetics: Plot the natural logarithm of the starting material concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant, k_obs.

  • Comparison: Repeat steps 2-6 for the other three isomers. Compare the calculated k_obs values to establish the experimental order of reactivity.

Conclusion

The chemical reactivity of this compound is not a fixed property but is defined in relation to its isomers. This guide demonstrates that a foundational understanding of inductive, mesomeric, and steric effects allows for robust predictions of reaction outcomes.

  • For SNAr , reactivity is highest when the activating ester group is ortho or para to the fluorine leaving group, as seen in Isomer B and the Target molecule.

  • For EAS , regioselectivity is overwhelmingly controlled by the powerful activating effect of the methoxy group, directing substitution to its ortho or para positions.

  • For ester hydrolysis , the rate is dictated by the net electronic effect at the carbonyl carbon; the Target molecule is predicted to be the most stable due to the strong electron-donating resonance from the para-methoxy group.

These principles are not merely academic; they are critical for practical synthesis. Selecting an isomer where electronic effects are aligned to favor a desired transformation while disfavoring side reactions is a key strategy in efficient and successful drug development campaigns. The provided data and protocols serve as a starting point for researchers to make informed decisions, saving valuable time and resources in the laboratory.

References

  • Vertex AI Search. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - ChemicalBook.
  • Snieckus, V. et al. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • Zenodo.
  • Royal Society of Chemistry. Solvation and steric hindrance in methyl-substituted benzoic acids. Journal of the Chemical Society, Perkin Transactions 2.
  • MDPI. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • PubMed Central.
  • Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • ResearchGate. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Guidechem. What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde?.
  • Ossila. 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3.
  • ResearchGate. Kinetic study of hydrolysis of benzoates.
  • Benchchem.
  • Royal Society of Chemistry. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2.
  • Reddit.
  • Autech. 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis.
  • Chegg. m-CI 1.
  • Guidechem. What is the synthesis method of 2-Fluoro-4-methylbenzoic acid?.
  • ACG Publications.
  • Organic Chemistry Tutor.
  • Wikipedia.
  • BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 2-Fluoro-4-methoxybenzoic Acid: A Focus on Efficiency and Purity.
  • Wikipedia.
  • Chemistry LibreTexts. 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes.
  • MySkinRecipes.
  • ResearchGate.
  • NINGBO WHALE PHARMACEUTICAL TECHNOLOGY CO.,LTD.
  • SlideShare.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Michigan State University.
  • YouTube.
  • ChemicalBook. 4-FLUORO-3-METHOXYBENZOIC ACID.
  • MDPI.
  • Scientific Research Publishing.
  • YouTube. Steric Hindrance | Organic Chemistry.
  • Khan Academy.
  • BenchChem. A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design.
  • PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid.
  • PubChem.
  • Benchchem. A Comparative Guide to the Reactivity of Fluorobenzaldehyde Isomers.

Sources

A Guide to the Spectroscopic Comparison of Methyl 3-fluoro-4-methoxybenzoate and Its Carboxylic Acid Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis of pharmaceutical intermediates and fine chemicals, rigorous characterization of starting materials, intermediates, and final products is paramount to ensuring purity, identity, and consistency. This guide provides an in-depth spectroscopic comparison of Methyl 3-fluoro-4-methoxybenzoate, a valuable fluorinated building block, and its immediate precursor, 3-fluoro-4-methoxybenzoic acid. By leveraging key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—we will dissect the distinct spectral signatures of each compound. This analysis serves as a practical reference for researchers, quality control analysts, and process chemists, offering a clear framework for monitoring the conversion of the carboxylic acid to its corresponding methyl ester and for verifying the identity and purity of the final product.

Introduction: The Importance of Spectroscopic Verification

This compound (CAS 369-30-2) is a key intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals where the inclusion of a fluorine atom can significantly enhance metabolic stability and binding affinity.[1] Its synthesis is most commonly achieved through the esterification of 3-fluoro-4-methoxybenzoic acid (CAS 403-20-3).

The transformation of a carboxylic acid to an ester is a fundamental reaction, yet its success hinges on complete conversion and the removal of the starting acid. Spectroscopic methods provide a non-destructive and highly sensitive means to track this transformation. Each technique offers a unique window into the molecular structure:

  • NMR (¹H and ¹³C) reveals the electronic environment of hydrogen and carbon atoms, providing a detailed map of the carbon-hydrogen framework and the influence of adjacent functional groups.

  • FT-IR probes the vibrational frequencies of chemical bonds, offering a distinct fingerprint of the functional groups present, such as the broad O-H stretch of a carboxylic acid versus the sharp C=O stretch of an ester.

  • Mass Spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.

This guide will elucidate the characteristic spectral shifts and patterns that differentiate the precursor acid from the final ester product, providing a robust analytical toolkit for synthetic chemists.

Synthetic Pathway: From Carboxylic Acid to Ester

The conversion of 3-fluoro-4-methoxybenzoic acid to this compound is typically achieved via Fischer esterification. This acid-catalyzed reaction with methanol is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing the water formed.

Synthetic Pathway Precursor 3-fluoro-4-methoxybenzoic acid Product This compound Precursor->Product CH₃OH, H⁺ (cat.) Heat

Caption: Fischer esterification of 3-fluoro-4-methoxybenzoic acid.

Comparative Spectroscopic Analysis

The key to confirming the reaction's success lies in identifying the disappearance of the precursor's spectral features and the appearance of the product's characteristic signals.

3-fluoro-4-methoxybenzoic acid (Precursor)
  • ¹H NMR Spectroscopy: The most telling signal is a very broad singlet far downfield (typically >10 ppm) corresponding to the acidic proton of the carboxylic acid (-COOH). The aromatic protons will appear as multiplets, with their chemical shifts and coupling patterns influenced by the activating methoxy group and the deactivating, ortho-directing fluoro and carboxylic acid groups.

  • ¹³C NMR Spectroscopy: The carbon of the carboxylic acid group (-C OOH) is highly deshielded, appearing around 165-175 ppm. The aromatic carbons will show splitting due to coupling with the adjacent fluorine atom (¹JCF, ²JCF, etc.), a key identifying feature. The carbon directly bonded to the fluorine will exhibit a large coupling constant.

  • FT-IR Spectroscopy: The spectrum is dominated by two features: an extremely broad O-H stretch from the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹, which often obscures the aromatic C-H stretches. Secondly, a strong, sharp C=O (carbonyl) stretch will be present around 1680-1710 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) will correspond to its molecular weight of 170.14 g/mol .[2]

This compound (Product)
  • ¹H NMR Spectroscopy: The most significant change is the disappearance of the broad carboxylic acid proton signal. In its place, a new, sharp singlet appears around 3.9 ppm. This signal, integrating to three protons, is characteristic of the methyl ester's methoxy group (-COOCH₃). The aromatic protons will experience a slight shift in their environment due to the change from a carboxylic acid to an ester group, but will retain their multiplet patterns.

  • ¹³C NMR Spectroscopy: The carboxylic acid carbon signal vanishes and is replaced by two new signals: the ester carbonyl carbon (-C OOCH₃) around 165 ppm and the methyl ester's methoxy carbon (-COOC H₃) around 52 ppm. The fluorine-carbon couplings in the aromatic region will remain.

  • FT-IR Spectroscopy: The broad O-H stretch from 2500-3300 cm⁻¹ is completely absent in a pure sample. The C=O carbonyl stretch of the ester shifts to a higher wavenumber compared to the acid, typically appearing at 1710-1730 cm⁻¹. The spectrum will also show C-O stretching bands between 1100-1300 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) will shift to reflect the addition of a methyl group and loss of a proton, corresponding to the molecular weight of 184.16 g/mol .[3][4]

Data Summary Tables

Table 1: Comparative ¹H NMR Data (Typical Shifts in CDCl₃)

Assignment 3-fluoro-4-methoxybenzoic acid This compound Key Differentiator
Carboxylic Acid (-COOH)~10-13 ppm (very broad s)AbsentDisappearance of signal
Ester Methoxy (-COOCH₃)Absent~3.9 ppm (s, 3H)Appearance of sharp singlet
Aromatic Methoxy (-OCH₃)~3.9 ppm (s, 3H)~3.9 ppm (s, 3H)Overlaps with ester methoxy in product
Aromatic Protons (Ar-H)~7.0-8.0 ppm (m)~7.0-8.0 ppm (m)Minor shifts in pattern

Table 2: Comparative ¹³C NMR Data (Typical Shifts in CDCl₃)

Assignment 3-fluoro-4-methoxybenzoic acid This compound Key Differentiator
Carbonyl Carbon (C=O)~170 ppm~165 ppmShift and identity change
Ester Methoxy (-COOCH₃)Absent~52 ppmAppearance of new signal
Aromatic C-F~150-160 ppm (d, ¹JCF ≈ 250 Hz)~150-160 ppm (d, ¹JCF ≈ 250 Hz)Remains a key feature

Table 3: Comparative FT-IR and MS Data

Technique 3-fluoro-4-methoxybenzoic acid This compound Key Differentiator
FT-IR
O-H Stretch2500-3300 cm⁻¹ (very broad)AbsentDisappearance of broad band
C=O Stretch~1690 cm⁻¹~1720 cm⁻¹Shift to higher wavenumber
MS
Molecular Ion (M⁺)m/z 170m/z 184Mass shift of +14 Da

Experimental Protocols

Protocol: Synthesis of this compound

This protocol describes a standard Fischer esterification.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluoro-4-methoxybenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (10-20 eq) to act as both reactant and solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).

  • Reaction: Heat the mixture to reflux (approx. 65-70 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted starting material. Wash subsequently with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Protocol: Spectroscopic Analysis Workflow

Spectroscopic Workflow cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification Sample Obtain Purified Sample Prep_NMR Dissolve ~5-10 mg in ~0.7 mL CDCl₃ or DMSO-d₆ Sample->Prep_NMR Prep_IR Place small amount on ATR crystal or prepare KBr pellet Sample->Prep_IR Prep_MS Dissolve trace amount in suitable volatile solvent (e.g., MeOH, ACN) Sample->Prep_MS Acq_NMR Acquire ¹H, ¹³C Spectra Prep_NMR->Acq_NMR Acq_IR Acquire FT-IR Spectrum Prep_IR->Acq_IR Acq_MS Acquire Mass Spectrum (e.g., ESI, GC-MS) Prep_MS->Acq_MS Analyze_NMR Check for -COOCH₃ signal Confirm absence of -COOH proton Acq_NMR->Analyze_NMR Analyze_IR Check for C=O shift Confirm absence of broad O-H Acq_IR->Analyze_IR Analyze_MS Confirm Molecular Ion Peak (m/z = 184) Acq_MS->Analyze_MS Final Confirm Product Identity & Purity Analyze_NMR->Final Analyze_IR->Final Analyze_MS->Final

Caption: General workflow for spectroscopic sample analysis.

Conclusion

The spectroscopic transition from 3-fluoro-4-methoxybenzoic acid to this compound is clear and unambiguous. By focusing on the key reporters in each spectrum—the acidic proton in ¹H NMR, the broad O-H stretch in FT-IR, and the molecular ion peak in mass spectrometry—a chemist can confidently track the reaction's progress and verify the final product's identity. This comparative guide provides the foundational data and interpretive logic necessary for robust quality control in the synthesis of this important fluorinated intermediate.

References

  • SpectraBase. (n.d.). Vanillin.
  • ChemRxiv. (2023). IR of Vanillin: A classic study with a twist.
  • National Institute of Standards and Technology. (n.d.). Vanillin. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-methoxybenzoic acid. In PubChem Compound Database.
  • Wikipedia. (n.d.). Vanillin.
  • WorldOfChemicals. (n.d.). 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis.
  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.
  • MDPI. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. In Molecules.
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). Methyl vanillate. In PubChem Compound Database.

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 3-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Methyl 3-fluoro-4-methoxybenzoate has emerged as a versatile starting material, offering a unique combination of electronic properties and synthetic handles that have been exploited to generate a diverse array of biologically active compounds. This guide provides a comparative analysis of the anticancer, antibacterial, and anti-inflammatory activities of compounds derived from this valuable building block, juxtaposed with established alternative therapies. We will delve into the experimental data supporting these activities, detail the underlying methodologies, and explore the mechanistic pathways that govern their therapeutic effects.

Part 1: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for more effective and selective anticancer agents is a continuous endeavor in medicinal chemistry. The 3-fluoro-4-methoxybenzyl moiety, readily accessible from this compound, has been incorporated into various heterocyclic systems to explore its potential in oncology.

Pyrrolo[2,3-d]pyrimidine Derivatives: A Case Study in Potent Cytotoxicity

A notable class of anticancer agents derived from this compound are the 4-substituted 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidines. Research has demonstrated that these compounds exhibit significant in vitro and in vivo anticancer activity.[1]

One of the most potent compounds identified in this series is compound 6q , which features a C-4 ethyl group and a benzylic methyl group. This derivative has shown remarkable inhibitory effects on the proliferation of various cancer cell lines at submicromolar concentrations.[1]

Table 1: In Vitro Anticancer Activity of Compound 6q [1]

Cell LineCancer TypeGI50 (µM)
HeLaCervical Cancer0.11
MDA-MB-231Breast Cancer0.58
MDA-MB-426Breast CancerNot specified

The mechanism of action for compound 6q was investigated, revealing its ability to arrest the cell cycle at the G2/M phase in MDA-MB-231 cells.[1] Furthermore, in vivo studies using nude mice bearing MDA-MB-231 xenografts demonstrated the anticancer efficacy of this compound in a living organism.[1]

Alternative Anticancer Agent: Belzutifan, a HIF-2α Inhibitor

As a point of comparison, we consider Belzutifan (Welireg®) , a first-in-class inhibitor of hypoxia-inducible factor 2α (HIF-2α).[2][3][4][5][6][7] Belzutifan is not derived from this compound and represents a targeted therapeutic approach for certain cancers, particularly clear cell renal cell carcinoma (ccRCC).[2][4][6][7]

The von Hippel-Lindau (VHL) tumor suppressor gene is frequently inactivated in ccRCC, leading to the accumulation of HIF-2α. This transcription factor then drives the expression of genes involved in cell proliferation, angiogenesis, and tumor growth.[2][5][6] Belzutifan binds to HIF-2α, preventing it from forming a transcriptional complex with HIF-1β, thereby blocking its oncogenic activity.[3][5]

Table 2: Clinical Efficacy of Belzutifan in Advanced ccRCC (LITESPARK-005 Trial) [2][4][8]

ParameterBelzutifanEverolimus
Median Progression-Free Survival 5.6 months5.6 months (HR: 0.75)
Objective Response Rate (ORR) 22.7%3.5%
Complete Response 3.5%0%
Median Overall Survival 21.4 months18.1 months

While the median progression-free survival was similar in this study, Belzutifan demonstrated a significantly higher objective response rate, including complete responses, and a favorable overall survival trend compared to everolimus.[4][6]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The assessment of in vitro anticancer activity, such as the GI50 values reported for compound 6q, is commonly performed using the MTT assay.[3][9][10]

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[3][9][10]

Step-by-Step Methodology: [3][9]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., compound 6q) and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the GI50 (the concentration that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compound A->B 24h Incubation C Add MTT Reagent B->C 48-72h Treatment D Incubate (2-4h) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability & GI50 F->G

Caption: Workflow of the MTT assay for cytotoxicity testing.

Part 2: Antibacterial and Antitubercular Activity: Combating Pathogenic Microbes

The structural features of the 3-fluoro-4-methoxybenzoyl moiety have also been leveraged in the development of antimicrobial agents.

Oxadiazole Derivatives: A Promising Class of Antimicrobials

Derivatives of 3-fluoro-4-methoxybenzoic acid, specifically through its hydrazide, can be converted into 1,3,4-oxadiazoles. This class of heterocyclic compounds has demonstrated significant antibacterial and antitubercular activities.[11][12][13][14]

While specific data for oxadiazoles directly derived from 3-fluoro-4-methoxybenzoic acid hydrazide is an active area of research, the broader class of fluorinated oxadiazoles has shown potent activity. For instance, various 1,3,4-oxadiazole derivatives have reported Minimum Inhibitory Concentration (MIC) values against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[11][12][13][15][16][17] One study on a series of 1,3,4-oxadiazole derivatives reported MIC values as low as 0.9375 µg/mL against bacterial strains.[12] Another study highlighted norfloxacin derivatives containing a 1,3,4-oxadiazole ring with MICs of 0.25–1 µg/mL against MRSA.[11] For antitubercular activity, certain oxadiazole derivatives have shown MICs as low as 0.03 µM against M. tuberculosis.[11]

Alternative Antimicrobial Agents: Isoniazid and Rifampin

For comparison, we examine two cornerstone drugs in the treatment of tuberculosis: Isoniazid and Rifampin .

  • Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[8][13][18][19][20] The activated form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[8][13][18][19][20]

  • Rifampin acts by inhibiting the bacterial DNA-dependent RNA polymerase, thereby preventing transcription and protein synthesis.[7][9][15][21][22]

Antitubercular_Mechanisms cluster_Isoniazid Isoniazid cluster_Rifampin Rifampin Isoniazid Isoniazid (Prodrug) KatG KatG (Mycobacterial Enzyme) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid Mycolic_Acid Mycolic Acid Synthesis Activated_Isoniazid->Mycolic_Acid Inhibition Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Essential for Rifampin Rifampin RNAP DNA-dependent RNA Polymerase Rifampin->RNAP Inhibition Transcription Transcription RNAP->Transcription Catalyzes

Caption: Mechanisms of action for Isoniazid and Rifampin.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is determined using the broth microdilution method.[5][18][19][21][23]

Principle: This method involves exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacteria after a defined incubation period.[18][21]

Step-by-Step Methodology: [5][18][19][21][23]

  • Prepare Antimicrobial Dilutions: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Prepare Inoculum: Prepare a standardized suspension of the test bacteria (e.g., MRSA or M. tuberculosis) at a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Part 3: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

3-Fluoro-4-methoxybenzoic acid serves as a key intermediate in the synthesis of some non-steroidal anti-inflammatory drugs (NSAIDs).[24] The fluorine substituent can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

NSAIDs Derived from Fluorinated Benzoic Acids

While specific NSAIDs directly marketed as being derived from this compound are not prominently disclosed in publicly available literature, the synthetic utility of 3-fluoro-4-methoxybenzoic acid in the production of widely used NSAIDs like ibuprofen has been noted.[24][25] The core structure of many NSAIDs is an arylpropionic acid, and the fluorinated methoxybenzoic acid moiety can be a valuable precursor in their synthesis.

Alternative Anti-inflammatory Agents: Ibuprofen and Celecoxib

To provide a comparative context, we will examine two widely used NSAIDs with different mechanisms of action:

  • Ibuprofen is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][4][11][23] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[4][23][26]

  • Celecoxib (Celebrex®) is a selective COX-2 inhibitor.[10][12][26][27] By specifically targeting COX-2, which is primarily upregulated at sites of inflammation, celecoxib aims to reduce pain and inflammation with a lower risk of the gastrointestinal side effects associated with COX-1 inhibition.[10][12]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammatory Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Inhibition Ibuprofen->COX2 Inhibition Celecoxib Celecoxib (Selective) Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of action of COX inhibitors.

Experimental Protocol: COX Inhibition Assay

The inhibitory activity of a compound against COX enzymes is determined using an in vitro enzyme assay.[20][22][26][27][28]

Principle: This assay measures the peroxidase activity of the COX enzyme. The conversion of arachidonic acid to prostaglandin G2 (PGG2) is coupled to the oxidation of a chromogenic substrate, and the change in absorbance is monitored.[26]

Step-by-Step Methodology: [20][22][26][27][28]

  • Prepare Reagents: Prepare assay buffer, hematin (a cofactor), and solutions of the COX-1 and COX-2 enzymes.

  • Incubate with Inhibitor: In a 96-well plate, incubate the COX enzyme with various concentrations of the test compound (and a positive control like celecoxib) for a short period.

  • Initiate Reaction: Add arachidonic acid (the substrate) and a chromogenic substrate to initiate the reaction.

  • Measure Absorbance: Monitor the change in absorbance over time at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

This compound stands as a testament to the power of strategic molecular design in drug discovery. The derivatives synthesized from this starting material have demonstrated a remarkable breadth of biological activity, from potent anticancer effects to promising antimicrobial and anti-inflammatory potential. The comparative analysis with established drugs like Belzutifan, Isoniazid, Rifampin, Ibuprofen, and Celecoxib highlights both the challenges and opportunities in developing new therapeutics. While the derivatives of this compound show significant promise, further optimization and extensive preclinical and clinical studies are necessary to fully realize their therapeutic potential. The methodologies and mechanistic insights provided in this guide serve as a foundation for researchers and drug development professionals to build upon in their pursuit of novel and effective medicines.

References

  • Dana-Farber Cancer Institute. (2023, October 24). HIF-2α inhibitor belzutifan significantly reduces progression of clear cell renal cell carcinoma.
  • Patsnap. (2024, July 17). What is the mechanism of Belzutifan? Synapse.
  • News-Medical.net. (n.d.). Ibuprofen Mechanism.
  • Wehrli, W. (1983). Rifampin: mechanisms of action and resistance. Reviews of Infectious Diseases, 5 Suppl 3, S407-11.
  • Wikipedia. (n.d.). Isoniazid.
  • Rini, B. (2025, April 7). HIF-2α Inhibitors Make Significant Inroads in Renal Cell Carcinoma. Targeted Oncology.
  • Picmonic. (n.d.). Rifampin: Mechanism of Action.
  • Wikipedia. (n.d.). Celecoxib.
  • Merck & Co., Inc. (n.d.). Mechanism of Action for WELIREG® (belzutifan) | von Hippel-Lindau Disease.
  • Jonasch, E., et al. (2022). Belzutifan for Renal Cell Carcinoma in von Hippel-Lindau Disease. The New England Journal of Medicine, 386(21), 2013-2024.
  • Siddiqi, N. (2024, February 16). Isoniazid. In StatPearls.
  • Rang, H. P., Dale, M. M., Ritter, J. M., & Flower, R. J. (2023, November 12). Rang and Dale's Pharmacology. Elsevier.
  • McKay, R. (2025, June 3). ASCO 2025: Targeting HIF-2α: A New Frontier in Renal Cell Cancer Therapy. UroToday.
  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics.
  • Pfaller, M. A., et al. (2018). Activities of Oxadiazole Antibacterials against Staphylococcus aureus and Other Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy, 62(10), e01138-18.
  • Patsnap. (2024, July 17). What is the mechanism of Isoniazid? Synapse.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • Kwiecień, H., & Stefańska, J. (2020).
  • Kumar, R., et al. (2011). Synthesis and antibacterial activity of various substituted oxadiazole derivatives. Archiv der Pharmazie, 344(7), 466-473.
  • Tsai, P. Y., et al. (2014). Design, synthesis, and in vitro/vivo anticancer activity of 4-substituted 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 84, 543-553.
  • Liu, Y., et al. (2016). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Frontiers in Microbiology, 7, 134.
  • Cureus. (2024, September 18). Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial, In Silico Pharmacokinetic, and Molecular Docking Studies.
  • ResearchGate. (n.d.). Targets of 1,3,4‐oxadiazole derivatives against M. tuberculosis cell...
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis.
  • Rollas, S., Gulerman, N., & Erdeniz, H. (2002). Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Il Farmaco, 57(2), 171-174.
  • Singh, U. P., & Bhat, H. R. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development.
  • Foroumadi, A., et al. (2006). Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds. Archiv der Pharmazie, 339(2), 81-85.
  • Al-Suwaidan, I. A., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2933.
  • Sbardella, G., et al. (2021, February 13). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules.
  • El-Gazzar, M. G., et al. (2022). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Journal of Molecular Structure, 1247, 131338.
  • ResearchGate. (2023, August 7). (PDF) Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives.
  • Kumar, A., et al. (2016, May 11). Synthesis, characterization, antitubercular and antibacterial activity, and molecular docking of 2,3-disubstituted quinazolinone derivatives. Drug Design, Development and Therapy.
  • Chen, Y. L., et al. (2000). Synthesis and antimycobacterial evaluation of certain fluoroquinolone derivatives. Journal of Medicinal Chemistry, 43(13), 2499-2502.
  • Wang, S., et al. (2018, February 25). Fluoroquinolone derivatives and their anti-tubercular activities. European Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Fluorinated Building Blocks: A Comparative Analysis Centered on Methyl 3-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Modern Synthesis

In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine is a foundational principle for molecular design.[1][2] The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the C-F bond—allow for subtle yet profound modifications to a molecule's profile.[3][4] Judicious placement of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the acidity (pKa) of nearby functional groups, improve membrane permeability, and increase binding affinity to target proteins.[5][6][7]

While late-stage fluorination has emerged as a powerful tool, the "building block" approach, which utilizes pre-fluorinated structural motifs, remains a robust and predominant strategy in drug discovery.[1][8] This guide offers a comparative analysis of key fluorinated building blocks, using Methyl 3-fluoro-4-methoxybenzoate as a central case study. We will dissect its reactivity and utility against other common fluorinated scaffolds through the lens of fundamental synthetic transformations, providing researchers with the causal logic needed to select the optimal building block for their specific synthetic challenge.

The Subject of Analysis: this compound

This compound is a trifunctional aromatic building block that offers a compelling array of synthetic handles. The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides; the methoxy group can direct ortho-metalation or be cleaved to reveal a phenol; and the fluorine atom can act as a directing group or a potential site for nucleophilic aromatic substitution under certain conditions. This versatility makes it a valuable precursor in the synthesis of complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and novel therapeutic agents for conditions like Alzheimer's disease.[9][10][11]

Its utility is best understood not in isolation, but in comparison to other fluorinated building blocks within the context of key chemical reactions that form the bedrock of modern organic synthesis.

Comparative Analysis Through Core Synthetic Methodologies

Nucleophilic Aromatic Substitution (SNAAr)

The SNAAr reaction is a cornerstone of aromatic chemistry, enabling the displacement of a leaving group (often a halide) by a nucleophile. The reaction's feasibility is critically dependent on the electronic nature of the aromatic ring; it requires activation by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[12][13]

Analysis of this compound: In its native state, this compound is a relatively poor substrate for SNAAr. The methoxy group is electron-donating and the ester is only moderately electron-withdrawing, providing insufficient activation for the displacement of the fluorine atom. However, a closely related precursor, Methyl 3-fluoro-4-nitrobenzoate , is an excellent SNAAr substrate.[14] The powerful electron-withdrawing nitro group, para to the fluorine, dramatically lowers the energy of the Meisenheimer complex intermediate, facilitating the reaction.

Comparison with Other Fluorinated Building Blocks: The reactivity in SNAAr is a spectrum. Highly fluorinated aromatics, such as hexafluorobenzene or methyl pentafluorobenzoate, are exceptionally reactive towards nucleophiles due to the cumulative inductive effect of multiple fluorine atoms, often enabling substitution without the need for a nitro group.[15][16]

Diagram: Generalized SNAAr Mechanism

Caption: The two-step addition-elimination mechanism of SNAAr.

Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution

Building BlockActivating Group(s)Relative ReactivityTypical NucleophilesReference
This compound-CO₂Me (meta), -OMe (para)Very Low---N/A
Methyl 3-fluoro-4-nitrobenzoate-NO₂ (para)HighAmines, Alkoxides, Thiols[14]
1,3,5-Trifluorobenzene2 x F (ortho/para)ModerateAlkoxides[17]
Pentafluoropyridine4 x F, Ring NitrogenVery HighAmines, Alcohols[15]

Experimental Protocol: SNAAr with an Activated Building Block

Synthesis of Methyl 3-amino-4-nitrobenzoate (Illustrative)

  • To a solution of Methyl 3-fluoro-4-nitrobenzoate (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO, 0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a solution of benzylamine (1.1 eq) in DMSO dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and monitor by TLC until consumption of the starting material (typically 2-4 hours).

  • Cool the reaction to room temperature and pour into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the aminated product.

Causality: The choice of a polar aprotic solvent like DMSO is crucial; it solvates the potassium carbonate and the nucleophile effectively without hydrogen bonding, maximizing nucleophilicity. The excess base ensures the amine remains deprotonated and reactive. This protocol demonstrates a validated method for C-N bond formation on an activated fluoroaromatic ring.

Directed ortho-Metalation (DoM)

DoM is a powerful technique for achieving regioselective functionalization of aromatic rings. It relies on a "Directing Metalation Group" (DMG), typically containing a heteroatom, which coordinates to an organolithium base (e.g., n-BuLi, s-BuLi) and directs deprotonation at the adjacent ortho position.[18][19]

Analysis of this compound: This molecule presents a fascinating case for DoM. It possesses two potential DMGs: the methoxy group (-OMe) and the fluorine atom (-F). The methoxy group is a well-established, moderately strong DMG. The fluorine atom is also known to be a DMG, albeit weaker than the methoxy group.[17][20] In this arrangement, the methoxy group at C4 would direct lithiation to C5. The fluorine at C3 would direct to C2. The stronger directing ability of the methoxy group is expected to favor lithiation at the C5 position.

Comparison with Other Fluorinated Building Blocks: The efficiency and regioselectivity of DoM are a direct consequence of the DMG's coordinating ability. Strong DMGs like amides (-CONR₂) or sulfoximines provide much faster and more selective metalation than weaker groups like -OMe or -F. For substrates with multiple potential directing groups, the outcome is determined by the established hierarchy of DMG strength. For example, in a molecule containing both an amide and a methoxy group, lithiation will occur almost exclusively ortho to the amide.

Diagram: Directed ortho-Metalation Workflow

DoM_Workflow start Aromatic Substrate DMG-Ar-H step1 Add Organolithium Base (e.g., n-BuLi, THF, -78°C) start->step1 intermediate Ortho-lithiated Intermediate DMG-Ar-Li step1->intermediate step2 Quench with Electrophile (E⁺) intermediate->step2 product Ortho-functionalized Product DMG-Ar-E step2->product

Caption: A generalized workflow for Directed ortho-Metalation (DoM).

Table 2: Comparative Directing Ability of Groups in DoM

Directing Group (DMG)Relative Directing AbilityTypical ConditionsCommentsReference
-CON(iPr)₂Very Strongn-BuLi, THF, -78 °CHighly reliable and regioselective.[19]
-SO₂NR₂Strongs-BuLi, THF, -78 °CExcellent directing group.[19]
-OCH₃Moderates-BuLi or n-BuLi, Et₂O/THF, 0 °C to RTRequires stronger conditions than amides.[18]
-FWeak to Moderaten-BuLi/LiTMP, THF, -78 °CCan be an effective director, especially in the absence of stronger DMGs.[17][20]

Experimental Protocol: DoM on a Fluorinated Anisole Derivative

Synthesis of 2-fluoro-6-methoxy-benzoic acid (Illustrative)

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve 3-fluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.4 M).

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Add sec-butyllithium (s-BuLi, 1.1 eq, 1.4 M in cyclohexane) dropwise over 15 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, bubble dry carbon dioxide (CO₂) gas through anhydrous THF for 10 minutes. Cannulate the lithiated anisole solution into the THF/CO₂ slurry.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with 1 M hydrochloric acid (HCl) and extract with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid, which can be purified by recrystallization.

Causality: The use of s-BuLi, a stronger base than n-BuLi, is often necessary for efficient deprotonation directed by moderately activating groups like methoxy. The low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the aryllithium intermediate. Quenching with a slurry of CO₂ provides the corresponding carboxylic acid, demonstrating successful and regioselective C-C bond formation.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for C-C bond formation, typically coupling an organoboron species with an organohalide.[21][22] The reactivity of the organohalide partner generally follows the trend I > Br > OTf > Cl >> F, reflecting the bond dissociation energies.

Analysis of this compound Derivatives: The C(sp²)-F bond is exceptionally strong, making aryl fluorides notoriously challenging substrates for traditional Suzuki couplings.[23] While specialized catalyst systems capable of activating C-F bonds have been developed, they often require harsh conditions or highly specialized ligands.[24][25] A more common and practical strategy is to use a bromo- or iodo-analogue of our target molecule (e.g., Methyl 3-bromo-4-methoxybenzoate) and leverage the fluorine atom as a key electronic modifier of the reaction. The electron-withdrawing nature of the fluorine atom can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.

Comparison with Other Halogenated Building Blocks: The choice of halide is a critical experimental parameter that balances reactivity with substrate availability and cost. Aryl iodides and bromides are highly reactive and compatible with a vast range of palladium catalysts. Aryl chlorides are more economical but require more active catalyst systems (e.g., those using bulky, electron-rich phosphine ligands like RuPhos).[22] Aryl fluorides remain the most challenging, but their successful coupling offers a unique synthetic route, especially when other halides are not available.

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->ox_add + Ar-X trans Transmetalation (Ar-Pd(II)-R)L₂ ox_add->trans + R-B(OR)₂Base red_elim Reductive Elimination trans->red_elim red_elim->pd0 product Ar-R red_elim->product Product ar_x Ar-X r_b R-B(OR)₂ base Base

Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Table 3: Comparison of Aryl Halides in Suzuki-Miyaura Coupling

Aryl Halide (Ar-X)Relative ReactivityTypical Catalyst LoadingLigand RequirementsReference
Ar-IVery High0.5 - 2 mol%Standard (e.g., PPh₃)[21]
Ar-BrHigh1 - 3 mol%Standard to moderately active[21]
Ar-ClModerate2 - 5 mol%Electron-rich, bulky phosphines (e.g., RuPhos, SPhos)[22]
Ar-FVery Low3 - 10 mol%Highly specialized ligands, often Ni-based catalysts or requires directing groups[25]

Experimental Protocol: Suzuki-Miyaura Coupling with a Fluorinated Aryl Bromide

Synthesis of 4-fluoro-3'-methylbiphenyl (Illustrative)

  • To a microwave vial, add 1-bromo-4-fluorobenzene (1.0 eq), m-tolylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).

  • Evacuate and backfill the vial with argon three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 0.2 M).

  • Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to afford the biphenyl product.

Causality: The use of a mixed aqueous-organic solvent system is standard for Suzuki couplings, as is the use of an inorganic base like K₂CO₃ to facilitate the transmetalation step. Microwave heating provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating. This protocol is a robust, general procedure for coupling aryl bromides.

Strategic Selection: Choosing the Right Fluorinated Building Block

The choice of a fluorinated building block is not arbitrary; it is a strategic decision based on the desired transformation and the target molecule's overall architecture.

  • For SNAAr applications , prioritize building blocks with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the fluorine. Simple fluoroarenes or those with electron-donating groups are unsuitable.

  • For DoM applications , select a building block with a potent directing group. The regiochemical outcome can be reliably predicted based on the established hierarchy of DMG strength. This compound itself is a good candidate for functionalization at the C5 position.

  • For cross-coupling reactions , while direct C-F activation is possible, it is often more practical and economical to choose the corresponding aryl bromide or chloride and use the fluorine atom as a strategic electronic and metabolic modifier.

  • For modulating bio-properties , consider the difference between a single fluorine and a trifluoromethyl (-CF₃) group. A single fluorine atom is a good hydrogen isostere, while the -CF₃ group is much larger and more lipophilic, offering a different profile for altering drug-receptor interactions.[26]

Diagram: Building Block Selection Logic

Selection_Logic start What is the key synthetic transformation? snaar Nucleophilic Aromatic Substitution (SNAAr) start->snaar SNAAr dom Directed ortho-Metalation (DoM) start->dom DoM coupling Cross-Coupling (e.g., Suzuki) start->coupling Coupling snaar_choice Choose Ar-F with strong ortho/para EWG (e.g., -NO₂, -CF₃) snaar->snaar_choice dom_choice Choose Ar-X with a potent DMG (e.g., -CONR₂, -OMe) dom->dom_choice coupling_choice Choose Ar-Br or Ar-Cl. Use F as a modifier. coupling->coupling_choice

Caption: A decision tree for selecting a fluorinated building block by reaction type.

Conclusion

This compound serves as an exemplary case study in the world of fluorinated building blocks. Its value is unlocked through a deep understanding of its reactivity profile in the context of fundamental organic transformations. While it may not be the ideal substrate for every reaction, its multiple functional groups provide a rich platform for multi-step synthesis. By comparing its potential applications in SNAAr, DoM, and cross-coupling reactions against other classes of fluorinated compounds, researchers can move beyond simply listing reagents and instead engage in a logic-driven selection process. This analytical approach, grounded in mechanistic principles and validated by experimental data, is essential for accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.

References

  • Henary, E., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
  • Kaur Maidh, T. (2022). Fluorine: An emerging compound in medicinal chemistry. The Torch.
  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
  • Misaki, S., et al. (1981). The Synthesis of Fluorine Containing Phenyl Benzoates and Their Properties as Liquid Crystals. Molecular Crystals and Liquid Crystals.
  • Yang, Y. G., et al. (2001). Synthesis and Mesomorphic Properties of Some Fluoro-Substituted Benzoates. Molecular Crystals and Liquid Crystals.
  • Tanimoto, H., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules.
  • Guo, Y., et al. (2006). Synthesis and Mesomorphic Properties of Some Chiral Fluorinated Benzoates. Molecular Crystals and Liquid Crystals.
  • Bakthadoss, M., & Chithiraputhu, K. (2015). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate.
  • Sen, S., & Ghorai, P. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Organic Letters.
  • Alshammari, M. D. (2022). Synthetic Studies on Valuable Fluorinated Building Blocks. eGrove, University of Mississippi.
  • van der Born, D., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews.
  • Liu, M., et al. (2022). Versatile Fluorine-Containing Building Blocks: β-CF3-1,3-enynes. Molecules.
  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. (2004). ResearchGate.
  • Kollmar, M., et al. (2002). 2-amino-3-fluorobenzoic acid. Organic Syntheses.
  • Tobisu, M., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society.
  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
  • Riss, P. J., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition.
  • Liu, M., et al. (2022). Versatile Fluorine-Containing Building Blocks. Encyclopedia.pub.
  • Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
  • The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Le, C., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.
  • B-Alkyl Suzuki Couplings. (2005). Macmillan Group, Princeton University.
  • Nucleophilic aromatic substitution of fluorinated, fully conjugated... (n.d.). ResearchGate.
  • Directed ortho metalation. (n.d.). Wikipedia.
  • Welch, J. T., et al. (2011). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Beilstein Journal of Organic Chemistry.
  • Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. (n.d.). Autech Industry Co.,Limited.
  • J.P. Bégué, D. Bonnet-Delpon. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Wiley.
  • The Chemical Significance of 3-Fluoro-4-methoxybenzoic Acid in Research and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Francis, C. L., et al. (1991). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron Letters.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (2015). ResearchGate.
  • Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews.
  • The Role of 3-Fluoro-4-methoxybenzonitrile in Custom Synthesis Projects. (n.d.). Autech Industry Co.,Limited.
  • The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. (n.d.). Autech Industry Co.,Limited.
  • This compound. (n.d.). PubChem.
  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology.
  • 4-Fluoro-3-methoxybenzoic acid. (n.d.). PubChem.

Sources

A Comparative Guide to the Synthesis of Methyl 3-fluoro-4-methoxybenzoate: A Cost-Benefit Analysis for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the strategic synthesis of key intermediates is paramount to the success and efficiency of discovery and development pipelines. Methyl 3-fluoro-4-methoxybenzoate, a fluorinated aromatic ester, serves as a critical building block for a variety of biologically active molecules and functional materials. The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties, making its efficient synthesis a topic of considerable interest.[1]

This guide provides an in-depth, comparative cost-benefit analysis of two primary synthetic pathways to this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a nuanced examination of the underlying chemical principles, practical considerations, and economic viability of each approach. Our objective is to empower you with the critical information needed to make informed decisions for your specific research and development needs.

At a Glance: Synthetic Pathway Comparison

MetricPathway 1: Two-Step SynthesisPathway 2: Direct Electrophilic Fluorination
Overall Yield High (potentially >80% over two steps)Moderate (reported at 50% for direct F2)
Starting Material Cost Higher (3-Fluoro-4-methoxybenzoic acid)Lower (Methyl 4-methoxybenzoate)
Reagent Cost Lower (standard esterification reagents)Higher (electrophilic fluorinating agent)
Safety & Handling Generally safer, standard lab proceduresRequires specialized handling for fluorinating agents
Scalability Readily scalableScalability may require specialized equipment
Simplicity Two distinct, well-understood stepsA single, more complex transformation

Pathway 1: The Two-Step Approach - Synthesis via 3-Fluoro-4-methoxybenzoic Acid and Subsequent Esterification

This well-established route decouples the challenging fluorination step from the ester formation, offering a robust and often high-yielding approach. The overall process can be visualized as follows:

Pathway 1 start 4-Methoxybenzoic Acid intermediate 3-Fluoro-4-methoxybenzoic Acid start->intermediate Electrophilic Fluorination product This compound intermediate->product Fischer Esterification

Caption: Workflow for the two-step synthesis of this compound.

Step 1: Synthesis of 3-Fluoro-4-methoxybenzoic Acid

The critical step in this pathway is the selective introduction of a fluorine atom onto the aromatic ring of 4-methoxybenzoic acid. While various methods exist, electrophilic fluorination using a milder, safer reagent than elemental fluorine is preferable for a standard laboratory setting.

Underlying Principle: Electrophilic Aromatic Substitution

The methoxy group of 4-methoxybenzoic acid is an ortho-, para-directing activator. However, the para position is blocked, and the carboxylic acid group is a meta-directing deactivator. This electronic landscape favors the introduction of the electrophilic fluorine atom at the position ortho to the methoxy group (C3). The reaction proceeds via a single-electron transfer (SET) mechanism, where an electron is transferred from the aromatic substrate to the electrophilic fluorinating agent, followed by fluorine transfer and rearomatization.[2][3][4]

Experimental Protocol: Fluorination of 4-Methoxybenzoic Acid

This protocol is adapted from general procedures for electrophilic aromatic fluorination.

  • Reaction Setup: In a fume hood, dissolve 4-methoxybenzoic acid (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add Selectfluor® (1-chloro-methyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude 3-fluoro-4-methoxybenzoic acid by recrystallization or column chromatography on silica gel.

Step 2: Fischer Esterification of 3-Fluoro-4-methoxybenzoic Acid

With the key intermediate in hand, the final step is a classic Fischer esterification to yield the desired methyl ester.

Underlying Principle: Acid-Catalyzed Nucleophilic Acyl Substitution

Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6] The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[7][8][9] To drive the equilibrium towards the product, an excess of the alcohol (methanol in this case) is typically used.[5]

Experimental Protocol: Esterification of 3-Fluoro-4-methoxybenzoic Acid

This protocol is adapted from standard Fischer esterification procedures.[10][11][12][13]

  • Reaction Setup: In a round-bottom flask, dissolve 3-fluoro-4-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (which also serves as the solvent).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water.[13]

  • Neutralization and Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation if necessary.

Pathway 2: The Direct Approach - One-Step Electrophilic Fluorination of Methyl 4-methoxybenzoate

This pathway offers the allure of atom economy and a more streamlined workflow by directly fluorinating the commercially available methyl 4-methoxybenzoate.

Pathway 2 start Methyl 4-methoxybenzoate product This compound start->product Direct Electrophilic Fluorination

Caption: Workflow for the one-step synthesis of this compound.

Underlying Principle: Electrophilic Aromatic Substitution

Similar to Pathway 1, this reaction is governed by the principles of electrophilic aromatic substitution. The methoxy group directs the incoming electrophilic fluorine to the ortho position. However, a notable challenge with this direct approach is the potential for over-fluorination, leading to the formation of di-fluorinated byproducts. A patent describing the use of elemental fluorine reports a 50% yield of the desired mono-fluorinated product and a 10% yield of the 3,5-difluoro-4-methoxybenzoate.

Experimental Protocol: Direct Fluorination of Methyl 4-methoxybenzoate

This protocol is a proposed adaptation using a safer fluorinating agent than elemental fluorine.

  • Reaction Setup: In a fume hood, dissolve methyl 4-methoxybenzoate (1.0 eq) in a suitable solvent like acetonitrile in a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add Selectfluor® (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor for the consumption of the starting material and the formation of the product and any byproducts by GC-MS or LC-MS.

  • Work-up: Once the reaction has reached optimal conversion, quench with water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product will likely be a mixture of the starting material, the desired product, and di-fluorinated byproduct, necessitating careful purification by column chromatography.

Cost-Benefit Analysis

To provide a practical comparison, we will analyze the estimated costs to synthesize 10 grams of this compound via each pathway, assuming prices for ACS grade reagents from common chemical suppliers.

Pathway 1: Two-Step Synthesis

  • Starting Material: 4-Methoxybenzoic acid (assuming a theoretical yield for both steps, approximately 9g would be needed). Cost is approximately $0.22/g.[14]

  • Fluorinating Agent: Selectfluor® (approximately 1.2 equivalents). Cost is roughly $4.00/g.[15][16]

  • Esterification Reagents: Methanol and sulfuric acid. Costs are relatively low.[1][17][18][19][20][21][22][23][24]

  • Solvents for Work-up and Purification: Dichloromethane, ethyl acetate, hexanes. Costs are moderate.[15][25][26][27][28][29][30][31][32][33][34][35][36]

Estimated Total Cost for Pathway 1 (Reagents and Solvents): ~$60 - $80

Benefits:

  • High overall yield is achievable with optimization of both steps.

  • The two distinct steps allow for easier purification of the intermediate and final product.

  • Avoids the challenge of separating a mixture of starting material, mono-fluorinated, and di-fluorinated products.

  • Generally safer due to the avoidance of highly reactive direct fluorination of an ester.

Drawbacks:

  • A longer overall reaction time due to the two-step process.

  • Requires the isolation and characterization of an intermediate.

Pathway 2: Direct Fluorination

  • Starting Material: Methyl 4-methoxybenzoate (assuming a 50% yield, 20g would be needed). Cost is approximately $1.00/g.[8][29]

  • Fluorinating Agent: Selectfluor® (approximately 1.2 equivalents). Cost is roughly $4.00/g.[15][16]

  • Solvents for Work-up and Purification: Ethyl acetate, hexanes. Costs are moderate.[15][25][29][33][34][36]

Estimated Total Cost for Pathway 2 (Reagents and Solvents): ~$120 - $150 (heavily influenced by the cost of Selectfluor® and the lower yield necessitating more starting material).

Benefits:

  • A single-step process, potentially reducing overall reaction time.

  • Simpler in concept, with fewer manipulative steps.

Drawbacks:

  • Lower reported yields for the desired mono-fluorinated product.

  • Formation of di-fluorinated byproducts complicates purification, potentially leading to lower isolated yields.

  • Higher overall cost due to the larger amount of the expensive fluorinating agent and starting material required for the same amount of product.

  • Direct fluorination can be a more aggressive reaction, requiring careful control.

Conclusion and Recommendation

For the research professional in a typical laboratory setting, Pathway 1, the two-step synthesis via 3-fluoro-4-methoxybenzoic acid, emerges as the more advantageous route for producing this compound. While it involves an additional synthetic step, the potential for higher overall yields, simpler purification, and greater cost-effectiveness on a lab scale make it a more practical and reliable choice. The ability to isolate and purify the intermediate, 3-fluoro-4-methoxybenzoic acid, ensures a cleaner starting material for the final esterification, ultimately leading to a higher purity final product with less complex purification challenges.

The direct fluorination of Pathway 2, while appealing in its directness, suffers from lower selectivity and higher costs in its current unoptimized state for lab-scale synthesis. While potentially viable for industrial-scale production where throughput is critical and purification methods may be more robust, for the research scientist, the control and predictability of the two-step approach are invaluable.

Ultimately, the choice of synthetic route will depend on the specific priorities of the researcher, including available time, budget, and required purity. However, based on this comprehensive analysis, the two-step pathway offers a more balanced and favorable cost-benefit profile for the synthesis of this compound in a research and development environment.

References

  • Chemistry LibreTexts. (2023, January 22).
  • Chemistry Steps. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • BYJU'S. (n.d.).
  • YouTube. (2017, March 1).
  • Lab Alley. (2025, January 8). Hexanes 99.9% ACS Grade. [Link]
  • ResearchGate. (2025, August 6).
  • The Lab Depot. (n.d.).
  • Delta Optical Supply. (n.d.). Methanol ACS Grade. [Link]
  • Medix. (n.d.). Sulfuric Acid, Guaranteed Reagent. ACS Grade, 95.0–98.0%. [Link]
  • Phcoker. (n.d.). 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis. [Link]
  • RSC Publishing. (n.d.).
  • Medix. (n.d.).
  • Globe Thesis. (2017, January 23).
  • MDPI. (2025, August 9).
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]
  • The Science Company. (n.d.). ACS Reagent Grade Hexanes, 4L for sale. [Link]
  • Lab Alley. (2025, January 8). Methanol ≥99.8% ACS Reagent/USP/NF Grade. [Link]
  • Wikipedia. (n.d.).
  • Oakwood Chemical. (n.d.). Methanol, ACS Grade. [Link]
  • PCI SCIENTIFIC SUPPLY, INC. (n.d.). HEXANES ACS REAGENT. [Link]
  • Lab Alley. (n.d.).
  • Unknown. (n.d.). Procedure. [Link]
  • OperaChem. (2024, January 5).
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • Truman ChemLab. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 3-fluoro-4-methoxybenzoate, a halogenated aromatic compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Understanding the Compound: Hazard Profile and Classification

Key Considerations for Disposal:

  • Halogenated Waste: The presence of fluorine classifies this compound as a halogenated organic waste.[1][2][6] This is a critical distinction as halogenated and non-halogenated waste streams must always be segregated.[1]

  • Environmental Persistence: Fluorinated organic compounds can be persistent in the environment and may have the potential for bioaccumulation.[7] Improper disposal can lead to long-term environmental hazards.

  • Regulatory Framework: The U.S. Environmental Protection Agency (EPA) and equivalent international bodies have specific regulations for the management of hazardous waste, which includes halogenated organics.[8][9][10]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye Protection: Chemical splash goggles are mandatory.[11]

  • Hand Protection: Use chemically resistant gloves. Given the aromatic nature of the compound, nitrile or neoprene gloves are generally suitable, but always consult your institution's glove compatibility chart. Double-gloving is recommended for enhanced safety.[11]

  • Body Protection: A flame-resistant lab coat should be worn at all times.[11]

  • Respiratory Protection: All handling and preparation for disposal should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1][11]

Waste Segregation and Collection

Proper segregation is the cornerstone of safe laboratory waste management.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[1][2] This container should be made of a material compatible with the chemical (e.g., glass or polyethylene).

  • No Mixing: Never mix halogenated waste with non-halogenated organic waste or any other waste stream.[1][11]

  • Aqueous vs. Organic: Collect aqueous waste (e.g., from extractions) separately from organic solutions. If aqueous waste is contaminated with this compound, it must also be treated as halogenated hazardous waste.

  • Solid Waste: Any solid waste contaminated with the compound, such as used weighing paper, contaminated silica gel, or disposable labware, must also be collected in a designated solid halogenated waste container.

Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[1][8][10] The label must also include the full chemical name: "this compound" and an indication of its hazards (e.g., "Irritant," "Environmental Hazard").[8]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][12] The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Integrity: Ensure the waste container is always securely capped when not in use to prevent the release of vapors.[12] The container should be in good condition and free from leaks.

Disposal Procedure

The final disposal of hazardous waste must be handled by trained professionals.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the hazardous waste.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Waste Manifest: Your EHS department will work with a licensed hazardous waste disposal vendor. A hazardous waste manifest will be created to track the waste from your laboratory to its final disposal facility, ensuring a cradle-to-grave chain of custody as required by the EPA.[8]

  • Final Treatment: Halogenated organic wastes are typically disposed of via high-temperature incineration in a specially designed hazardous waste incinerator equipped with scrubbers to neutralize acidic gases like hydrogen fluoride.[9][13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Handling cluster_disposal Final Disposal Start Waste Generation (this compound) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE IdentifyWaste Identify Waste Type (Liquid, Solid, Aqueous) PPE->IdentifyWaste HalogenatedLiquid Collect in 'Halogenated Organic Liquid Waste' Container IdentifyWaste->HalogenatedLiquid Liquid HalogenatedSolid Collect in 'Halogenated Organic Solid Waste' Container IdentifyWaste->HalogenatedSolid Solid LabelContainer Label Container: 'Hazardous Waste' + Full Chemical Name HalogenatedLiquid->LabelContainer HalogenatedSolid->LabelContainer StoreSAA Store in Designated Satellite Accumulation Area (SAA) LabelContainer->StoreSAA KeepClosed Keep Container Securely Capped StoreSAA->KeepClosed FullContainer Container Full? KeepClosed->FullContainer FullContainer->StoreSAA No ContactEHS Contact Institutional EHS for Waste Pickup FullContainer->ContactEHS Yes DisposalVendor EHS Arranges Pickup by Licensed Disposal Vendor ContactEHS->DisposalVendor End Proper Disposal via High-Temp Incineration DisposalVendor->End

Caption: Decision workflow for handling and disposing of this compound waste.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Category Halogenated Organic Hazardous WasteContains fluorine, an elemental halogen.[1][2][6]
Segregation Separate from non-halogenated wastePrevents dangerous reactions and ensures proper final treatment.[1]
Container Compatible, sealed, and clearly labeledEnsures safety, prevents leaks/spills, and meets regulatory requirements.[8][10][12]
Storage Location Designated Satellite Accumulation Area (SAA)Complies with EPA regulations for temporary storage of hazardous waste.[8][12]
Disposal Method Via institutional EHS to a licensed vendorEnsures legal compliance and environmentally sound disposal.[1][8]
Final Treatment High-Temperature IncinerationThe recommended method for destroying halogenated organic compounds.[9]

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship within the scientific community. Always prioritize safety and consult your institution's specific guidelines, as local regulations may vary.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. Google Patents.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
  • Management of Hazardous Wastes containing Halogenated Organics. P2 InfoHouse.
  • Hazardous Waste Segregation. Unknown Source.
  • Guide to the Safe Handling of Fluoropolymer Resins. Fluoropolymers.

Sources

Personal protective equipment for handling Methyl 3-fluoro-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Methyl 3-fluoro-4-methoxybenzoate

As a Senior Application Scientist, this guide provides a comprehensive overview of the essential safety protocols for handling this compound (CAS No. 369-30-2). This document moves beyond a simple checklist, offering a procedural and logistical framework designed to ensure the safety of all laboratory personnel and the integrity of your research. By understanding the "why" behind these protocols, you can foster a culture of safety and responsibility in your laboratory.

Hazard Identification and Risk Assessment

This compound is a solid organic compound that requires careful handling due to its potential health hazards. A thorough risk assessment is the first step in any experimental plan involving this chemical.

GHS Classification and Hazards:

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the signal word "Warning" and carries the following hazard statements[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that the primary routes of hazardous exposure are through skin contact, eye contact, and inhalation of its dust or powder.

Physical and Chemical Properties:

Understanding the physical properties of a substance is crucial for its safe handling and storage.

PropertyValueSource
CAS Number 369-30-2[1][2][3][4]
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.16 g/mol
Appearance Solid[1]
Melting Point 70-71°C[2]
Boiling Point 264°C[2]
Flash Point 110°C[2]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to mitigate the risks of skin and eye irritation, and respiratory exposure.

  • Eye and Face Protection:

    • Wear tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5]

    • If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[5]

    • Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and skin from contamination.

    • Clothing: Long pants and closed-toe shoes are required in the laboratory at all times.

  • Respiratory Protection:

    • Given the H335 hazard statement ("May cause respiratory irritation"), it is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]

    • Avoid breathing dust.[6] If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.

Workflow for Safe Handling of this compound

prep Preparation - Verify fume hood function - Assemble all necessary equipment - Don appropriate PPE weigh Weighing and Transfer - Perform in a fume hood - Use a draft shield if necessary - Handle with care to avoid dust generation prep->weigh Proceed with caution reaction Reaction Setup - Add to the reaction vessel within the fume hood - Ensure all connections are secure weigh->reaction cleanup Decontamination and Cleanup - Wipe down surfaces with an appropriate solvent - Clean all glassware thoroughly reaction->cleanup disposal Waste Disposal - Segregate waste into clearly labeled containers - Follow institutional guidelines for chemical waste disposal cleanup->disposal removal PPE Removal - Remove gloves first, turning them inside out - Remove lab coat - Wash hands thoroughly with soap and water disposal->removal Final Step

Caption: A step-by-step workflow for the safe handling of this compound.

Operational and Disposal Plans

A clear and concise operational plan is essential for safe and efficient work.

Step-by-Step Handling Procedure:

  • Preparation:

    • Before starting any work, ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment, including glassware, spatulas, and weighing paper.

    • Don all required PPE as outlined in the section above.

  • Weighing and Transfer:

    • Always weigh the solid compound within the fume hood to minimize the risk of inhalation.

    • Handle the container and spatula with care to avoid generating dust.

    • If the balance is sensitive to drafts, use a draft shield.

    • Transfer the weighed compound directly to the reaction vessel within the fume hood.

  • In Case of a Spill:

    • If a small spill occurs, carefully sweep it up with a brush and dustpan and place it in a designated waste container. Avoid creating dust.

    • Clean the spill area with a suitable solvent and wipe it down.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan:

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including weighing paper, gloves, and any spilled material, must be collected in a clearly labeled, sealed container for hazardous waste.

  • Disposal Guidelines: Dispose of the chemical waste in accordance with your institution's and local environmental regulations. Do not dispose of it down the drain or in the regular trash.

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] The precautionary statement P305+P351+P338 should be followed.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • ChemBK.
  • Chemos GmbH & Co.KG.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-fluoro-4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-fluoro-4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.